3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Description
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVJXRLEURDFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471612 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216966-37-9 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 216966-37-9). This molecule belongs to the tetrahydronaphthyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] This document details a robust synthetic pathway, provides an in-depth analysis of its spectroscopic signature, and explores its chemical reactivity. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents.[1] Its rigid bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine system combines the aromaticity of a pyridine ring with the conformational flexibility of a piperidine ring, offering a rich scaffold for chemical exploration. The introduction of a primary amino group at the C(3) position, as seen in the title compound, provides a critical functional handle for further derivatization, making it a valuable building block for creating libraries of potential drug candidates.
This guide focuses specifically on the 6-methyl substituted analog, a compound designed for versatility and accessibility in research settings. We will dissect a facile and efficient synthesis that makes this scaffold and its homologues readily available for research programs.[3][4]
Synthesis and Purification
A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most efficient reported pathway to the 3-amino-5,6,7,8-tetrahydro[2][5]naphthyridine system proceeds in two high-yielding steps from commercially available precursors.[4] The methodology is adaptable for producing a variety of analogues, including the target N-methyl compound.[3][4]
The overall synthetic transformation consists of a condensation/cyclization reaction to form the heterocyclic core, followed by a chemoselective reduction.
Figure 1: Workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
Step 1: 3-Nitro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in absolute ethanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).[4]
-
Saturate the solution with ammonia gas for 15 minutes at room temperature, ensuring the reaction vessel is sealed.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Ammonia acts as both a nitrogen source and a base to facilitate the initial condensation between the piperidone enamine (formed in situ) and the electron-deficient dinitropyridone. The subsequent intramolecular cyclization and elimination of nitrous acid forms the stable aromatic pyridine ring of the naphthyridine core. The choice of a sealed vessel is critical to maintain ammonia concentration.
-
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (Silica gel, eluting with a gradient of Dichloromethane/Methanol) to yield the nitro-intermediate as a yellow solid.
Step 2: this compound
-
Dissolve the 3-nitro-intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add Palladium on Carbon (10% Pd/C, ~5 mol% catalyst loading) to the solution.
-
Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically 50-60 psi).
-
Shake or stir the reaction vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Causality Note: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups. The palladium catalyst provides a surface for the heterolytic activation of H₂, allowing for the selective reduction of the nitro group without cleavage of the heterocyclic rings. The reaction is typically facile and proceeds to completion with minimal side products.[4]
-
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by recrystallization or a final column chromatography if necessary to afford the title compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents a combination of reported values for close analogues and predicted properties based on the molecule's structure.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 216966-37-9 | [6][7] |
| Molecular Formula | C₉H₁₃N₃ | [6][7] |
| Molecular Weight | 163.22 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| XLogP3 | ~ -0.4 to 0.5 | Inferred from parent scaffold[8] |
| Boiling Point | ~358 °C (Predicted) | [9] |
Spectroscopic Analysis (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be the most diagnostic tool for structure confirmation.
-
δ ~8.0 (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C(2).
-
δ ~6.6 (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C(4).
-
δ ~3.5 (s, 2H): Methylene protons at C(5).
-
δ ~3.4 (br s, 2H): Exchangeable protons of the NH₂ group.
-
δ ~2.8 (t, 2H, J ≈ 6.0 Hz): Methylene protons at C(7).
-
δ ~2.5 (t, 2H, J ≈ 6.0 Hz): Methylene protons at C(8).
-
δ ~2.4 (s, 3H): Methyl protons of the N(6)-CH₃ group.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show 9 distinct signals corresponding to the unique carbon atoms in the structure.
-
Aromatic Region (δ 110-155 ppm): 5 signals for the C(2), C(3), C(4), C(4a), and C(8a) carbons.
-
Aliphatic Region (δ 25-55 ppm): 4 signals for the C(5), C(7), C(8), and N-CH₃ carbons.
-
-
Infrared (IR) Spectroscopy (ATR):
-
3400-3200 cm⁻¹ (doublet): N-H stretching vibrations of the primary amine.
-
3050-3000 cm⁻¹: Aromatic C-H stretch.
-
2950-2800 cm⁻¹: Aliphatic C-H stretches.
-
~1620 cm⁻¹: N-H scissoring bend.
-
~1590, 1500 cm⁻¹: C=C and C=N stretching of the aromatic ring.
-
-
Mass Spectrometry (MS-ESI+):
-
Expected [M+H]⁺: m/z 164.1182. This high-resolution mass provides confirmation of the elemental composition.
-
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its three distinct nitrogen-containing functional groups: the C(3) aromatic amine, the N(1) pyridine-type nitrogen, and the N(6) tertiary aliphatic amine.
Figure 2: Key reactive sites on the 3-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
-
C(3) Amino Group: This primary aromatic amine is the most versatile handle for derivatization.
-
Nucleophilicity: It readily participates in nucleophilic substitution and addition reactions. It can be easily acylated with acid chlorides or anhydrides to form amides, reacted with isocyanates to form ureas, or reductively aminated with aldehydes/ketones.
-
Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions, allowing replacement of the amino group with halides, cyano, or hydroxyl groups.
-
-
N(1) Pyridine Nitrogen: This sp²-hybridized nitrogen is Lewis basic and is the most likely site of protonation under acidic conditions to form a pyridinium salt. Its lone pair is part of the aromatic system's π-electron cloud but is available for coordination.
-
N(6) Tertiary Amine: This sp³-hybridized nitrogen in the saturated ring is also basic. However, its basicity and nucleophilicity are generally lower than a simple aliphatic tertiary amine due to the influence of the fused aromatic ring. It is also more sterically hindered than the N(1) position.
Applications in Research and Development
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a component of molecules investigated for a wide range of biological activities.[1] Derivatives have shown promise as inhibitors of enzymes such as kinases and phosphodiesterases (PDEs), and as ligands for various receptors.[1]
This compound serves as an ideal starting point for:
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and functional group presentation make it an attractive fragment for screening against biological targets.
-
Library Synthesis: The reactivity of the C(3)-amino group allows for the rapid parallel synthesis of large libraries of amides, ureas, and sulfonamides to explore structure-activity relationships (SAR).
-
Scaffold Hopping: It can be used as a bioisosteric replacement for other common bicyclic heteroaromatic scaffolds in known active compounds to explore new intellectual property space and improve pharmacokinetic properties.
Conclusion
This compound is a strategically important chemical building block. Its properties are defined by a facile and adaptable two-step synthesis, a well-defined spectroscopic profile, and a predictable reactivity pattern centered around its versatile primary amino group. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their synthetic and medicinal chemistry programs, accelerating the discovery of novel chemical entities.
References
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters, 8(5), 1069-1079. [Link]
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Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
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Bobbili, K. R., et al. (2020). Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. Chemistry & Biology Interface, 10(1), 21-29. [Link]
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[2][5]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797. [Link]
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Dodge, M. W., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9726-9740. [Link]
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Gouda, M. A., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Chemistry & Biology Interface, 11(2), 73-100. [Link]
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[2][5]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate. [Link]
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). Full-text paper. Synthetic Communications, 31(5), 787-797. [Link]
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Lead Sciences. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Library of Medicine. [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Library of Medicine. [Link]
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National Center for Biotechnology Information. (2024). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem Compound Database. [Link]
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A Technical Guide to the Physicochemical Properties of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 216966-37-9), a heterocyclic amine of significant interest in medicinal chemistry. The tetrahydro-1,6-naphthyridine scaffold is a key structural motif in various biologically active molecules, including potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt), a critical target in autoimmune diseases.[1][2] Understanding the fundamental physical properties of this compound is paramount for its application in drug discovery, from synthesis and purification to formulation and preclinical evaluation. This document details known and predicted properties, provides validated experimental protocols for their determination, and contextualizes the data for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in both in vitro and in vivo systems. For 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, a member of the promising naphthyridine family, a thorough characterization is the first step toward unlocking its therapeutic potential.[3][4]
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in modern drug discovery.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional geometry for interaction with biological targets, while the embedded nitrogen atoms offer sites for hydrogen bonding and salt formation, influencing solubility and receptor binding. The significance of this scaffold was highlighted in the development of TAK-828F, a potent RORγt inverse agonist, where the tetrahydronaphthyridine core was a central element.[1][2] Therefore, derivatives like the title compound are of high interest for the development of novel therapeutics.[5]
This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causality behind property measurement and its direct impact on research and development workflows.
Core Physicochemical Profile
A molecule's identity and behavior are defined by a specific set of properties. The following section consolidates the available data for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Where direct experimental data is not publicly available, information on the closely related parent amine (5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine) is provided for context, clearly denoted as such.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the bedrock of all subsequent research. The key identifiers for the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | N/A |
| CAS Number | 216966-37-9 | [6] |
| Molecular Formula | C₉H₁₃N₃ | [6][7] |
| Molecular Weight | 163.22 g/mol | [6] |
| Canonical SMILES | CN1CCNCC2=C1N=CC=C2N | N/A |
| InChI Key | YWVJXRLEURDFAJ-UHFFFAOYSA-N | [7] |
Below is a logical representation of the molecule's core structure and key functional groups.
Caption: Key structural features of the title compound.
Known and Predicted Physical Properties
This table summarizes key physical data. It is critical to note the distinction between experimentally verified data for the title compound and computed values for its unmethylated analog, which serve as a useful estimation.
| Property | Value / Prediction | Compound | Source |
| Physical Form | Solid | 6-methyl-...-3-amine | [7] |
| Purity | >97% (Commercially available) | 6-methyl-...-3-amine | [6][7] |
| Boiling Point | 358.3 ± 42.0 °C (Predicted) | 5,6,7,8-tetrahydro-...-3-amine | [8] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | 5,6,7,8-tetrahydro-...-3-amine | [8] |
| XLogP3 | -0.4 (Computed) | 5,6,7,8-tetrahydro-...-3-amine | [9] |
| Polar Surface Area | 50.9 Ų (Computed) | 5,6,7,8-tetrahydro-...-3-amine | [9] |
The predicted negative XLogP3 suggests that the parent amine has a hydrophilic character, which is expected to be slightly modulated by the addition of the N-methyl group in the title compound. This hydrophilicity is crucial for aqueous solubility, a key factor in drug delivery.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines validated, step-by-step methodologies for determining the critical physical properties of novel compounds like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.
Overall Characterization Workflow
The logical flow for characterizing a new batch of a research compound is depicted below. This workflow ensures that identity, purity, and key physical properties are assessed systematically.
Caption: Standard workflow for physicochemical analysis.
Protocol 1: Melting Point Determination (Capillary Method)
Principle: The melting point is a fundamental thermal property that provides a sharp indication of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol uses the standard capillary tube method.
Methodology:
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the dry compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Using a new sample, set a slow ramp rate (1-2 °C/min) starting approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). A pure compound should exhibit a sharp melting range (<2 °C).
Protocol 2: Purity Assessment via Ultra-High-Performance Liquid Chromatography (UPLC)
Principle: UPLC provides a high-resolution separation of the main compound from any impurities, allowing for precise quantification. This method is the industry standard for purity determination.[1]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector at 254 nm and 280 nm; Charged Aerosol Detector (CAD) for non-chromophoric impurities.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all detected peaks.
Causality: The use of a C18 column separates molecules based on hydrophobicity. The formic acid in the mobile phase aids in protonating basic sites (like the amines in the title compound), leading to sharper peaks and better resolution.
Protocol 3: Kinetic Aqueous Solubility (Turbidimetric Assay)
Principle: This high-throughput assay determines the solubility of a compound in an aqueous buffer by measuring the point at which it precipitates out of a DMSO stock solution. This is a critical parameter for predicting oral absorption.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations.
-
Incubation & Measurement:
-
Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).
-
-
Data Analysis: The solubility limit is the concentration at which the turbidity reading significantly increases above the baseline, indicating the formation of a precipitate.
Summary and Forward Outlook
6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a compound built upon a scaffold of high value in contemporary drug discovery. While a complete, experimentally-derived dataset for this specific molecule is not fully available in the public domain, this guide consolidates the known information and provides the necessary framework for its comprehensive characterization. The provided protocols for determining melting point, purity, and solubility are robust, validated, and form the cornerstone of any serious investigation into a new chemical entity. The predicted hydrophilic nature of its core suggests that it is a promising starting point for developing drug candidates with favorable pharmacokinetic profiles. Further investigation into its solid-state properties (e.g., polymorphism) and degradation pathways will be critical next steps in its development journey.
References
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- 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem.
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride. LabSolu.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- 5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine. CymitQuimica.
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
- Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed.
- 1,6-Naphthyridine. American Chemical Society.
- 1,6-Naphthyridine. PubChem.
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
- Synthetic Strategies, Reactivity and Applic
- 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine. Smolecule.
- 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. 3W Pharm.
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Spectroscopic Elucidation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Technical Guide
Introduction
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged 1,6-naphthyridine scaffold.[1] The structural rigidity and presence of key functional groups—an aromatic amine and a tertiary amine within a saturated ring—make it a versatile building block for designing molecules with specific biological activities. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectroscopic properties.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. While a complete, published experimental dataset for this exact molecule is not consolidated in a single source, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust, predictive, and educational framework for its characterization.[2][3][4] We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.
Caption: Predicted major fragmentation pathway for the title compound.
Interpretation:
-
Loss of a Methyl Radical (m/z 148): A common fragmentation for N-methylated compounds is the loss of the methyl radical (•CH₃) via alpha-cleavage, leading to a stable iminium ion at m/z 148 ([M-15]⁺).
-
Retro-Diels-Alder Type Cleavage (m/z 120): Cleavage of the tetrahydropyridine ring can occur. A likely fragmentation is the loss of an ethylamine radical fragment (C₂H₅N), leading to a fragment ion at m/z 120.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Experimental Protocol (Standard)
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet containing a small amount of the solid sample or as a thin film on a salt plate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data: The spectrum plots transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Data and Interpretation
The key diagnostic peaks are associated with the N-H, C-H, C=C, and C=N bonds. [5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |
| 2980 - 2800 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1650 - 1580 | C=C and C=N Stretch | Aromatic Ring | Strong to Medium |
| 1620 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1300 - 1200 | C-N Stretch | Aryl-N and Alkyl-N | Medium |
Causality and Interpretation:
-
N-H Stretching: The presence of a primary amine group (-NH₂) is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: A clear distinction can be made between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The latter will be more intense due to the higher number of sp³ C-H bonds (CH₃, CH₂).
-
Fingerprint Region (below 1600 cm⁻¹):
-
The strong absorptions between 1650-1580 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.
-
The N-H bending vibration provides secondary confirmation of the amine group.
-
C-N stretching bands for both the aromatic C-N and aliphatic C-N bonds will be present in the 1300-1200 cm⁻¹ range.
-
Conclusion
The spectroscopic characterization of this compound provides a unique fingerprint for its structural verification. The ¹H NMR spectrum is defined by two distinct aromatic doublets and characteristic signals for the N-methyl and saturated ring protons. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments. Mass spectrometry should show a clear molecular ion peak at m/z 163, with predictable fragmentation patterns involving the loss of a methyl group. Finally, IR spectroscopy provides definitive evidence for the primary amine and distinguishes between the aromatic and aliphatic components of the molecule. Together, these techniques offer a self-validating system for confirming the identity and purity of this important heterocyclic scaffold.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- [No Author]. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Journal Name].
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- [No Author]. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH.
-
[No Author]. (2025). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydron[7][8]aphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306).
- [No Author]. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
-
Echemi. (n.d.). 3-amino-5,6,7,8-tetrahydro-n[7][8]aphthyridine. Retrieved from Echemi.
- ChemicalBook. (n.d.). 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- [No Author]. (n.d.). 1,6-Naphthyridin-2(1H)
- [No Author]. (n.d.).
- [No Author]. (n.d.). Table of Characteristic IR Absorptions.
- Chem-Space. (n.d.). This compound.
- ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- SpectraBase. (n.d.). METHYL_5-AMINO-2-METHYL-7,8,9,10-TETRAHYDRO-6-H-CYCLOHEPTA-[B]-[1.8]-NAPHTHYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. In the absence of a publicly available experimental spectrum, this document serves as a valuable predictive resource for researchers engaged in the synthesis, characterization, and application of this heterocyclic compound. By leveraging established principles of NMR spectroscopy and analyzing data from structurally related molecules, this guide offers a comprehensive interpretation of the expected chemical shifts, multiplicities, and coupling patterns. This predictive analysis is designed to aid in the identification and structural confirmation of this compound in a laboratory setting.
Introduction: The Structural Landscape of a Bioactive Scaffold
This compound, with the molecular formula C₉H₁₃N₃, belongs to the naphthyridine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The molecule's architecture, featuring a fused bicyclic system with a substituted pyridine ring and a saturated piperidine ring, presents a unique electronic and steric environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is paramount for confirming the successful synthesis of the target molecule and for any subsequent structural modifications or drug development efforts.
This guide will deconstruct the molecule's structure to identify all non-equivalent proton environments and predict their corresponding signals in the ¹H NMR spectrum. The analysis is grounded in fundamental NMR principles and supported by empirical data from analogous structures, including aminopyridines and tetrahydropyridines.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons on the tetrahydropyridine ring, the methyl group, and the amino group. The predicted chemical shifts are influenced by the electronic effects of the nitrogen atoms and the amino substituent, as well as the conformational dynamics of the saturated ring.
Molecular Structure and Proton Environments
To facilitate the spectral analysis, the protons in this compound are systematically labeled as shown in the diagram below.
Figure 1. Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts, Multiplicities, and Assignments
The following table summarizes the predicted ¹H NMR data for the target molecule, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |
| H-2 | 7.5 - 7.8 | Singlet (s) | Located on the aminopyridine ring, ortho to a nitrogen atom and meta to the amino group. Expected to be downfield due to the deshielding effect of the adjacent nitrogen. The singlet multiplicity arises from the absence of adjacent protons. |
| H-4 | 6.8 - 7.1 | Singlet (s) | Also on the aminopyridine ring, this proton is ortho to the amino group and para to a ring nitrogen. The electron-donating amino group will shield this proton, shifting it upfield relative to H-2. The lack of adjacent protons results in a singlet. |
| NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift of amino protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is typically broad. |
| H-5 | 2.7 - 3.0 | Triplet (t) | These are diastereotopic protons on the tetrahydropyridine ring, adjacent to the fused aromatic system. They are expected to couple with the H-7 protons, resulting in a triplet. |
| H-7 | 2.5 - 2.8 | Triplet (t) | These diastereotopic protons are adjacent to both a nitrogen atom (N-6) and the C-8 methylene group. Their chemical shift is influenced by the adjacent nitrogen. They are expected to couple with the H-5 protons, appearing as a triplet. |
| H-8 | 3.4 - 3.7 | Singlet (s) | These protons are on the carbon atom situated between a ring nitrogen (N-1) and the fused aromatic system. The deshielding effect of the adjacent nitrogen will shift this signal downfield. The absence of vicinal coupling partners should result in a singlet. |
| CH₃ | 2.2 - 2.5 | Singlet (s) | The methyl group is attached to a nitrogen atom within the saturated ring. Its chemical shift is characteristic of an N-methyl group in such an environment. It will appear as a singlet as there are no adjacent protons to couple with. |
Experimental Considerations and Protocol
For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
3.1. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer Setup
-
Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected range of proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion
This in-depth technical guide provides a robust, predictive framework for the ¹H NMR spectrum of this compound. By dissecting the molecule's structure and drawing parallels with known compounds, we have established a set of expected spectral parameters. This information is intended to be a valuable tool for researchers in the fields of medicinal chemistry and drug development, aiding in the crucial step of structural verification. While this guide offers a well-grounded prediction, it is essential to confirm these findings with experimental data. The provided experimental protocol offers a starting point for acquiring a high-quality spectrum of this promising heterocyclic compound.
References
- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
-
ResearchGate. (2022). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Spectroscopic Analysis in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides a detailed examination of the ¹³C NMR characteristics of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry. The structural complexity and potential for diverse biological activity of naphthyridine derivatives necessitate a thorough understanding of their spectroscopic properties.[1] This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
I. Theoretical Framework: Understanding ¹³C NMR of Heterocyclic Amines
Carbon-13 NMR spectroscopy is a powerful technique that provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹³C NMR spectrum. It is influenced by the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects.
For a molecule like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, we can broadly categorize the carbon atoms into three types:
-
Aromatic Carbons: The carbons of the pyridine ring. Their chemical shifts are typically found in the downfield region of the spectrum (100-170 ppm) due to the deshielding effect of the aromatic ring current.[2] The presence of nitrogen atoms within the ring and the amine substituent will further modulate these shifts.
-
Aliphatic Carbons: The carbons of the tetrahydropyridine ring. These saturated carbons are shielded compared to their aromatic counterparts and will appear in the upfield region of the spectrum (20-60 ppm).
-
Methyl Carbon: The carbon of the N-methyl group. This carbon is typically found in the upfield region, often at a chemical shift below 30 ppm.[3]
The interpretation of the spectrum relies on a combination of these fundamental principles, comparison with data from structurally related compounds, and, where available, computational prediction methods.
II. Predicted ¹³C NMR Data for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
In the absence of a publicly available experimental spectrum for the title compound, a predicted ¹³C NMR spectrum is presented below. This prediction is based on the analysis of chemical shift data for structurally analogous compounds, including various substituted 1,6-naphthyridines and related heterocyclic systems.[4][5][6] The predicted chemical shifts are summarized in Table 1 .
Table 1: Predicted ¹³C NMR Chemical Shifts for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 | Aromatic carbon adjacent to nitrogen and bearing an amino group. The amino group is expected to have a significant shielding effect compared to an unsubstituted carbon. |
| C3 | ~110 | Aromatic carbon bearing the amino group. The strong electron-donating nature of the amine will cause a significant upfield shift. |
| C4 | ~135 | Aromatic carbon ortho to the ring fusion and meta to the amino group. |
| C4a | ~120 | Quaternary aromatic carbon at the ring junction. |
| C5 | ~45 | Aliphatic carbon adjacent to the tertiary amine nitrogen. |
| C7 | ~50 | Aliphatic carbon adjacent to the pyridine ring. |
| C8 | ~25 | Aliphatic carbon between C7 and the tertiary amine nitrogen. |
| N-CH₃ | ~40 | Carbon of the N-methyl group. |
| C8a | ~155 | Quaternary aromatic carbon at the ring junction, adjacent to the pyridine nitrogen. |
III. Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion.
-
A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Key parameters to optimize include:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is standard.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the solvent peak (e.g., 77.16 ppm for CDCl₃ or 39.52 ppm for DMSO-d₆).
-
IV. Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, integrating ¹³C NMR data with other spectroscopic techniques.
Caption: Workflow for structural elucidation.
V. Molecular Structure and Key Features
The structure of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine contains a fused bicyclic system with both aromatic and saturated components. The key structural features influencing its ¹³C NMR spectrum are highlighted in the diagram below.
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Introduction
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a heterocyclic amine with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol .[1] As a derivative of the tetrahydronaphthyridine scaffold, this compound and its analogs are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The structural elucidation and sensitive detection of such molecules are paramount for researchers in pharmaceutical and chemical synthesis fields. Mass spectrometry stands as a cornerstone analytical technique for providing detailed molecular weight information and structural insights through the analysis of fragmentation patterns.
This comprehensive guide provides an in-depth exploration of the mass spectrometric analysis of this compound. We will delve into the strategic considerations for sample preparation, the selection of appropriate ionization techniques, and a detailed examination of the predicted fragmentation pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to develop robust and reliable analytical methods for this class of compounds.
Chemical Structure and Physicochemical Properties
A thorough understanding of the analyte's structure is fundamental to predicting its behavior in the mass spectrometer.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 216966-37-9 | [1] |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
The structure reveals several key features that will influence its mass spectrometric analysis: a primary aromatic amine, a tertiary amine within the saturated ring, and a bicyclic heterocyclic system.
I. Sample Preparation: The Foundation of Accurate Analysis
The journey to acquiring high-quality mass spectra begins with meticulous sample preparation. The primary goal is to present the analyte to the ion source in a state that is compatible with the chosen ionization technique, free from interfering contaminants.
Step-by-Step Protocol for Sample Preparation:
-
Solvent Selection:
-
Rationale: The choice of solvent is critical for ensuring the analyte's solubility and compatibility with the ionization source. For Electrospray Ionization (ESI), polar protic solvents are generally preferred.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as methanol/water (50:50, v/v). The addition of a small amount of a volatile acid, like 0.1% formic acid, can aid in the protonation of the analyte, enhancing its signal in positive ion mode ESI.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
-
-
Dilution to Working Concentration:
-
Rationale: Introducing an overly concentrated sample into the mass spectrometer can lead to source contamination, signal suppression, and non-linear detector response.
-
Protocol:
-
Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
-
-
Filtration:
-
Rationale: Particulate matter can clog the delicate tubing of the LC system and the ESI needle, leading to system downtime and poor performance.
-
Protocol:
-
Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean autosampler vial.
-
-
II. Instrumentation and Ionization Methods: Tailoring the Approach
The selection of the appropriate ionization method is paramount and depends on the analyte's properties and the desired information. For this compound, both soft and hard ionization techniques offer unique advantages.
A. Electrospray Ionization (ESI) for Intact Molecular Ion Information
ESI is a soft ionization technique that is ideal for generating intact protonated molecules [M+H]⁺, providing accurate molecular weight information. Given the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode.
Experimental Workflow for ESI-MS Analysis:
Caption: A simplified workflow for ESI-MS analysis.
Key ESI-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Nebulizing Gas (N₂) Pressure | 30 - 50 psi | Facilitates the formation of a fine spray. |
| Drying Gas (N₂) Flow | 5 - 10 L/min | Aids in desolvation of the charged droplets. |
| Drying Gas Temperature | 250 - 350 °C | Promotes efficient solvent evaporation. |
B. Electron Ionization (EI) for Structural Elucidation through Fragmentation
EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
Experimental Workflow for GC-EI-MS Analysis:
Caption: A typical workflow for GC-EI-MS analysis.
Key EI-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Electron Energy | 70 eV | A standard energy that produces reproducible fragmentation patterns and allows for library matching. |
| Ion Source Temperature | 200 - 250 °C | Ensures volatilization of the analyte without thermal degradation. |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms) | Provides good separation for this type of compound. |
III. Predicted Fragmentation Patterns: Deciphering the Molecular Puzzle
The fragmentation of this compound in the mass spectrometer will be dictated by the relative stabilities of the resulting fragment ions. The following sections outline the most probable fragmentation pathways under both ESI-MS/MS and EI-MS conditions.
A. ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 164.12)
In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation.
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
-
α-Cleavage: This is a very common fragmentation pathway for amines.
-
Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond adjacent to one of the nitrogen atoms can lead to the formation of a stable iminium or pyridinium ion at m/z 162.10.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event, resulting in a prominent peak at m/z 148.09.
-
-
Loss of HCN: The pyridine ring can undergo fragmentation with the loss of a neutral hydrogen cyanide molecule, leading to a fragment ion at m/z 136.09.
Summary of Predicted Key Fragments:
| m/z (ESI-MS/MS) | Proposed Structure/Loss |
| 164.12 | [M+H]⁺ |
| 149.10 | [M+H - •CH₃]⁺ |
| 147.11 | [M+H - NH₃]⁺ |
| m/z (EI-MS) | Proposed Structure/Loss |
| 163.11 | M⁺• |
| 162.10 | [M - •H]⁺ |
| 148.09 | [M - •CH₃]⁺ |
| 136.09 | [M - HCN]⁺• |
IV. Data Interpretation and Structural Confirmation
The acquired mass spectra should be carefully analyzed to confirm the identity and structure of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Obtaining high-resolution mass data is crucial for confirming the elemental composition of the parent ion and its major fragments. The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: The presence of naturally occurring isotopes (primarily ¹³C) will result in an M+1 peak with a predictable relative abundance (approximately 9.9% for a molecule with nine carbon atoms).
-
Database Searching: The acquired EI-MS spectrum can be searched against commercial or in-house mass spectral libraries to find matching compounds.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By carefully selecting the sample preparation method, ionization technique, and instrument parameters, researchers can obtain high-quality data that provides valuable insights into the molecular properties of this compound. The predicted fragmentation pathways outlined in this guide serve as a roadmap for interpreting the resulting mass spectra. As with any analytical endeavor, a systematic and well-reasoned approach, grounded in the fundamental principles of mass spectrometry, will yield the most reliable and informative results.
References
-
Lead Sciences. This compound. [Link]
-
Chemguide. Mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
ResearchGate. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
Sources
A Methodological Guide to the Structural Elucidation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Prospective Analysis for Drug Discovery
Abstract
The 1,6-naphthyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The specific compound, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, has been synthesized in the context of research into potential anticonvulsants, yet its three-dimensional solid-state structure remains undetermined.[3][4] The absence of a crystal structure represents a significant knowledge gap, impeding structure-based drug design and a fundamental understanding of its physicochemical properties. This technical guide provides a comprehensive, prospective workflow for researchers and drug development professionals aiming to determine the crystal structure of this molecule. It outlines a field-proven methodology, from targeted synthesis and crystallization to a proposed X-ray diffraction analysis, and discusses the anticipated structural insights that are critical for advancing its development as a potential therapeutic agent.
Introduction: The Significance of the Tetrahydro-1,6-Naphthyridine Core
The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a key heterocyclic system in the development of novel therapeutics. Its partially saturated nature provides a three-dimensional geometry that is often advantageous for selective binding to biological targets compared to its flat, aromatic counterparts. The introduction of an amino group at the 3-position offers a critical hydrogen-bonding moiety, essential for molecular recognition at a receptor's active site.
While the synthesis of this compound (hereafter referred to as Compound 1d ) has been described, a public record of its single-crystal X-ray structure is not available.[3][4] This guide serves as a detailed roadmap to bridge this gap. Determining the crystal structure is not merely an academic exercise; it is a foundational step in modern drug discovery that enables:
-
Structure-Activity Relationship (SAR) Analysis: Understanding the precise conformation and orientation of substituents in the solid state.
-
Computational Modeling: Providing an accurate, experimentally-validated input for docking studies and virtual screening.
-
Pharmacophore Development: Identifying the exact spatial arrangement of key features like hydrogen bond donors/acceptors and hydrophobic regions.
-
Polymorph Screening: Establishing a reference structure for solid-state characterization and formulation development.
This document outlines the complete, self-validating system of protocols required to achieve these goals.
Experimental Design: From Synthesis to Single Crystal
The successful determination of a crystal structure begins with the production of high-purity, single-crystalline material. The workflow must be meticulous, as the quality of the final diffraction data is directly dependent on the quality of the crystal.
Synthesis and Purification Protocol
The synthesis of Compound 1d can be achieved via a facile, two-step process reported in the literature.[3][4] The causality behind this choice is its efficiency and adaptability for producing analogues.
Protocol 1: Synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydro[3][5]naphthyridine (1d)
-
Step A: Condensation to Nitro Intermediate:
-
Rationale: This step constructs the core bicyclic system. The use of 3,5-dinitro-1-methyl-2-pyridone is an effective way to introduce the nitrogen functionality at the desired position, which can later be reduced.
-
Procedure:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).
-
Bubble ammonia gas through the solution at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
-
The resulting nitro-substituted tetrahydro-naphthyridine intermediate will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
-
Step B: Reduction to Amino Compound 1d:
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without cleaving the heterocyclic rings.[4]
-
Procedure:
-
Suspend the nitro intermediate from Step A in ethanol.
-
Add Palladium on Carbon (10% Pd/C, ~5 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
-
Purification:
-
Rationale: Purity is paramount for crystallization. Recrystallization is the preferred final step as it can yield material of >99% purity and sometimes directly produce diffraction-quality crystals.
-
Procedure: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield Compound 1d as a pure solid.
-
Crystallization Screening Strategy
The goal is to create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow slowly. Given the molecular structure of Compound 1d (presence of N-H from the amine, a pyridine-like nitrogen, and a tertiary amine), it is a good candidate for forming hydrogen bonds and should be soluble in a range of polar solvents.
Table 1: Proposed Crystallization Screening Conditions for Compound 1d
| Method | Solvent System (Solvent/Antisolvent) | Temperature (°C) | Rationale |
| Slow Evaporation | Methanol, Ethanol, Acetonitrile | 20-25 | Simple method for moderately volatile solvents. Allows for slow concentration. |
| Vapor Diffusion (Hanging Drop) | Well Solution: Higher concentration of antisolvent. | 4, 18 | Precise control over the rate of equilibration. Ideal for screening many conditions with minimal material. |
| Drop: Compound 1d in Methanol + Well Solution | |||
| Vapor Diffusion (Sitting Drop) | Well Solution: Higher concentration of antisolvent. | 4, 18 | Similar to hanging drop but less prone to falling. Good for high-density solutions. |
| Drop: Compound 1d in Ethanol + Well Solution | |||
| Solvent/Antisolvent Layering | Dichloromethane / Hexane | 4 | Creates a sharp interface, allowing for very slow diffusion and crystal growth. Good for compounds that oil out. |
| Tetrahydrofuran / Heptane | 4 |
Proposed Crystallographic Analysis Workflow
Once suitable crystals are obtained, the process of data collection and structure determination can begin. This workflow is a self-validating system, with checks at each stage to ensure data quality.
Step-by-Step Data Collection and Structure Solution
-
Crystal Selection & Mounting: A single, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector. The positions and intensities of the diffraction spots are recorded.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and a list of reflection intensities.
-
Structure Solution & Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match.
-
Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility. The data is then typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).
Visualization of the Proposed Workflow
Caption: Workflow from synthesis to final crystallographic data.
Anticipated Structural Insights and Impact
While the precise structure is unknown, we can make expert predictions based on related heterocyclic systems. These hypotheses are what make the experimental determination so valuable, as they would provide definitive answers.
Expected Molecular Geometry and Conformation
-
Tetrahydropyridine Ring: The saturated ring containing N6 is expected to adopt a non-planar conformation, most likely a chair or a twist-boat . Determining the exact conformation is crucial as it dictates the spatial orientation of the N6-methyl group.
-
Planarity: The dihydropyridine ring fused to the aromatic portion will be largely planar, but the C5 and C8 atoms will deviate from this plane.
-
Bond Lengths and Angles: The bond lengths should confirm the aromaticity of the pyridine ring and the single-bond nature of the saturated ring.
Intermolecular Interactions: The Hydrogen Bonding Network
The 3-amino group is a potent hydrogen bond donor (N-H···), and the pyridine nitrogen (N1) is a strong acceptor. This combination almost guarantees the formation of robust intermolecular hydrogen bonds, which will define the crystal packing.
Table 2: Target Crystallographic Data for Compound 1d
| Parameter | Description | Anticipated Value / Information |
| Chemical Formula | C₉H₁₃N₃ | - |
| Molecular Weight | 163.22 g/mol | - |
| Crystal System | The family of symmetry (e.g., Monoclinic, Orthorhombic) | To be determined |
| Space Group | The specific symmetry operations of the unit cell | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |
| Z | Number of molecules per unit cell | To be determined |
| Key Torsion Angles | Define the conformation of the saturated ring | To be determined |
| H-Bond Distances | e.g., N-H···N distances and angles | To be determined |
Visualization of a Predicted Hydrogen Bonding Motif
The most probable interaction would be a dimer motif where the amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule.
Caption: Predicted intermolecular hydrogen bonding between two molecules.
Conclusion
The determination of the single-crystal X-ray structure of This compound is a critical and achievable goal. While its synthesis is established, the lack of structural data impedes its rational development. By following the rigorous, self-validating protocols for synthesis, crystallization, and diffraction analysis outlined in this guide, researchers can elucidate the definitive three-dimensional structure of this compound. The resulting data will provide invaluable, authoritative insights into its conformation and intermolecular interactions, thereby accelerating its journey through the drug discovery pipeline and enabling informed, structure-guided design of next-generation therapeutic agents.
References
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[3][5]naphthyridine System and Some Alkylated and Polycyclic Homologues. Synthetic Communications, 31(5), 787-797.
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Dembitsky, V. M., & Gloriozova, T. A. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(3), 882.
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A Technical Guide to Quantum Chemical Calculations for Tetrahydronaphthyridine Derivatives in Drug Discovery
This guide provides an in-depth exploration of quantum chemical calculations as applied to tetrahydronaphthyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of methods to provide a field-proven rationale for the selection of computational protocols, ensuring that each step is not only technically sound but also directly relevant to the goals of drug development professionals. Our focus is on generating reliable, predictive data for molecular properties, reactivity, and potential bioactivity, thereby accelerating the drug discovery pipeline.
The Strategic Imperative for In Silico Analysis of Tetrahydronaphthyridines
Tetrahydronaphthyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention as privileged scaffolds in drug discovery. Their rigid structure, coupled with the presence of multiple nitrogen atoms, allows for a three-dimensional display of pharmacophoric features, making them potent and selective ligands for a variety of biological targets. Notably, derivatives of this scaffold have shown promise as, for example, CXCR4 antagonists.[1] The strategic introduction of substituents to the core structure can modulate key drug-like properties, including potency, selectivity, solubility, and metabolic stability.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective means to predict these properties before committing to synthetic efforts.[2][3] By modeling the electronic structure of these molecules, we can gain a fundamental understanding of their intrinsic properties and how they are likely to interact with their biological targets. This in silico approach allows for the rapid screening of virtual libraries, prioritization of synthetic targets, and a more rational approach to lead optimization.
Foundational Principles: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set.[4] This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the property of interest.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For molecules of the size typically encountered in drug discovery, DFT provides the optimal balance of accuracy and computational efficiency.[2][3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a more manageable quantity.[3] The core of a DFT calculation lies in the exchange-correlation functional, which approximates the complex many-body electron interactions.
Causality Behind the Choice of Functional:
For organic molecules containing heteroatoms, such as the tetrahydronaphthyridine scaffold, hybrid functionals have consistently demonstrated robust performance.[2]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry.[5] It incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many earlier functionals. This makes it particularly well-suited for calculating the geometries and electronic properties of a broad range of organic molecules.[5][6][7]
-
PBE0: This hybrid functional also mixes a fixed percentage of Hartree-Fock exchange with the PBE generalized gradient approximation functional. It has been shown to provide excellent results for ground-state geometries and is a strong alternative to B3LYP.[8]
-
CAM-B3LYP: This is a long-range corrected functional, meaning it adjusts the amount of Hartree-Fock exchange based on the interelectronic distance. This feature makes it particularly suitable for calculations involving charge transfer and for the prediction of excited state properties, such as UV-Vis spectra, via Time-Dependent DFT (TD-DFT).[8]
For the purposes of this guide, we will primarily focus on the B3LYP functional due to its extensive validation and broad applicability for the properties of interest.[5][7]
Describing the Electron Distribution: The Role of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
Rationale for Basis Set Selection:
-
Pople-style basis sets: These are commonly used for their efficiency. The 6-31G(d,p) (or 6-31G**) basis set is a popular choice for initial geometry optimizations and property calculations.[6][7][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.
-
Larger basis sets: For more accurate energy calculations or for systems where weak interactions are important, larger basis sets such as 6-311+G(d,p) may be employed. The "+" indicates the addition of diffuse functions, which are important for describing anions and systems with significant non-covalent interactions.
Our recommended protocol starts with the B3LYP/6-31G(d,p) level of theory as a robust and efficient starting point for a wide range of calculations on tetrahydronaphthyridine derivatives.
The Computational Workflow: From Structure to Properties
A systematic computational investigation of a tetrahydronaphthyridine derivative involves a series of sequential calculations, each providing a different layer of insight into the molecule's behavior.
Caption: A typical workflow for the quantum chemical analysis of a drug candidate.
Step 1: Geometry Optimization
The first and most critical step is to determine the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, angles, and dihedrals to find the structure with the lowest possible energy.
Experimental Protocol: Geometry Optimization
-
Input Structure: Build the 3D structure of the tetrahydronaphthyridine derivative using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Computational Method: Select the B3LYP functional and the 6-31G(d,p) basis set.[6][7][9]
-
Job Type: Specify "Optimization" as the calculation type.
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).[10]
-
Convergence: The calculation is complete when the forces on the atoms and the energy change between steps fall below a predefined threshold.
Step 2: Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed on the optimized structure. This serves two crucial purposes:
-
Verification of the Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.
-
Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the theoretical infrared (IR) spectrum.
Experimental Protocol: Frequency Analysis
-
Input Structure: Use the optimized geometry from the previous step.
-
Computational Method: Use the same level of theory as the optimization (B3LYP/6-31G(d,p)).
-
Job Type: Specify "Frequency" as the calculation type.
-
Analysis: Check the output for the number of imaginary frequencies. If all frequencies are positive, the structure is a true minimum.
Unveiling Molecular Insights: Key Property Calculations
With a validated minimum energy structure, we can now proceed to calculate a suite of properties that are directly relevant to drug design.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[11]
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[12] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[12]
These values are obtained directly from the output of the geometry optimization calculation.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts how it will interact with other molecules, including its biological target.[13][14]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs of nitrogen or oxygen atoms. These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors.[14]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, such as those around hydrogen atoms attached to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and are likely to act as hydrogen bond donors.[14]
MEP maps provide a visual hypothesis for the key intermolecular interactions that will govern protein-ligand binding.[13]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[15][16] It calculates the natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis. By examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding.[16] This information is critical for understanding the electronic factors that contribute to a molecule's conformation and stability.
Predicting Spectroscopic Properties with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule.[17][18]
Experimental Protocol: TD-DFT Calculation
-
Input Structure: Use the optimized geometry.
-
Computational Method: For best results, use a long-range corrected functional like CAM-B3LYP with a basis set such as 6-311+G(d,p) .[8] A solvent model (e.g., the Polarizable Continuum Model, PCM) should be included to simulate the experimental conditions.[18]
-
Job Type: Specify "TD-SCF" or "TD" as the calculation type.
-
Analysis: The output will provide a list of excitation energies (often in nm) and their corresponding oscillator strengths (a measure of the transition probability). This data can be plotted to generate a theoretical spectrum.
Predicting Biological Fate: Reactivity and ADMET Properties
Quantum chemical descriptors can be used to predict a molecule's reactivity and its likely pharmacokinetic profile.
Global Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[3]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |
These descriptors, derived from fundamental quantum mechanical principles, provide a quantitative basis for comparing the reactivity of different tetrahydronaphthyridine derivatives.[19][20]
Computational Prediction of ADMET Properties
While full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction often relies on specialized software and QSAR models, quantum chemical calculations provide many of the fundamental descriptors used in these models.[21][22][23] Properties such as the MEP, atomic charges, and the HOMO-LUMO gap can be correlated with:
-
Absorption: Polarity and hydrogen bonding potential, which influence intestinal absorption and blood-brain barrier penetration.[24]
-
Metabolism: The most electron-rich (nucleophilic) sites identified by MEP and FMO analysis are often the most susceptible to oxidative metabolism by cytochrome P450 enzymes.[23]
-
Toxicity: Reactivity descriptors can help to identify molecules that may be prone to off-target covalent interactions.
By calculating these fundamental properties, we can make early-stage assessments of a derivative's potential pharmacokinetic liabilities.[21][25]
Conclusion: An Integrated Approach to Drug Design
Quantum chemical calculations are an indispensable tool in the modern drug discovery workflow. For tetrahydronaphthyridine derivatives, a systematic in silico investigation using DFT can provide deep insights into their structure, stability, reactivity, and potential for biological activity. By carefully selecting a validated level of theory, such as B3LYP/6-31G(d,p), and applying a logical sequence of calculations—from geometry optimization to the analysis of electronic, spectroscopic, and reactivity properties—researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from hit to lead candidate. This guide provides a robust framework for these investigations, grounding each computational step in the practical and pressing needs of drug development.
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Theoretical properties of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,6-naphthyridine scaffold is a recognized "privileged structure" due to its prevalence in biologically active molecules. This document elucidates the core physicochemical characteristics, electronic structure, conformational possibilities, and predicted spectroscopic signature of the title compound. We will explore a validated synthetic pathway, discuss its chemical reactivity, and contextualize its theoretical properties to rationalize its potential as a scaffold for drug discovery, particularly in the area of anticonvulsants. The guide is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in authoritative references.
Introduction: The 1,6-Naphthyridine Scaffold
Naphthyridines are a class of diazanaphthalenes composed of two fused pyridine rings. Six possible isomers exist, distinguished by the positions of the two nitrogen atoms, a structural variance that profoundly influences their chemical and biological profiles.[1][2] The 1,6-naphthyridine core, in particular, is found in a variety of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This has led to its classification as a privileged scaffold in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.[6]
The specific molecule of interest, this compound (CAS 216966-37-9), combines the aromatic, electron-rich aminopyridine system with a saturated, conformationally flexible N-methylpiperidine ring.[7][8] This unique fusion imparts a three-dimensional character to the molecule, which is often crucial for specific and high-affinity interactions with protein targets. The synthesis and potential application of this compound as an anticonvulsant have been previously explored, making a deep dive into its theoretical properties both relevant and valuable for future drug development efforts.[9][10]
Synthesis and Predicted Chemical Reactivity
The viability of a molecular scaffold is fundamentally linked to its accessibility. A robust and versatile synthetic route is paramount for enabling analog synthesis and structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
The most facile synthesis reported for the 3-amino-5,6,7,8-tetrahydro[3][11]naphthyridine system involves a two-step process starting from a suitable 4-piperidone derivative.[10][12] The strategy hinges on the construction of a 3-nitropyridine ring fused to the piperidine, followed by a straightforward reduction of the nitro group to the target amine. This approach is advantageous as it is high-yielding and amenable to the rapid synthesis of analogs with substitutions on the saturated ring.[10]
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Validated Two-Step Synthesis
The following protocol is adapted from the validated methodology described by Harling et al. for the synthesis of the 3-amino-5,6,7,8-tetrahydro[3][11]naphthyridine system.[10]
Step 1: Synthesis of 3-Nitro-6-methyl-5,6,7,8-tetrahydro[3][11]naphthyridine
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).
-
Bubble ammonia gas through the solution for 15 minutes or add a concentrated aqueous ammonia solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 3-nitro intermediate.
-
Causality: This reaction proceeds via a complex ring transformation where the dinitropyridone acts as a synthon for the nitropyridine ring, condensing with the piperidone enamine (formed in situ with ammonia) to build the fused heterocyclic system.[10]
-
Step 2: Synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydro[3][11]naphthyridine
-
Dissolve the 3-nitro intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-6-methyl-5,6,7,8-tetrahydro[3][11]naphthyridine.
-
Self-Validation: The catalytic reduction is a clean and highly efficient method for converting aromatic nitro groups to amines, with minimal side products. The completion of the reaction is easily monitored, and the workup is straightforward, ensuring high purity of the final compound.[10]
-
Predicted Chemical Reactivity
-
Basicity: The molecule possesses three nitrogen atoms, each with a lone pair of electrons. The sp² hybridized nitrogens of the pyridine ring (N1) and the amino group (N3-amino) are basic, as is the sp³ hybridized nitrogen in the saturated ring (N6). N6 is expected to be the most basic (aliphatic amine), followed by the exocyclic amino group, which can donate electron density into the aromatic ring.
-
Nucleophilicity of the Amino Group: The 3-amino group is a potent nucleophile, susceptible to reactions such as acylation, alkylation, and urea formation, providing a key handle for derivatization.
-
Electrophilic Aromatic Substitution (EAS): The 3-amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the pyridine ring (C2 and C4). The C4 position is sterically more accessible, making it the likely site for reactions like halogenation or nitration under controlled conditions.
Physicochemical and Spectroscopic Properties
Calculated Physicochemical Properties
A summary of key computed physicochemical properties provides a baseline for understanding the molecule's behavior in biological and experimental systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | [7][8] |
| Molecular Weight | 163.22 g/mol | [7] |
| XLogP3 | -0.83 | [13] |
| Topological Polar Surface Area (PSA) | 50.9 Ų | [13] |
| Hydrogen Bond Donors | 1 (from NH₂) | [14] |
| Hydrogen Bond Acceptors | 3 (N1, N3-amino, N6) | [14] |
| Predicted Boiling Point | 358.3 ± 42.0 °C at 760 mmHg | [13] |
| Predicted Refractive Index | 1.606 | [13] |
-
Interpretation: The negative XLogP3 value suggests the compound is hydrophilic. The PSA is below the 90 Ų threshold often associated with good cell permeability. These properties combined suggest a favorable profile for oral bioavailability.
Predicted Spectroscopic Signature
While full experimental spectra for the exact title compound are not publicly available, a reliable prediction can be made based on closely related analogs and fundamental principles.[10]
-
¹H NMR Spectroscopy (predicted in CDCl₃, δ in ppm):
-
~8.0 (d, 1H): Aromatic proton at C2, doublet due to coupling with C4-H.
-
~6.6 (d, 1H): Aromatic proton at C4, doublet due to coupling with C2-H.
-
~3.5 (br s, 2H): NH₂ protons of the amino group; signal may be broad and is exchangeable with D₂O.
-
~3.4-3.5 (s, 2H): Methylene protons at C5.
-
~2.7-2.9 (t, 2H): Methylene protons at C7.
-
~2.5-2.7 (t, 2H): Methylene protons at C8.
-
~2.4 (s, 3H): Methyl protons of the N-methyl group at C6.
-
-
¹³C NMR Spectroscopy (predicted, δ in ppm):
-
~150-155: Quaternary carbons C4a and C8a.
-
~140-145: Aromatic CH at C2.
-
~135-140: Aromatic carbon C3 bearing the amino group.
-
~110-115: Aromatic CH at C4.
-
~50-55: Methylene carbons C7 and C8.
-
~45-50: Methylene carbon C5.
-
~45-50: N-Methyl carbon.
-
-
Infrared (IR) Spectroscopy (predicted, ν in cm⁻¹):
-
3450-3300: Two sharp bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.
-
3100-3000: Aromatic C-H stretching.
-
2950-2800: Aliphatic C-H stretching from the saturated ring and methyl group.
-
~1620-1580: C=C and C=N stretching vibrations within the aromatic ring.
-
~1300: C-N stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 163 (for C₉H₁₃N₃). High-resolution mass spectrometry would confirm the elemental composition.
-
Key Fragments: Fragmentation would likely involve loss of methyl or ethyl groups from the saturated ring and cleavage adjacent to the nitrogen atoms.
-
Theoretical Molecular Properties
Electronic Structure
The electronic character of the molecule is dominated by the aminopyridine ring. The amino group at C3 is a powerful π-donor, significantly increasing the electron density of the aromatic system. This activation makes the ring more susceptible to electrophilic attack and also influences its ability to participate in π-stacking interactions with biological targets. The nitrogen atoms (N1 and N6) and the amino group possess lone pairs of electrons, defining the molecule's hydrogen bonding and coordination capabilities.
Conformational Analysis
The 5,6,7,8-tetrahydro portion of the molecule is a substituted piperidine ring, which is not planar. It will preferentially adopt a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The N-methyl group at the N6 position will exist in equilibrium between these two states. The equatorial conformation is generally favored as it minimizes 1,3-diaxial interactions, which are sterically unfavorable. This conformational preference can have a profound impact on how the molecule presents its pharmacophoric features to a receptor binding site.
Caption: Chair conformations showing axial and equatorial N-methyl groups.
Note: The DOT script above is a template. A chemical drawing program would be needed to generate the actual images for image_placeholder_axial.png and image_placeholder_equatorial.png to render a chemically accurate diagram.
Hydrogen Bonding Potential
The molecule is a versatile hydrogen bond participant.
-
Donors: The primary amino group (-NH₂) at the C3 position provides two strong hydrogen bond donors.
-
Acceptors: The lone pair on the pyridine nitrogen (N1) and the aliphatic nitrogen (N6) act as hydrogen bond acceptors.
This dual donor/acceptor capability allows for multiple points of interaction within a receptor pocket, contributing to binding affinity and specificity.
Potential Applications and Future Research
Rationale for Biological Activity
The theoretical properties of this compound provide a strong rationale for its potential as a CNS-active agent. Its modest size, hydrophilic character (low XLogP3), and sufficient polar surface area suggest it may cross the blood-brain barrier. The defined three-dimensional shape arising from the fused ring system, combined with a rich display of hydrogen bond donors and acceptors, makes it an ideal candidate for interacting with the specific binding pockets of neurotransmitter receptors or ion channels, which aligns with its investigation as an anticonvulsant.[10]
Proposed Research Workflow
To fully elucidate the therapeutic potential of this scaffold, a structured research plan is necessary. This involves a synergistic interplay between computational modeling, chemical synthesis, and biological screening.
Caption: Integrated workflow for scaffold development.
This iterative process allows computational insights to guide the synthesis of more potent and selective analogs, which are then validated through biological testing. The results from in vivo studies can then feed back into the design phase to further refine the molecular properties.
Conclusion
This compound is a heterocycle with a compelling set of theoretical properties that make it a highly attractive scaffold for drug discovery. Its accessible synthesis, favorable physicochemical profile, and rich stereoelectronic features provide a solid foundation for the development of novel therapeutics. The insights presented in this guide, from electronic structure to conformational behavior, offer a rational basis for the design of future experimental and computational studies aimed at unlocking the full potential of this promising molecular architecture.
References
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances.
- Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. (n.d.). Semantic Scholar.
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[3][11]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES. Synthetic Communications, 31(5), 787-797.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry.
- Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021).
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[3][11]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES. Marcel Dekker, Inc.
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[3][11]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate.
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Unraveling the Enigma of CAS 216696-37-9: A Case of Undisclosed Identity in Chemical Archives
A comprehensive search for characterization data and related technical information for the chemical compound designated by CAS Registry Number 216696-37-9 has yielded no specific results. This notable absence of data across scientific databases and supplier catalogs suggests that the compound is not a commercially available or widely studied substance.
For researchers, scientists, and drug development professionals, the unique Chemical Abstracts Service (CAS) Registry Number is the key identifier for a specific chemical substance, providing a gateway to a wealth of information including its structure, properties, and safety data. However, in the case of CAS 216696-37-9, this key unlocks an empty room.
Extensive queries for chemical properties, structural information, analytical methods, and safety data associated with this number have failed to produce any relevant documentation. The search results were consistently populated with information pertaining to other, well-characterized chemical compounds, indicating that CAS 216696-37-9 is not indexed in the public domain.
There are several potential reasons for this lack of information:
-
A Novel or Proprietary Compound: The substance may be a newly synthesized molecule that has not yet been publicly disclosed or published in scientific literature. It could be a proprietary compound under active research and development by a private entity.
-
An Internal or Transient Identifier: The CAS number might be an internal designation within a specific organization that has not been registered or released publicly. It could also represent a transient intermediate in a chemical reaction that is not isolated or characterized as a final product.
-
A Data Entry Error: It is also possible that the provided CAS number contains a typographical error, and a slight modification to the number would correspond to a known substance.
Given the complete absence of any characterization data, it is impossible to provide the requested in-depth technical guide. No information is available regarding its molecular structure, physical and chemical properties, or its potential mechanism of action. Consequently, experimental protocols for its analysis and diagrams of any related signaling pathways cannot be generated.
For professionals in the field of research and drug development, this lack of information underscores the importance of verifying the CAS numbers of compounds of interest through multiple, reputable sources. In cases where a CAS number does not yield any information, it is advisable to re-verify the number with the original source or consider the possibility that the compound is not yet part of the public scientific record.
An In-depth Technical Guide to 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry.[1] The spatial arrangement and electronic properties of the nitrogen atoms within the six possible naphthyridine isomers bestow upon their derivatives a remarkable diversity of biological activities.[2][3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] This guide focuses on a specific, synthetically accessible derivative: 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine . While detailed pharmacological data for this particular compound remains limited in publicly accessible literature, its structural motifs and the biological activities of related analogs suggest significant therapeutic potential, particularly in the realm of neurological disorders.
This document provides a comprehensive overview of the known synthesis of this compound, its fundamental chemical properties, and explores its potential biological significance by examining the broader context of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecular identity is paramount for any scientific investigation. The key identifiers and properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | [6] |
| CAS Number | 216966-37-9 | [6][7][8][9][10][11] |
| Molecular Formula | C₉H₁₃N₃ | [6][7][8][11] |
| Molecular Weight | 163.22 g/mol | [6][7] |
| Synonyms | This compound; 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-6-methyl-; 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-amine; 6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | [6] |
A Foundational Synthetic Pathway: The Harling Synthesis
A significant contribution to the accessibility of the 3-amino-5,6,7,8-tetrahydro[2][7]naphthyridine scaffold was reported by Harling and colleagues in 2001. Their work detailed a facile, two-step synthesis which provides a practical route for obtaining this compound, a compound they investigated as a potential anticonvulsant.[7][8]
The synthetic strategy is centered around the condensation of a cyclic ketone, in this case, a 4-piperidone derivative, with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia.[7][8] This reaction proceeds through a three-component ring transformation to yield the fused nitropyridine system, which is subsequently reduced to the desired 3-amino derivative.[9]
Experimental Protocol: A Step-by-Step Guide
The following protocol is an adaptation of the methodology described by Harling et al. for the synthesis of the 3-amino-5,6,7,8-tetrahydro[2][7]naphthyridine system.
Step 1: Synthesis of 3-Nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dinitro-1-methyl-2-pyridone in a solution of ammonia in methanol.
-
Addition of Ketone: To this solution, add 1-methyl-4-piperidone.
-
Reaction Conditions: Heat the resulting mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The solvent is then removed under reduced pressure to yield the crude product. Purification can be achieved through column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified 3-nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine from Step 1 in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Biological Activity and Therapeutic Potential: An Emerging Landscape
While the specific biological target and mechanism of action for this compound are not extensively documented, the initial research by Harling and colleagues points towards its potential as an anticonvulsant .[7][8] This suggests that the compound may modulate neuronal excitability, a key factor in the pathophysiology of seizures.
Further insights into the potential bioactivity can be gleaned from studies on the broader 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Derivatives of this core structure have been investigated for a range of therapeutic applications, highlighting the versatility of this chemical framework.
-
Antiviral Activity: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase.[12][13] These compounds target an allosteric site on the enzyme, a novel mechanism that disrupts viral replication.[13]
-
Immunomodulation: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been utilized in the development of inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt).[14][15] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[14]
The diverse biological activities of the parent scaffold underscore the potential for this compound and its future derivatives to be developed into novel therapeutics.
Caption: Potential therapeutic applications of the this compound scaffold.
Future Directions and Conclusion
This compound stands as a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. The availability of a practical synthetic route opens the door for further exploration of its therapeutic potential.
Key areas for future research include:
-
Pharmacological Profiling: A thorough investigation into the anticonvulsant properties of the compound is warranted. This would involve in vitro and in vivo models to determine its efficacy, potency, and mechanism of action.
-
Target Identification: Elucidating the specific biological target(s) of the compound is crucial for understanding its mode of action and for guiding future drug development efforts.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be essential to optimize the compound's potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: Given the diverse activities of the parent scaffold, it would be prudent to screen this compound for other biological activities, such as antiviral and immunomodulatory effects.
References
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[2][7]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797.
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[2][7]naphthyridine system and some alkylated and polycyclic homologues. Taylor & Francis Online. [Link]
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Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
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El-Sayed, M. A. A., & Al-Qalaff, M. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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Girelli, A., et al. (2010). 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a][3][7]naphthyridine-6-carboxamide and 5-amino[7][8][9]triazolo[4,3-a][3][7]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. European Journal of Medicinal Chemistry, 45(1), 352-366.
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Introduction: The Tetrahydronaphthyridine Scaffold and the Strategic Importance of the Amino Group
An In-depth Technical Guide to the Reactivity of the Amino Group in Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
Tetrahydronaphthyridines (THNs) are a class of bicyclic heteroaromatic compounds that fuse a pyridine ring with a tetrahydropyridine ring. This structural motif is of significant interest in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality (high Fsp³ content), and hydrogen bonding capabilities.[1] Different isomers exist depending on the relative positions of the nitrogen atoms, with the 1,8-, 1,6-, 1,7-, and 1,5-isomers being synthetically accessible.[2] The THN core is found in numerous biologically active molecules, including Pfizer's MC4R antagonist PF-07258669, underscoring its value as a privileged scaffold in drug discovery.[3]
The introduction of an exocyclic amino group onto the THN core transforms it into a versatile platform for molecular diversification. This primary or secondary amine serves as a crucial synthetic handle, allowing for a wide array of chemical modifications to explore the structure-activity relationship (SAR) and fine-tune the physicochemical properties of drug candidates. This guide provides a detailed exploration of the chemical reactivity of this amino group, grounded in an understanding of the underlying electronic principles, and offers field-proven protocols for its key transformations.
Figure 1: Common Isomers of the Tetrahydronaphthyridine (THN) Core.
Part 1: Understanding the Reactivity of the Amino Group
The reactivity of the amino group—its basicity and nucleophilicity—is not intrinsic but is profoundly modulated by the electronic character of the tetrahydronaphthyridine ring system to which it is attached.
Electronic Influence of the Naphthyridine Core
The naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative sp²-hybridized nitrogen atoms. This has a direct impact on an attached exocyclic amino group:
-
Inductive Effect: The ring nitrogens exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the rest of the ring system.
-
Mesomeric Effect: The lone pair of the exocyclic amino group can be delocalized into the aromatic ring (+M effect). However, the electron-withdrawing nature of the ring nitrogens diminishes the electron density available for donation, making the amino group less basic than a typical aliphatic amine but potentially more nucleophilic than aniline under certain conditions.
The net result is a significant reduction in the basicity of the amino group compared to a simple alkylamine. The precise pKa will depend on the specific THN isomer and the position of the amino substituent relative to the two ring nitrogens. As a predictive framework, we can compare it to related structures.
Basicity and pKa Considerations
While experimental pKa data for specific amino-tetrahydronaphthyridines are scarce in the literature, we can establish a reasonable estimate by bracketing with known values of simpler analogs.
| Compound | Structure | Conjugate Acid pKa | Rationale for Comparison |
| Cyclohexylamine | C₆H₁₁NH₂ | ~10.6 | A standard, non-aromatic secondary amine reference. |
| 4-Aminopyridine | C₅H₆N₂ | 9.11 | Shows the effect of one electron-withdrawing pyridine nitrogen. |
| Aniline | C₆H₅NH₂ | 4.63 | Demonstrates significant pKa reduction due to lone pair delocalization into an aromatic ring. |
| Amino-THN (Predicted) | - | ~ 4.0 - 6.0 | The presence of two ring nitrogens and an aromatic system is expected to lower the pKa below that of aminopyridine, likely into a range closer to, or slightly above, substituted anilines. |
pKa data compiled from various sources.[4][5]
Causality Behind Experimental Choices: This lowered basicity is a critical consideration for reaction setup. Unlike aliphatic amines, which can often act as their own base to scavenge acid byproducts, reactions involving amino-THNs almost always require the addition of an external base. Furthermore, for reactions requiring deprotonation of the amine (e.g., certain alkylations), a stronger base than for a simple aniline might be necessary to generate a sufficient concentration of the free nucleophile.
Part 2: Key Synthetic Transformations of the Amino Group
The amino group on the THN core is a robust nucleophile, enabling a variety of essential bond-forming reactions for library synthesis and lead optimization. The following sections detail the core reactions, provide validated protocols, and explain the mechanistic rationale.
Figure 2: Key Derivatization Pathways for the Amino-THN Scaffold.
Acylation: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. It is readily achieved by treating the amino-THN with an acylating agent in the presence of a non-nucleophilic base.
Mechanistic Rationale: The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The subsequent collapse of the tetrahedral intermediate expels the chloride or carboxylate leaving group. An external base, typically pyridine or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Figure 3: General Mechanism for Acylation of an Amine.
Protocol 2.1.1: General Procedure for Acylation with an Acyl Chloride
This protocol is adapted from standard procedures for amine acylation.[6]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amino-tetrahydronaphthyridine starting material (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv.) or pyridine (used as solvent). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.
Sulfonylation: Sulfonamide Bond Formation
The synthesis of sulfonamides is another cornerstone transformation, providing a key structural motif that is metabolically stable and capable of acting as a hydrogen bond donor. The reaction is analogous to acylation.
Mechanistic Rationale: The amine's lone pair attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A base is essential to neutralize the generated HCl. Pyridine is often the solvent and base of choice due to its ability to form a highly reactive sulfonylpyridinium intermediate, which accelerates the reaction.
Protocol 2.2.1: General Procedure for Sulfonylation
This protocol is based on well-established methods for sulfonamide synthesis.[7]
-
Preparation: Dissolve the amino-tetrahydronaphthyridine (1.0 equiv.) in anhydrous pyridine at room temperature under an inert atmosphere.
-
Reagent Addition: Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in a small amount of anhydrous DCM.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate or DCM.
-
Purification: Wash the organic extracts with 1 M CuSO₄ solution (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
N-Alkylation
Introducing alkyl groups to the amine can modulate lipophilicity, basicity, and steric profile. The two primary methods are direct alkylation and reductive amination.
2.3.1 Direct Alkylation with Alkyl Halides
Mechanistic Rationale: This is a classic Sₙ2 reaction where the amine acts as the nucleophile, displacing a halide from an alkyl halide. A significant challenge is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, one can use a large excess of the starting amine or, more effectively, use a base that is just strong enough to deprotonate the primary amine but not the less acidic secondary amine product's conjugate acid.[8]
Protocol 2.3.1.1: General Procedure for Mono-Alkylation
This procedure is adapted from established N-alkylation methods.[9]
-
Preparation: Dissolve the amino-tetrahydronaphthyridine (1.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.). Causality Note: K₂CO₃ is a solid base that helps maintain a low concentration of the free amine, minimizing over-alkylation.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., bromide or iodide) (1.0-1.2 equiv.) and heat the reaction to 60-80 °C.
-
Reaction & Workup: Stir until the starting material is consumed (monitor by TLC/LC-MS). Cool the reaction, filter off the base, and dilute the filtrate with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
2.3.2 Reductive Amination
Mechanistic Rationale: This powerful two-step, one-pot reaction involves the initial formation of an imine (or iminium ion) between the amine and an aldehyde or ketone, followed by in-situ reduction. The choice of reducing agent is critical. Mild, selective hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they readily reduce the protonated iminium ion intermediate but are slow to reduce the starting aldehyde or ketone, thus preventing consumption of the carbonyl component.
Figure 4: Workflow for N-Alkylation via Reductive Amination.
Protocol 2.3.2.1: General Procedure for Reductive Amination
-
Preparation: Dissolve the amino-tetrahydronaphthyridine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent, typically 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add a small amount of acetic acid (0.1-1.0 equiv.) to catalyze imine formation. Stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise. Causality Note: STAB is moisture-sensitive and the reaction may effervesce. Portion-wise addition is a safety measure.
-
Reaction & Workup: Stir at room temperature for 2-24 hours until the reaction is complete (TLC/LC-MS). Quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Purification: Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Part 3: Case Study - Synthesis of 1,3-Diamino-2,7-naphthyridines
A recent study by Tumasyan et al. provides an excellent real-world example of building and reacting an amino-THN scaffold.[10] They demonstrate a stepwise nucleophilic aromatic substitution (SₙAr) approach to generate 1,3-diamino-tetrahydro-2,7-naphthyridines.
-
Step 1: Synthesis of the Mono-amino Precursor: Starting with 1,3-dichloro-tetrahydro-2,7-naphthyridine, a selective SₙAr reaction is performed with a cyclic secondary amine (e.g., piperidine). The greater reactivity of the C1 position allows for the selective formation of the 1-amino-3-chloro-THN intermediate.
-
Step 2: Synthesis of the Diamino Product: The remaining chlorine at the C3 position is then displaced by a second primary amine (e.g., (2-hydroxyethyl)amine), yielding the final 1,3-diamino product.
This work validates the nucleophilic character of amines in reactions with the THN core and establishes a synthetic route to produce THN scaffolds bearing primary and secondary amino groups, which are then available for the derivatization reactions described in Part 2 of this guide.[10]
Conclusion
The amino group on a tetrahydronaphthyridine core is a strategically vital functional group for drug discovery. Its reactivity is governed by the electron-deficient nature of the fused pyridine system, resulting in a moderately basic but highly effective nucleophile. Standard, robust protocols for acylation, sulfonylation, and N-alkylation can be readily applied to this scaffold, enabling the systematic exploration of chemical space around the core. A thorough understanding of the interplay between the electronic properties of the THN ring and the nucleophilicity of the amino group is paramount for designing efficient synthetic strategies and accelerating the development of novel therapeutics.
References
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Yamamoto, I., Ino, K., Imai, Y., Chiba, S., & Nishihara, H. (2021). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Magnetochemistry. Available at: [Link]
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Tumasyan, A. K., Karapetyan, H. A., Gapoyan, A. S., Sirakanyan, S. N., & Avetisyan, A. A. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molbank. Available at: [Link]
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Cao, Q., Tibbetts, J., Wrigley, G. L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry. Available at: [Link]
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Wang, Z., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][10]naphthyrin-5(6H)-one. Tetrahedron Letters. Available at: [Link]
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Xia, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research. Available at: [Link]
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Cao, Q., Tibbetts, J., Wrigley, G. L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available at: [Link]
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Khan, I., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]
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GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]
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ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Table. Available at: [Link]
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Gee, A., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Liu, W., et al. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups. Available at: [Link]
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Gee, A., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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Zhang, Y., et al. (2025). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances. Available at: [Link]
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Reddy, D., et al. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
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IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available at: [Link]
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ResearchGate. (n.d.). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Available at: [Link]
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ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Available at: [Link]
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Sharma, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]
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Li, J., et al. (2020). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters. Available at: [Link]
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Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
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Navigating Three-Dimensional Space: A Technical Guide to the Stereochemistry of Substituted Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements. However, this same structural complexity introduces significant stereochemical challenges. The presence of multiple stereocenters and conformational constraints means that the biological activity of a tetrahydronaphthyridine-based compound is inextricably linked to its specific stereoisomeric form. This guide provides an in-depth exploration of the core stereochemical principles, stereoselective synthetic strategies, and robust analytical techniques essential for controlling and characterizing this important class of molecules.
The Strategic Importance of Stereochemistry in Tetrahydronaphthyridines
Tetrahydronaphthyridine (THN) isomers are foundational scaffolds in drug development, appearing in molecules targeting a wide array of biological targets, from CXCR4 antagonists to MC4R antagonists.[1][2] The partially saturated pyridine ring introduces at least one, and often multiple, stereocenters. The precise arrangement of substituents in three-dimensional space dictates how a molecule interacts with its biological target, influencing potency, selectivity, and pharmacokinetic properties.
The core of the stereochemical challenge lies in two areas:
-
Conformational Isomerism: The saturated ring of the THN core is not planar. Like cyclohexane, it adopts puckered conformations, typically low-energy chair or twisted-boat forms. Substituents can occupy either axial or pseudo-equatorial positions, and the energetic preference for one conformation over another can profoundly impact the molecule's overall shape and receptor-binding capability.[3] The major objective of conformational analysis is to understand the relationship between conformational flexibility and biological activity.[4]
-
Stereocenters: The introduction of substituents on the saturated ring creates chiral centers. For a THN with n stereocenters, there are 2n possible stereoisomers. These enantiomers and diastereomers can have drastically different, or even opposing, biological effects. Therefore, the ability to synthesize and analyze a single, desired stereoisomer is paramount in modern drug development.
This guide will dissect the methods used to address these challenges, moving from synthetic control to analytical verification.
Architectures of Control: Stereoselective Synthesis
Achieving absolute stereochemical control is the primary goal of synthetic design. Several powerful strategies have been developed to synthesize enantiomerically pure or diastereomerically enriched tetrahydronaphthyridines.
Asymmetric Hydrogenation: A Cornerstone Strategy
One of the most direct and atom-economical methods for creating chiral THNs is the asymmetric hydrogenation of the parent aromatic naphthyridine.[5] This reaction involves the addition of hydrogen across one of the pyridine rings using a chiral transition-metal catalyst.
Causality of Experimental Choice: The success of this method hinges on the catalyst, which is typically composed of a metal center (e.g., Ruthenium, Iridium) and a chiral ligand.[6][7][8] The ligand, often a chiral diphosphine or diamine, creates a chiral environment around the metal. When the naphthyridine substrate coordinates to the metal, the ligand directs the delivery of hydrogen to one face of the molecule preferentially, leading to an excess of one enantiomer.
Ruthenium-catalyzed hydrogenations, in particular, have proven highly effective. For instance, chiral cationic ruthenium diamine complexes have been used to hydrogenate various 2,6- and 2,7-disubstituted 1,5- and 1,8-naphthyridines, respectively, achieving up to 99% enantiomeric excess (ee).[6][7] The choice of solvent (e.g., isopropanol), temperature, and hydrogen pressure are critical parameters that must be optimized to maximize both conversion and enantioselectivity.[7]
Representative Protocol: Asymmetric Hydrogenation of 2,7-dimethyl-1,8-naphthyridine
This protocol is adapted from the methodology described by Li, et al. (2016).[7]
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a complex of Ruthenium with a chiral monotosylated diamine ligand (e.g., (R,R)-Ts-DPEN), is prepared in a degassed solvent like isopropanol.
-
Reaction Setup: To a high-pressure autoclave, add the 2,7-dimethyl-1,8-naphthyridine substrate.
-
Catalyst Introduction: Transfer the catalyst solution to the autoclave under an inert atmosphere. The substrate-to-catalyst ratio is typically in the range of 50:1 to 100:1.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 40-80 °C) and stir for the required time (e.g., 12-24 hours).
-
Workup and Purification: After cooling and carefully venting the autoclave, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the chiral 1,2,3,4-tetrahydro-2,7-dimethyl-1,8-naphthyridine.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Diastereoselective Approaches and Chiral Pool Synthesis
When a stereocenter is already present in a precursor molecule, it can direct the formation of a new stereocenter. This approach, known as diastereoselective synthesis, is a powerful tool. For example, the reduction of a ketone on a THN precursor that already contains a chiral substituent will often favor the formation of one diastereomer over the other due to steric hindrance.
Alternatively, synthesis can begin from a readily available, enantiomerically pure starting material—a strategy known as chiral pool synthesis. This approach transfers the chirality of the starting material to the final product, bypassing the need for an asymmetric reaction or resolution step.
Chiral Resolution: Separating Stereoisomers
When a stereoselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution.[9]
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: The racemic mixture (e.g., a basic amine) is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[10]
-
Preparative Chiral Chromatography: This is a highly effective and widely used technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[10] The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.
Verification and Analysis: A Self-Validating System
Synthesizing a stereochemically defined THN is only half the battle. Rigorous analytical techniques are required to confirm the relative and absolute stereochemistry and to quantify its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry of a molecule.[11]
-
1H NMR: The coupling constants (J-values) between protons on the saturated ring provide crucial information about their dihedral angles, which in turn helps to define the ring's conformation and the relative orientation of substituents (cis/trans).
-
Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY) are indispensable. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. By identifying which protons show NOE correlations, a 3D map of the molecule's structure can be constructed, allowing for the unambiguous assignment of relative stereochemistry.
X-Ray Crystallography
For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. It can determine not only the precise bond lengths and angles but also the absolute stereochemistry of the molecule, providing an unambiguous assignment of R/S configurations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess) of a sample. By using a chiral stationary phase, the two enantiomers of a compound are separated into distinct peaks. The relative area of these peaks provides a precise quantification of the composition of the mixture.
Data Presentation: Comparing Stereoselective Hydrogenation Methods
The following table summarizes representative results for the asymmetric hydrogenation of different naphthyridine isomers, highlighting the effectiveness of chiral ruthenium catalysts.
| Substrate Isomer | Catalyst System | Enantiomeric Excess (ee) | Reference |
| 2,6-disubstituted 1,5-Naphthyridine | Cationic Ru-diamine complex | Up to 99% | [6] |
| 2,7-disubstituted 1,8-Naphthyridine | Cationic Ru-diamine complex | Up to 99% | [7] |
| 2,3,6-trisubstituted 1,5-Naphthyridine | Cationic Ru-diamine complex | High | [6] |
Visualizing the Workflow and Concepts
Diagrams are essential for conceptualizing the complex relationships in stereochemical analysis.
Workflow for Stereochemical Elucidation
The following diagram outlines a typical workflow for synthesizing and characterizing a stereochemically pure substituted tetrahydronaphthyridine.
Caption: A logical workflow for the synthesis and full stereochemical characterization.
Conformational Isomers of a Substituted THN
This diagram illustrates the conformational equilibrium of a monosubstituted tetrahydronaphthyridine ring, highlighting the axial and equatorial positions.
Caption: Ring-flip equilibrium between axial and equatorial conformers in a THN.
Conclusion
The stereochemistry of substituted tetrahydronaphthyridines is not a peripheral detail but a central feature that governs their biological function. A thorough understanding of conformational analysis, coupled with the strategic application of stereoselective synthesis and rigorous analytical verification, is essential for any research or drug development program involving this vital heterocyclic core. By mastering these principles, scientists can unlock the full potential of the tetrahydronaphthyridine scaffold to design next-generation therapeutics with enhanced potency and specificity.
References
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Title: Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins Source: PubMed URL: [Link]
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Title: Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives Source: ACS Publications URL: [Link]
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Title: Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles Source: Journal of Medicinal Chemistry URL: [Link]
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Tautomerism in Aminonaphthyridine Compounds: A Technical Guide for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery and development. For nitrogen-containing heterocyclic compounds like aminonaphthyridines, tautomerism can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of tautomerism in aminonaphthyridine compounds. We will delve into the theoretical underpinnings of aminonaphthyridine tautomerism, detail experimental and computational methodologies for its characterization, and explore its implications for biological activity and drug design through relevant case studies. This guide is designed to equip you with the necessary knowledge to anticipate, analyze, and leverage tautomerism in your aminonaphthyridine-focused drug discovery programs.
The Fundamental Importance of Tautomerism in Aminonaphthyridine Drug Candidates
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The introduction of an amino group to the naphthyridine core gives rise to the possibility of amino-imino tautomerism, a prototropic tautomerism involving the migration of a proton between the exocyclic amino group and a ring nitrogen atom.
The seemingly subtle shift of a proton can have dramatic consequences for a drug candidate's properties:
-
Receptor Interactions: The arrangement of hydrogen bond donors and acceptors is altered between tautomers, which can significantly impact binding affinity and selectivity for the biological target.[2] A molecule may even interact with different receptors in its different tautomeric forms.[3]
-
Physicochemical Properties: Tautomers can exhibit different polarities, solubilities, and pKa values, all of which influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Pharmacokinetics: The metabolic stability and membrane permeability of a drug can be dependent on the predominant tautomeric form in a particular physiological environment.[5]
-
Intellectual Property: A thorough understanding and characterization of all relevant tautomeric forms are essential for robust patent protection.
The failure to consider tautomerism can lead to misleading structure-activity relationships (SAR), poor in vivo efficacy despite promising in vitro data, and unforeseen off-target effects.[6] Therefore, a proactive and in-depth analysis of tautomerism is not merely an academic exercise but a critical component of successful drug development.
Characterizing Tautomeric Equilibria in Aminonaphthyridines: A Multi-faceted Approach
A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric landscape of aminonaphthyridine compounds.
Spectroscopic Analysis: Visualizing the Tautomeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.[7] Both proton (¹H) and carbon-¹³C NMR can provide distinct signals for each tautomer, allowing for the determination of their relative populations.
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed sample of the aminonaphthyridine compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a buffered D₂O solution to control for pH effects) to a known concentration.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature. Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
Spectral Analysis: Identify distinct signals corresponding to each tautomer. Protons on or near the sites of tautomerization (the amino group and the heterocyclic ring) are typically the most informative.
-
Quantification: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will directly reflect the tautomeric ratio. For protons that exchange with the solvent, such as those on the amino group, other non-exchangeable protons on the respective tautomers should be used for quantification.
-
Variable Temperature (VT) NMR: To investigate the thermodynamics of the tautomeric equilibrium, acquire spectra at a range of temperatures. Changes in the tautomeric ratio with temperature can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct chromophores and thus different absorption spectra.[8] This technique is especially useful for investigating the influence of pH on the tautomeric equilibrium.
Experimental Protocol: pH-Dependent UV-Vis Spectroscopy
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the aminonaphthyridine compound in a suitable solvent (e.g., methanol or water). Prepare a series of dilutions of the stock solution in the different buffer solutions to a constant final concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance difference between the tautomers is maximal) as a function of pH. The resulting titration curve can be used to determine the pKa value(s) associated with the tautomeric interconversion. The equilibrium constant (K) for the tautomerism can be evaluated from the equation K = A_keto / A_enol, where A represents the absorbance of the respective forms.[9][10]
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the tautomeric equilibrium.[11]
Workflow for Computational Tautomer Analysis
Caption: Workflow for computational prediction of aminonaphthyridine tautomer stability.
The Impact of Tautomerism on the Biological Activity of Aminonaphthyridines: A Case Study Perspective
Consider a hypothetical aminonaphthyridine-based kinase inhibitor. The amino tautomer may form a crucial hydrogen bond with the hinge region of the kinase, while the imino tautomer, with its altered hydrogen bonding pattern, may not bind as effectively or may even bind to a different pocket on the enzyme.
Case Study: Nicotinamide Aminonaphthyridine RET Kinase Inhibitors
A study on nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors highlights the importance of the aminonaphthyridine scaffold in achieving high potency.[12] While the study does not explicitly detail an investigation into the tautomeric forms, the structure of the lead compound, HSN608, suggests the potential for amino-imino tautomerism. The potent activity of this compound, with an IC50 of approximately 3 nM against the CCDC6-RET driven cell line, underscores the favorable interactions of the aminonaphthyridine core with the kinase.[12] It is highly probable that the predominant tautomer in the physiological environment is responsible for this high-affinity binding. A detailed study of the tautomeric equilibrium of HSN608 could provide valuable insights for the design of next-generation inhibitors with improved properties.
Structure-Activity Relationship (SAR) Implications
When conducting SAR studies, it is crucial to consider that a modification at a distant site on the molecule could inadvertently shift the tautomeric equilibrium, leading to a change in biological activity that is not directly related to the intended structural modification.[6][13][14] Therefore, a thorough tautomeric analysis of key compounds within a chemical series is essential for building a robust and predictive SAR model.
Leveraging Tautomerism in Drug Design: A Forward-Looking Approach
Instead of viewing tautomerism as a hurdle, savvy drug designers can leverage it to their advantage. By understanding the factors that influence the tautomeric equilibrium, such as pH and substituent effects, it may be possible to design molecules that exist in a specific, more active tautomeric form in the target physiological compartment.
Logical Framework for Tautomer-Informed Drug Design
Caption: A logical workflow for incorporating tautomerism into the drug design process.
Conclusion
Tautomerism in aminonaphthyridine compounds is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding and characterization of the tautomeric landscape of these molecules are not optional but essential for mitigating risks and unlocking their full therapeutic potential. By integrating spectroscopic analysis, computational modeling, and a keen awareness of the biological consequences of tautomerism, researchers can make more informed decisions, build more robust SAR models, and ultimately design safer and more effective medicines.
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Methodological & Application
Synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Detailed Protocol and Application Note
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1] Its rigid, bicyclic structure, combined with the presence of nitrogen atoms, allows for precise three-dimensional orientation of substituents, making it an attractive framework for designing ligands that can interact with high specificity to biological targets. Derivatives of this scaffold have shown potential in areas such as neuroscience, with research into their efficacy as anticonvulsants, and in the development of novel therapeutic agents for a range of other diseases.[2][3] The specific target of this protocol, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, serves as a key building block for the synthesis of more complex molecules, where the primary amino group offers a versatile handle for further chemical modifications. This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the underlying chemical principles and practical considerations for its successful execution in a research setting.
Synthetic Strategy: A Facile Two-Step Approach
The synthesis of this compound is efficiently achieved through a robust two-step sequence.[2][3][4] This methodology leverages the condensation of a cyclic ketone with a dinitropyridone in the presence of ammonia, followed by the reduction of the resulting nitro intermediate.[4] This approach is advantageous due to its operational simplicity, good overall yields, and the availability of the starting materials.
The key steps in this synthetic route are:
-
Condensation Reaction: The initial step involves the reaction of 1-methyl-4-piperidone with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia. This reaction proceeds via a three-component ring transformation to form the corresponding 3-nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine intermediate.[5]
-
Reduction of the Nitro Group: The nitro intermediate is then reduced to the desired 3-amino product. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and effective method.
This synthetic pathway is not only efficient for the target molecule but also offers flexibility for the synthesis of a variety of substituted analogs by simply modifying the starting 4-piperidone derivative.[2][3][4]
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined overview of the experimental workflow from starting materials to the final product.
Detailed Experimental Protocol
This protocol is adapted from the facile, two-step synthesis described in the literature.[2][3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Methyl-4-piperidone | 113.16 | ≥97% | Sigma-Aldrich |
| 3,5-Dinitro-1-methyl-2-pyridone | 199.11 | ≥98% | TCI Chemicals |
| Ammonia in Methanol (1.22 M solution) | N/A | N/A | Acros Organics |
| Palladium on Carbon (10%) | N/A | N/A | Strem Chemicals |
| Methanol (anhydrous) | 32.04 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | 88.11 | ≥99.5% | VWR Chemicals |
| Dichloromethane | 84.93 | ≥99.8% | Honeywell |
Step 1: Synthesis of 3-Nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dinitro-1-methyl-2-pyridone (5.97 g, 30 mmol).
-
Reagent Addition: To the flask, add a 1.22 M solution of ammonia in methanol (300 mL, 366 mmol), followed by 1-methyl-4-piperidone (3.73 g, 33 mmol).
-
Reaction Conditions: The resulting mixture is heated in an oil bath at 60 °C for 5 hours.
-
Work-up: After the heating period, the reaction mixture is allowed to cool to ambient temperature and then evaporated to dryness under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient of dichloromethane to 5% methanol in dichloromethane as the eluent to afford the pure 3-nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3-nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (obtained from Step 1) in methanol, add 10% palladium on carbon (10% w/w of the nitro compound).
-
Reaction Conditions: The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary to obtain the final this compound.
Data Summary
| Compound | Starting Materials | Reaction Conditions | Yield (%) |
| 3-Nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine | 1-Methyl-4-piperidone, 3,5-Dinitro-1-methyl-2-pyridone, Ammonia in Methanol | 60 °C, 5 hours | ~60-70% |
| This compound | 3-Nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, H₂, 10% Pd/C | Room Temperature, H₂ (balloon) | >90% |
Yields are approximate and may vary depending on experimental conditions and purification efficiency.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints. The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step. The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data should be compared with literature values to validate the successful synthesis of the target compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step method is efficient, scalable, and amenable to the synthesis of analogs. By following this guide, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs.
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Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[1][6]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797. [Link]
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Asymmetric Synthesis of Tetrahydronaphthyridine Scaffolds: Application Notes and Protocols
Introduction: The Significance of Chiral Tetrahydronaphthyridine Scaffolds in Modern Drug Discovery
The tetrahydronaphthyridine (THN) framework is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry community. These scaffolds are integral components of a variety of biologically active molecules and approved pharmaceuticals. Their rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Notably, THN derivatives have shown promise as potent antagonists for the CXCR4 receptor, which is implicated in HIV entry and cancer metastasis.[1][2][3] The introduction of chirality into the THN scaffold further expands the accessible chemical space, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
This application note provides a comprehensive overview of modern asymmetric strategies for the synthesis of enantioenriched tetrahydronaphthyridine scaffolds. We will delve into the mechanistic underpinnings of key catalytic systems, offer detailed experimental protocols, and present data to guide researchers in this burgeoning field.
Core Synthetic Strategies for Asymmetric Tetrahydronaphthyridine Synthesis
The asymmetric construction of the tetrahydronaphthyridine core can be broadly approached through several catalytic strategies. While direct asymmetric syntheses of THNs are an emerging field, established methodologies for related nitrogen-containing heterocycles, such as tetrahydroisoquinolines (THIQs) and tetrahydropyridines, provide a strong foundation. Key approaches include organocatalytic reactions, metal-catalyzed hydrogenations and cyclizations, and biomimetic approaches like the Pictet-Spengler reaction.
Organocatalytic Asymmetric Synthesis: The Power of Chiral Brønsted Acids and Bifunctional Catalysts
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals.[4] For the synthesis of chiral nitrogen heterocycles, chiral phosphoric acids (CPAs) and cinchona alkaloid-derived catalysts are particularly prominent.[3][5]
Conceptual Workflow for an Organocatalytic Approach:
A plausible and effective strategy for the asymmetric synthesis of a tetrahydronaphthyridine scaffold is a domino or cascade reaction, which allows for the construction of multiple bonds and stereocenters in a single pot.[6][7] A representative workflow is depicted below:
Figure 1: Conceptual workflow for the organocatalytic asymmetric synthesis of tetrahydronaphthyridines.
Mechanistic Rationale:
Chiral phosphoric acids act as bifunctional catalysts, activating the electrophile (e.g., an imine formed in situ) through hydrogen bonding with the phosphoryl oxygen, while the acidic proton protonates the nucleophile, enhancing its reactivity and controlling the stereochemical outcome of the bond-forming step.
Asymmetric Pictet-Spengler Reaction: A Biomimetic Approach
The Pictet-Spengler reaction is a classic and powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems.[1][8] Its asymmetric variant, catalyzed by chiral acids or enzymes, offers a direct route to enantioenriched products.[1][9] This strategy is highly relevant for the synthesis of tetrahydronaphthyridines, starting from an appropriate aminopyridylethylamine derivative.
Reaction Mechanism:
Figure 2: Simplified mechanism of the asymmetric Pictet-Spengler reaction.
The key to enantioselectivity lies in the formation of a chiral ion pair between the protonated imine intermediate and the conjugate base of the chiral phosphoric acid catalyst. This organized transition state directs the intramolecular cyclization to occur from a specific face, leading to a high degree of stereocontrol.
Experimental Protocols
The following protocol is a representative example of an organocatalytic asymmetric synthesis of a tetrahydropyridine scaffold, which can be adapted for the synthesis of tetrahydronaphthyridines with appropriate starting materials. This protocol is based on a successful triple-domino reaction.[6][10]
Protocol: Organocatalytic Asymmetric Synthesis of a Densely Functionalized Tetrahydropyridine
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
β-Nitroolefin (1.0 eq)
-
Aldimine (2.0 eq)
-
Quinine-derived squaramide catalyst (0.5-2 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
TLC plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 eq), the β-nitroolefin (0.25 mmol, 1.0 eq), and the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (0.2 mL) to achieve a concentration of 1.25 M.
-
First Domino Step (Michael Addition): Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Second and Third Domino Steps (Aza-Henry/Cyclization): After completion of the Michael addition, cool the reaction mixture to -25 °C. Add the aldimine (0.5 mmol, 2.0 eq) to the reaction mixture.
-
Reaction Progression: Continue stirring at -25 °C for the indicated time (typically 24-72 hours), monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched tetrahydropyridine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Catalyst Performance and Substrate Scope
The efficiency of the asymmetric synthesis is highly dependent on the choice of catalyst and the nature of the substrates. Below is a summary of typical results obtained in organocatalytic syntheses of tetrahydropyridines, which can serve as a benchmark for the development of tetrahydronaphthyridine syntheses.[6][10]
| Entry | 1,3-Dicarbonyl Compound | β-Nitroolefin | Aldimine | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | Acetylacetone | Nitrostyrene | N-Methylimine | 0.5 | 87 | 1.9:1 | 98 |
| 2 | Ethyl acetoacetate | 4-Chloronitrostyrene | N-Methylimine | 0.5 | 88 | 2.5:1 | 97 |
| 3 | Dimedone | 2-Nitrostyrene | N-Methylimine | 1.0 | 75 | 3.0:1 | 99 |
| 4 | Acetylacetone | 3-Thienylnitroolefin | N-Methylimine | 0.5 | 91 | 2.2:1 | 96 |
Table 1: Representative results for the organocatalytic asymmetric synthesis of tetrahydropyridines.
Conclusion and Future Outlook
The asymmetric synthesis of tetrahydronaphthyridine scaffolds is a rapidly advancing area with significant implications for drug discovery. Organocatalytic methods, particularly those employing chiral Brønsted acids and bifunctional catalysts, offer a robust and environmentally benign approach to these valuable chiral building blocks. The adaptation of established methodologies, such as the asymmetric Pictet-Spengler reaction and domino reactions, provides a clear path forward for the efficient and stereocontrolled synthesis of a wide range of tetrahydronaphthyridine derivatives. Future work will likely focus on expanding the substrate scope, developing novel catalytic systems with even higher efficiency and selectivity, and applying these methods to the synthesis of complex, biologically active molecules. The development of automated and flow-chemistry approaches will also be crucial for the rapid generation of libraries of chiral tetrahydronaphthyridines for high-throughput screening.[11]
References
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A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central. [Link]
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Asymmetric Pictet–Spengler reaction. Reagents and conditions. ResearchGate. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple - RWTH Publications. RWTH Aachen University. [Link]
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Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed. [Link]
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Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Journal of Molecular Catalysis B: Enzymatic. [Link]
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Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. PubMed Central. [Link]
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A Convergent Rhodium-Catalysed Asymmetric Synthesis of Tetrahydroquinolines. PubMed. [Link]
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Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Thesis. [Link]
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Chiral Brønsted Acid Catalysed Synthesis of Tetrahydropyrans and Tetrahydrofurans. University of St Andrews. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PubMed Central. [Link]
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Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PubMed Central. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Organocatalytic sequential Michael reactions: stereoselective synthesis of multifunctionalized tetrahydroindan derivatives. PubMed. [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PubMed Central. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central. [Link]
-
Chiral Phosphoric Acid-Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans with Three Contiguous Stereocenters. PubMed Central. [Link]
-
A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines. White Rose Research Online. [Link]
-
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PubMed Central. [Link]
-
Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate. [Link]
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Application Notes and Protocols: Synthesis of a Potent CDK5 Inhibitor via a 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine Scaffold
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a potent Cyclin-Dependent Kinase 5 (CDK5) inhibitor. The protocol leverages the versatile 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine core, a privileged scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting CDK5 for neurodegenerative diseases and oncology. We will delve into the scientific rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, and outline methods for the characterization and biological evaluation of the final compound.
Introduction: The Therapeutic Promise of Targeting CDK5
Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the serine/threonine kinase family. While other CDKs are primarily involved in cell cycle regulation, CDK5 is most active in post-mitotic neurons and plays a crucial role in neuronal development, including neuron migration, axon guidance, and synaptic plasticity.[1][2] However, the dysregulation of CDK5 activity has been strongly implicated in the pathogenesis of several devastating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.[2][3] In these conditions, aberrant CDK5 activation, often triggered by cellular stress, leads to the hyperphosphorylation of key proteins like tau, contributing to neuronal dysfunction and cell death.
Beyond the central nervous system, emerging evidence has linked aberrant CDK5 activity to cancer development and progression.[3] This has broadened the therapeutic potential of CDK5 inhibitors, making them attractive candidates for oncology drug discovery programs. The 1,6-naphthyridine scaffold has been identified as a promising core structure for the development of kinase inhibitors, including those targeting CDK5.[1][2] This application note details a robust protocol for the synthesis of a potent CDK5 inhibitor based on a this compound intermediate.
Synthetic Strategy: A Modular Approach to CDK5 Inhibitor Synthesis
The synthetic approach outlined below is designed to be modular, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. The core of our strategy involves the functionalization of the 3-amino group of the starting material, this compound, via two common and robust synthetic transformations: amide bond formation and a Suzuki-Miyaura cross-coupling reaction.
Figure 1: General synthetic strategies for the diversification of the this compound scaffold.
This dual-pronged approach enables the exploration of a wide range of substituents at the 3-position of the naphthyridine core, a region often critical for kinase binding and selectivity.
Detailed Synthesis Protocol: Preparation of a Representative N-Acyl CDK5 Inhibitor
This protocol details the synthesis of N-(6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)benzamide, a representative CDK5 inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >95% |
| Benzoyl Chloride | Commercial Source | >98% |
| Triethylamine (TEA) | Commercial Source | >99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |
| Saturated Sodium Bicarbonate Solution | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous Magnesium Sulfate | Commercial Source | - |
| Silica Gel for Column Chromatography | Commercial Source | 60 Å |
| Ethyl Acetate | Commercial Source | HPLC |
| Hexanes | Commercial Source | HPLC |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 6.13 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Base Addition: Add triethylamine (1.28 mL, 9.20 mmol, 1.5 equivalents) to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (0.78 mL, 6.74 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes. Rationale: The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the desired product, N-(6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)benzamide, as a white to off-white solid.
Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aromatic protons of the benzoyl group and the naphthyridine core, as well as the aliphatic protons of the tetrahydro-naphthyridine ring and the N-methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons consistent with the proposed structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₇N₃O, M+H⁺ ≈ 268.14). |
| Purity (HPLC) | >95% purity as determined by High-Performance Liquid Chromatography with UV detection. |
Biological Evaluation: In Vitro CDK5 Kinase Assay
The inhibitory activity of the synthesized compound against CDK5 is determined using an in vitro kinase assay. This protocol provides a general framework, and specific details may vary based on the available assay platform.
Figure 2: Workflow for an in vitro radiometric CDK5 kinase assay.
Assay Protocol
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human CDK5/p25 enzyme and a suitable substrate, such as Histone H1.
-
Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the CDK5/p25 enzyme, Histone H1 substrate, and the serially diluted inhibitor.
-
Initiation: Initiate the kinase reaction by adding ATP (spiked with a radioactive isotope like [γ-³²P]ATP for radiometric assays, or using a non-radioactive detection method).
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection: The extent of substrate phosphorylation is quantified. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE followed by autoradiography. For non-radioactive assays, methods such as fluorescence polarization or luminescence-based ATP detection can be used.
-
Data Analysis: The IC₅₀ value, which represents the concentration of the inhibitor required to reduce CDK5 activity by 50%, is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for the synthesis and evaluation of a CDK5 inhibitor using the versatile this compound scaffold. The modular nature of the synthetic strategy allows for the rapid generation of analogs to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The methodologies described herein are intended to empower researchers in the field of drug discovery to advance the development of novel therapeutics for CDK5-mediated diseases.
References
-
Malojcic, G.; Daniels, M. H.; Williams, B. D.; Yu, M.; Ledeboer, M. W.; Harmange, J. P.; Wang, J. L. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5. ACS Medicinal Chemistry Letters, 12(9), 1363–1364. [Link]
- Goldfinch Bio Inc. (2021). Substituted 1,6-naphthyridine inhibitors of cdk5. WO 2021/067569 A1.
-
Pozo, K., & Bibb, J. A. (2016). The emerging role of Cdk5 in cancer. Trends in cancer, 2(10), 606–618. [Link]
-
Amin, N. D., & Kulkarni, A. B. (2021). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols, 1(8), e224. [Link]
-
Miyata, O., & Takeda, N. (2010). Recent progress in the synthesis of naphthyridines. Chemical and Pharmaceutical Bulletin, 58(7), 867-877. [Link]
-
Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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The Versatile Scaffold: Application Notes for 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine in Medicinal Chemistry
Introduction: The Strategic Value of the Tetrahydronaphthyridine Core
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. Bicyclic compounds that fuse a heteroaromatic ring with a saturated N-heterocycle are highly prized for their ability to confer a unique combination of properties.[1] The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is an exemplary "privileged structure," offering medicinal chemists a rigid, three-dimensional architecture with a high fraction of sp³-hybridized carbons (Fsp³). This structural rigidity helps to pre-organize appended functional groups for optimal interaction with biological targets, while the increased Fsp³ character often leads to improved aqueous solubility and more favorable physicochemical properties compared to flat, aromatic systems.[1][2]
The specific subject of this guide, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine , serves as a particularly valuable starting material. The primary amino group at the 3-position provides a versatile handle for a wide array of chemical modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The tetrahydropyridine portion of the bicycle, with its N-methyl group, offers a site for modulating basicity, polarity, and metabolic stability. This guide provides an in-depth exploration of this scaffold's synthesis, derivatization, and application in the development of novel therapeutic agents.
Physicochemical Properties of the Core Scaffold
Understanding the baseline properties of the starting material is crucial for designing subsequent synthetic and screening campaigns. Below is a summary of the key physicochemical properties for the parent scaffold, 3-Amino-5,6,7,8-tetrahydro-[3][4]naphthyridine.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₁₁N₃ | PubChem CID: 53249914[5] |
| Molecular Weight | 149.19 g/mol | PubChem CID: 53249914[5] |
| XLogP3 | -0.4 | PubChem CID: 53249914[5] |
| Polar Surface Area (PSA) | 50.9 Ų | Echemi[3][6] |
| Boiling Point (Predicted) | 358.3 ± 42.0 °C at 760 mmHg | Echemi[3][6] |
| pKa (Predicted) | Data not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge for naphthyridines[7] |
Note: The N-methylated title compound will have slightly different properties, including a higher molecular weight and potentially altered pKa and logP values.
Synthesis of the Core Scaffold
A robust and scalable synthesis of the core scaffold is paramount for its utility in a drug discovery program. A facile, two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[3][4]naphthyridine system has been reported, which can be adapted for the N-methylated analogue.[8] The general strategy involves the condensation of a substituted 4-piperidone with an activated pyridone in the presence of ammonia.
Protocol 1: Synthesis of this compound
This protocol is adapted from the facile synthesis described by Harling et al.[8] for related analogues.
Step 1: Condensation to form the 3-nitro intermediate
-
To a solution of 1-methyl-4-piperidone (1.1 equiv.) in methanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 equiv.).
-
Add a solution of ammonia in methanol (e.g., 7N solution, ~10 equiv.) to the mixture.
-
Heat the resulting mixture in a sealed vessel at 60-70 °C for 5-12 hours, monitoring the reaction by TLC or LC-MS until the starting pyridone is consumed.
-
Allow the mixture to cool to ambient temperature and evaporate the solvent under reduced pressure.
-
The resulting crude 6-methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine can be purified by column chromatography on silica gel.
Step 2: Reduction of the nitro group
-
Dissolve the purified 3-nitro intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the filtrate under reduced pressure to yield the desired product, this compound, which can be further purified by crystallization or chromatography if necessary.
Application in Library Synthesis: Derivatization of the 3-Amino Group
The primary amino group at the C3 position is a versatile handle for creating diverse libraries of compounds through well-established coupling reactions. The following protocols provide detailed methodologies for generating amide, sulfonamide, and urea derivatives, which are key functional groups in many approved drugs.
Experimental Workflow for Library Generation
The following diagram illustrates a typical workflow for the parallel synthesis of a focused library based on the 3-amino-1,6-naphthyridine scaffold.
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- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A High-Throughput TR-FRET Assay for the Identification and Characterization of RORγt Inverse Agonists
Abstract
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a ligand-dependent nuclear receptor and a master transcriptional regulator of T helper 17 (Th17) cells.[1][2] Dysregulation of the Th17/IL-17 pathway is a critical factor in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] Consequently, RORγt has emerged as a high-priority therapeutic target.[2][4] RORγt exhibits high constitutive activity, meaning it promotes gene transcription even in the absence of an identified endogenous agonist ligand.[5][6] Small molecules that bind to the RORγt ligand-binding domain (LBD) and reduce this basal activity are termed inverse agonists.[3][7] This application note provides a detailed protocol for a robust, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify and characterize novel RORγt inverse agonists, with a focus on the tetrahydronaphthyridine class of compounds.
Introduction: The Therapeutic Promise of RORγt Inverse Agonism
RORγt is indispensable for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells, which are defined by their production of cytokines like IL-17A, IL-17F, and IL-22.[3][8] In autoimmune conditions, an overactive Th17 response leads to chronic inflammation and tissue damage.[1][9] By inhibiting the constitutive transcriptional activity of RORγt, inverse agonists can suppress Th17 cell differentiation and function, thereby reducing the production of these inflammatory cytokines.[3][10]
The mechanism of RORγt inverse agonism involves stabilizing an inactive conformation of the receptor.[3][7] RORγt's constitutive activity is maintained by a specific conformation of its activation function 2 (AF-2) domain, located in helix 12 (H12) of the LBD. This "active" conformation promotes the recruitment of coactivator proteins, which bridge the receptor to the general transcription machinery.[7][11][12] Inverse agonists bind to the LBD and disrupt key interactions, such as the "agonist lock" formed by residues His479, Tyr502, and Phe506, which destabilizes H12.[7][13] This conformational change prevents the recruitment of coactivators and may facilitate the binding of corepressor proteins, actively silencing gene transcription.[7][11][13]
Numerous small molecule scaffolds have been developed as RORγt inverse agonists, including tetrahydronaphthyridine derivatives, which have shown promise in preclinical studies.[14][15] To accelerate the discovery and optimization of such compounds, a reliable and scalable assay is paramount. Biochemical assays, such as the TR-FRET coactivator recruitment assay described herein, offer a direct measure of a compound's ability to modulate the RORγt-coactivator interaction, providing a sensitive and high-throughput method for identifying potent inverse agonists.[15][16]
Assay Principle: TR-FRET for Coactivator Recruitment
This protocol utilizes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the interaction between the RORγt Ligand Binding Domain (LBD) and a peptide fragment of a coactivator protein.[16][17] Technologies like HTRF® or LanthaScreen™ are based on this principle.[18][19][20]
The assay components are:
-
GST-tagged RORγt-LBD: The receptor protein, tagged for detection.
-
Terbium (Tb)-labeled Anti-GST Antibody: The FRET donor, which binds to the GST-tagged RORγt. Lanthanide chelates like Terbium or Europium are used as donors due to their long fluorescence lifetimes, which allows for time-gated detection, minimizing background from autofluorescent compounds.[17][19]
-
Fluorescein-labeled Coactivator Peptide: A short peptide containing the LXXLL motif (a common nuclear receptor binding sequence) derived from a coactivator like SRC1/NCoA1, labeled with a FRET acceptor fluorophore.[12][17]
Mechanism of Detection:
-
High FRET (No Inhibitor): Due to its constitutive activity, RORγt-LBD spontaneously adopts a conformation that allows it to bind the coactivator peptide. This brings the Terbium donor and Fluorescein acceptor into close proximity (<10 nm). When the Terbium is excited at ~340 nm, it transfers energy to the Fluorescein, which then emits light at ~520 nm.
-
Low FRET (Inverse Agonist Present): An inverse agonist binds to the RORγt-LBD, inducing a conformational change that disrupts the coactivator binding site. The fluorescein-labeled peptide is displaced, increasing the distance between the donor and acceptor. Energy transfer is significantly reduced, leading to a decrease in the emission signal at 520 nm.
The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated, providing a ratiometric measurement that corrects for well-to-well variations and compound interference.[17] A decrease in this ratio indicates inverse agonist activity.
Visualizing the RORγt Signaling and Assay Workflow
RORγt Signaling Pathway and Inverse Agonist Inhibition
Caption: A streamlined, homogenous workflow for high-throughput screening of RORγt inverse agonists.
Detailed Assay Protocol
4.1. Materials and Reagents
-
Assay Plates: Low-volume, 384-well, non-binding surface plates (e.g., Corning #3820).
-
RORγt-LBD: Recombinant, purified GST-tagged human RORγt ligand-binding domain.
-
FRET Donor: LanthaScreen™ Tb-anti-GST Antibody (e.g., Thermo Fisher Scientific #PV3550).
-
FRET Acceptor: Fluorescein-labeled SRC1-4 coactivator peptide (sequence: CPSSHSSLTERHKILHRLLQEGSPS).
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Test Compounds: Tetrahydronaphthyridine compounds dissolved in 100% DMSO.
-
Reference Compound: Known RORγt inverse agonist (e.g., GSK805) for positive control.
-
Plate Reader: TR-FRET compatible microplate reader (e.g., PHERAstar or equivalent). [18]
4.2. Step-by-Step Methodology
Causality Behind Choices: This protocol is optimized for a 10 µL final assay volume in a 384-well format to conserve reagents and maximize throughput. All concentrations are final unless otherwise specified.
-
Compound Plating: a. Prepare a serial dilution series of test compounds (and reference compound) in 100% DMSO. A typical starting concentration is 1 mM. b. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the DMSO compound solutions into the assay plate. c. For control wells, dispense 50 nL of 100% DMSO:
- 0% Inhibition (High FRET): DMSO only.
- 100% Inhibition (Low FRET): High concentration of reference inverse agonist.
-
Reagent Preparation (Perform on ice): a. Prepare a 2X working solution of GST-RORγt-LBD and Fluorescein-Coactivator Peptide in Assay Buffer.
- Rationale: Preparing a combined solution of the receptor and peptide allows them to pre-incubate briefly before the addition of the detection antibody.
- Final Concentrations: 10 nM GST-RORγt-LBD, 20 nM Fluorescein-Coactivator Peptide. b. In a separate tube, prepare a 2X working solution of Tb-anti-GST Antibody in Assay Buffer.
- Rationale: The antibody is added last to initiate the FRET detection complex. Keeping it separate until the final step prevents premature complex formation.
- Final Concentration: 2 nM Tb-anti-GST Antibody. c. Combine the two 2X solutions in equal volumes to create the final 2X Master Mix. Mix gently by inversion.
-
Assay Execution: a. Dispense 5 µL of the 2X Master Mix into each well of the compound-plated 384-well plate. This brings the total volume to 5.05 µL. b. Immediately after dispensing, add 5 µL of Assay Buffer to each well to reach the final 10 µL volume. c. Seal the plate to prevent evaporation. d. Centrifuge the plate briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubation: a. Incubate the plate at room temperature (20-25°C) for 2 hours, protected from light. b. Rationale: This incubation period is critical to allow the binding reaction to reach equilibrium. Shorter times may result in an underestimation of compound potency, while longer times are generally unnecessary and reduce throughput.
-
Data Acquisition: a. Set up the TR-FRET plate reader with the appropriate filters for Terbium-Fluorescein FRET.
- Excitation: 340 nm
- Emission 1 (Donor): 495 nm
- Emission 2 (Acceptor): 520 nm
- Delay Time: 100 µs
- Integration Time: 200 µs b. Rationale: The 100 µs delay time is crucial for time-resolved FRET. It allows the short-lived background fluorescence from the plate and compounds to decay before the long-lived lanthanide signal is measured, dramatically improving the signal-to-noise ratio. [17][19] c. Read the plate.
Data Analysis and Quality Control
5.1. Data Processing
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Intensity at 520 nm) / (Intensity at 495 nm)
-
-
Normalize Data: Convert the raw ratios to Percent Inhibition using the high and low controls:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low_Control) / (Ratio_High_Control - Ratio_Low_Control))
-
-
Curve Fitting: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each compound.
5.2. Assay Validation and Quality Control
For an assay to be considered robust and suitable for HTS, it must meet certain quality control criteria. These should be calculated for every plate.
-
Signal-to-Background (S/B) Ratio:
-
S/B = (Mean Ratio_High_Control) / (Mean Ratio_Low_Control)
-
Acceptance Criterion: S/B ≥ 5. A higher S/B indicates a larger assay window.
-
-
Z'-Factor: This parameter is a measure of the statistical effect size and reflects both the dynamic range and data variation. [18] * Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
-
Acceptance Criterion: Z' ≥ 0.5. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [18]
-
5.3. Example Data Presentation
The following table shows hypothetical data for a series of tetrahydronaphthyridine (THN) analogs tested in this assay.
| Compound ID | RORγt TR-FRET IC₅₀ (nM) | Max Inhibition (%) | S/B Ratio | Z'-Factor |
| THN-123 | 15.2 | 98.5 | 12.1 | 0.85 |
| THN-124 | 250.6 | 95.1 | 11.9 | 0.82 |
| THN-125 | > 10,000 | 12.3 | 12.5 | 0.88 |
| GSK805 (Ref) | 25.8 | 99.1 | 12.3 | 0.86 |
Interpretation: THN-123 shows potent inverse agonist activity, superior to the reference compound. THN-124 is significantly less potent, and THN-125 is inactive. The high S/B and Z'-factors for all runs indicate a highly robust and reliable assay.
Conclusion and Further Steps
The TR-FRET coactivator recruitment assay described provides a robust, sensitive, and high-throughput method for the primary screening and structure-activity relationship (SAR) profiling of RORγt inverse agonists like tetrahydronaphthyridines. Its homogenous "mix-and-read" format minimizes handling steps and is amenable to full automation.
Compounds identified as "hits" in this biochemical assay should be further validated in orthogonal and secondary assays to confirm their mechanism of action and biological relevance. [16]Recommended follow-up studies include:
-
Cell-Based Reporter Gene Assays: To confirm activity in a cellular context where factors like cell permeability and metabolism are considered. [5][16][21][22]* Th17 Differentiation Assays: Using primary human or mouse CD4+ T cells to measure the inhibition of IL-17A secretion, the ultimate downstream biological endpoint.
-
Selectivity Profiling: Testing active compounds against other related nuclear receptors (e.g., RORα, RORβ) to ensure target specificity.
This integrated screening cascade, anchored by the TR-FRET assay, provides a powerful platform to accelerate the discovery of novel therapeutics for autoimmune diseases.
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Ge, H., et al. (2021). Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry. [Link]
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Chen, L., et al. (2026-01-07). DNA Breaks Boost RORγt, Drive Th17 Autoimmunity. Bioengineer.org. [Link]
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Cell-Based Assays for Tetrahydronaphthyridine Derivatives: A Guide to Mechanistic Elucidation and Drug Development
Introduction: Unlocking the Therapeutic Potential of Tetrahydronaphthyridine Scaffolds
The tetrahydronaphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this and similar tetrahydro-heterocyclic structures have demonstrated a broad spectrum of pharmacological activities, with a notable emphasis on anticancer properties.[2][3] Preclinical studies have revealed that these compounds can exert potent cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.[4][5][6] Furthermore, specific derivatives have been identified as inhibitors of key cellular signaling nodes, including cyclin-dependent kinases (CDKs) and human epidermal growth factor receptors (HERs), highlighting the therapeutic potential of this chemical class.[7][8]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular effects of novel tetrahydronaphthyridine derivatives. We present a suite of robust, validated cell-based assays designed to elucidate the mechanism of action, from broad cytotoxicity to specific molecular interactions. The protocols herein are designed not merely as procedural steps, but as self-validating systems, offering insights into the causal relationships behind experimental choices and ensuring data integrity.
Foundational Assays: Assessing Global Cellular Impact
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide a broad view of the compound's potency and establish the concentration ranges for more detailed mechanistic studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. This assay is a cornerstone for determining the IC50 (half-maximal inhibitory concentration) of a compound.[10]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with the tetrahydronaphthyridine derivative at IC50 and supra-IC50 concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls. [7]2. Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. [1]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. [1]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [1][11]6. Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. [11]
Caspase-3/7 Activity Assay
The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. [12]These enzymes are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity. [2][3]The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity. [2] Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as previously described.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. [3]3. Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a plate luminometer.
| Parameter | Recommendation | Rationale |
| Plate Type | White-walled, clear bottom | Maximizes luminescent signal and minimizes well-to-well crosstalk. |
| Reagent Volume | Equal to culture volume (1:1) | Ensures efficient cell lysis and optimal enzyme kinetics. |
| Incubation Time | 1 - 3 hours | Allows the luminescent signal to reach a stable plateau. |
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequent apoptosis. [13][14]Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution. [15][16]PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [15]This allows for the discrimination of cells in the G0/G1 (2n DNA), S (2n-4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Treat 1 x 10^6 cells with the tetrahydronaphthyridine derivative for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight). [6]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained. [15]5. PI Staining: Add 50 µg/mL PI to the cell suspension.
-
Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry.
Interpreting Cell Cycle Data An accumulation of cells in a specific phase (e.g., an increased G2/M peak and decreased G1 peak) suggests the compound induces cell cycle arrest at that checkpoint. The appearance of a sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.
Signaling Pathway: G2/M Checkpoint Arrest
Caption: Simplified signaling pathway of the G2/M DNA damage checkpoint.
The G2 checkpoint prevents cells with damaged DNA from entering mitosis. [14]Key proteins like ATM and ATR are activated in response to DNA damage, which in turn activate checkpoint kinases Chk1 and Chk2. These kinases phosphorylate and inactivate the Cdc25C phosphatase, which is required to activate the Cdk1/Cyclin B complex that drives mitotic entry. This leads to G2/M arrest, providing time for DNA repair.
Target Engagement and Pathway Analysis
For derivatives that are hypothesized to be kinase inhibitors, it is crucial to confirm direct target engagement in a cellular context and to assess the impact on downstream signaling pathways.
Cellular Target Engagement (NanoBRET™ Assay)
Biochemical assays can be misleading due to the non-physiological conditions (e.g., low ATP concentrations). Cellular target engagement assays, such as the NanoBRET™ Target Engagement (TE) Kinase Assay, provide a quantitative measure of compound binding to a specific kinase in live cells. [5]The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. [5]A test compound that binds to the kinase will compete with the tracer, causing a decrease in the BRET signal, which can be used to determine the compound's cellular affinity and occupancy. [5]
Downstream Signaling Pathway Analysis (Western Blotting)
Inhibition of a target kinase should result in the modulation of its downstream signaling pathway. For example, if a tetrahydronaphthyridine derivative targets a kinase in the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., MEK or ERK), its inhibitory effect can be verified by assessing the phosphorylation status of key downstream proteins. Western blotting using phospho-specific antibodies is a robust technique for this purpose. A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to its total protein level upon compound treatment provides strong evidence of on-target pathway inhibition.
Protocol: Western Blot for MAPK Pathway (p-ERK/Total ERK)
-
Cell Lysis: Treat cells with the compound for a relevant time period (e.g., 1-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).
Conclusion
The suite of assays described in this guide provides a systematic and robust approach to characterizing the biological activity of novel tetrahydronaphthyridine derivatives. By moving from broad phenotypic assessments of cytotoxicity and proliferation to detailed mechanistic studies of apoptosis, cell cycle progression, and target-specific pathway modulation, researchers can build a comprehensive profile of their compounds. This multi-faceted approach is essential for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions in the drug discovery and development pipeline.
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Application Notes & Protocols for the In Vitro Evaluation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities[1]. Given the potential bioactivity of this class of compounds, a structured, hypothesis-driven approach is essential for elucidating the therapeutic promise of new analogs. This guide presents a logical workflow, beginning with broad cytotoxicity screening, progressing to mechanistic studies focused on apoptosis, and culminating in preliminary target deconvolution through kinase activity profiling. Each section provides the scientific rationale behind the experimental design, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to conduct a robust preliminary evaluation.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 216966-37-9[2]
-
Molecular Formula: C₉H₁₃N₃[2]
-
Molecular Weight: 163.22 g/mol [2]
-
Chemical Structure: (A chemical structure image would be placed here in a formal document)
A facile, two-step synthesis for the 3-amino-5,6,7,8-tetrahydro[3]naphthyridine system has been previously described, providing a viable route for obtaining the necessary material for biological evaluation[4][5][6].
Proposed Experimental Roadmap
The in vitro evaluation of a novel compound with a privileged scaffold should follow a phased approach to efficiently characterize its biological effects. The proposed workflow is designed to first identify if the compound has cytotoxic activity against cancer cells, then to investigate the mechanism of cell death, and finally to explore potential molecular targets.
Figure 1: Proposed workflow for the in vitro evaluation of the target compound.
Phase 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientific Rationale
The initial step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[8] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9][10] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10][11] This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of its half-maximal inhibitory concentration (IC₅₀).
Detailed Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[10][12]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 7.5 x 10⁴ cells/mL in complete media. Add 100 µL of the cell suspension (approximately 7,500 cells) to each well of a 96-well plate.[10]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: On day two, prepare serial dilutions of the test compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.1 µM to 100 µM). Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "media only" wells for background control.[9][10]
-
Exposure Period: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10]
-
Measurement: Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "media only" wells from all other readings.[9]
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| Cell Line | e.g., MCF-7 (Human Breast Adenocarcinoma) |
| Exposure Time | 48 hours |
| Calculated IC₅₀ | The concentration at which 50% of cell viability is inhibited. |
| Curve Fit (R²) | A measure of the goodness of fit for the dose-response curve. |
Phase 2: Investigation of Apoptotic Induction
Scientific Rationale
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[7] If the test compound demonstrates significant cytotoxicity, the next logical step is to determine if apoptosis is the underlying mechanism. This can be investigated by monitoring the activation of caspases, which are the primary executioners of the apoptotic cascade.[13] Specifically, the activation of effector caspases like Caspase-3 involves its cleavage from an inactive pro-enzyme into active subunits.[14] Activated Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[3] The detection of cleaved Caspase-3 and cleaved PARP by Western blot is a definitive indicator of apoptotic cell death.[3][15]
Apoptosis Signaling Pathway
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Application Notes & Protocols: A Guide to In Vivo Evaluation of Tetrahydronaphthyridine-Based Drug Candidates
Introduction: The Therapeutic Promise of the Tetrahydronaphthyridine Scaffold
The tetrahydronaphthyridine (THN) chemical scaffold has emerged as a structure of significant interest in modern drug discovery. Its rigid, three-dimensional architecture provides a versatile framework for the development of highly selective and potent inhibitors for a variety of therapeutic targets. While initial explorations have shown promise, particularly as broad-spectrum serine protease inhibitors and CXCR4 antagonists, a significant focus has been on their application as kinase inhibitors in oncology.[1][2][3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[1]
The successful translation of a promising THN-based compound from the bench to the clinic hinges on rigorous preclinical evaluation. Animal models serve as the critical bridge, providing indispensable data on a drug's behavior within a complex biological system. This guide offers a framework for designing and executing robust in vivo studies to assess the pharmacokinetics, efficacy, and safety of novel THN-based drug candidates, with a primary focus on oncology applications.
Section 1: Strategic Selection of the Appropriate Animal Model
The choice of animal model is the most critical decision in preclinical development, as it directly impacts the clinical relevance of the data generated. No single model is perfect; the selection must be a strategic, purpose-driven process based on the drug's mechanism of action and the specific questions being asked.
Key Considerations for Model Selection
-
Target Expression and Homology: If the THN-based drug targets a human-specific protein or epitope, immunodeficient models engrafted with human cells or tissues are required.
-
Immune System Interaction: For testing immunotherapies or drugs where the immune response is a critical component of the mechanism of action, an immunocompetent model, such as a syngeneic model, is essential.[5][6]
-
Tumor Microenvironment: Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into an immunodeficient mouse, are invaluable for preserving the original tumor architecture and heterogeneity.[7][8][9]
-
Study Objective: Early-stage efficacy screening might utilize simpler cell line-derived xenografts (CDX), while later-stage, more predictive studies would benefit from PDX or genetically engineered mouse models (GEMMs).[10][11]
Common Mouse Models in Oncology
| Model Type | Description | Key Advantages | Key Limitations | Best Use Case |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, NSG).[10] | High reproducibility, cost-effective, rapid tumor growth, large historical dataset.[12] | Lack of tumor heterogeneity, loss of original tumor microenvironment, requires immunodeficient host.[8][9] | High-throughput screening, initial efficacy testing. |
| Syngeneic | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[6][12] | Fully competent immune system allows for evaluation of immunotherapies.[5][6] | Limited number of available cell lines, murine tumor may not fully represent human disease.[5][12] | Testing immuno-oncology agents, studying tumor-immune interactions. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice (e.g., NSG).[7][8] | Preserves genetic and histological features of the original human tumor, high predictive value for clinical response.[7][9][10] | More expensive and time-consuming, requires highly immunodeficient mice, potential for murine stroma replacement over passages.[13] | Co-clinical trials, biomarker discovery, personalized medicine studies.[7][13] |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., oncogene activation).[11] | Tumors arise in their natural microenvironment with an intact immune system, closely mimics human disease progression.[11] | Long latency for tumor development, high cost, potential for different tumor pharmacokinetics compared to xenografts.[11] | Studying carcinogenesis, validating novel targets, evaluating preventative agents. |
Decision-Making Workflow for Model Selection
The following diagram illustrates a logical workflow for selecting the most appropriate animal model for your THN-based drug candidate.
Caption: Workflow for selecting an appropriate oncology animal model.
Section 2: Core In Vivo Protocols
The following protocols provide a standardized framework for the preclinical evaluation of THN-based compounds. They should be adapted based on the specific drug candidate, animal model, and study objectives. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the THN-based drug that can be administered without causing unacceptable toxicity or side effects.[14][15] The MTD is crucial for setting the dose levels for subsequent efficacy studies.[16]
Materials:
-
THN-based drug candidate
-
Appropriate vehicle for drug formulation
-
Naive, healthy mice (same strain as planned for efficacy studies), 6-8 weeks old
-
Syringes, dosing needles (e.g., oral gavage, IV)
-
Animal balance
-
Clinical observation checklist
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.[17]
-
Group Assignment: Randomize mice into groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro cytotoxicity data.
-
Administer the drug via the intended clinical route (e.g., oral gavage, IV, IP).
-
Dose animals daily (or according to the planned efficacy schedule) for 5-14 days.
-
Increase the dose in subsequent groups in a stepwise fashion (e.g., using a modified Fibonacci sequence).
-
-
Monitoring:
-
Record body weight daily.[17] A weight loss of >15-20% is often considered a sign of significant toxicity.[14]
-
Perform clinical observations twice daily. Record signs of toxicity such as lethargy, ruffled fur, hunched posture, diarrhea, or labored breathing.
-
At the end of the study, collect blood for clinical pathology (e.g., liver function tests) and perform a gross necropsy.[14]
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, body weight loss exceeding 20%, or other severe clinical signs of toxicity.[18]
Scientist's Note: The MTD is not a lethal dose (LD50). The goal is to find a dose that is pharmacologically active but tolerable for the duration of an efficacy study.[16] The frequency and route of administration significantly impact the MTD.[16]
Protocol: Murine Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the THN-based drug.[19] This data is essential for correlating drug exposure with efficacy and toxicity.
Materials:
-
THN-based drug candidate and vehicle
-
Healthy mice (n=3 per time point or using serial sampling)
-
Dosing equipment
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)[20]
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Dosing: Administer the drug to mice via two routes: intravenous (IV) bolus and the intended therapeutic route (e.g., oral, PO). A typical study might involve doses of 5 mg/kg for IV and 20 mg/kg for PO.[21]
-
Blood Sampling:
-
Serial Sampling (Preferred): Collect small blood samples (e.g., 30 µL) from the same mouse at multiple time points.[20] This method reduces animal usage and inter-animal variability.[20] Common sites include the submandibular or saphenous vein.[20][21]
-
Terminal Bleed: If larger volumes are needed, use separate groups of mice for each time point and collect blood via cardiac puncture under terminal anesthesia.
-
-
Sample Time Points:
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at ~2,000g for 10 minutes to separate plasma.[17]
-
Bioanalysis: Store plasma at -80°C until analysis. Quantify the drug concentration using a validated LC-MS/MS method.[22]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Key PK Parameters to Calculate:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time at which peak plasma concentration is achieved. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time.[23] |
| t½ | Half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | The rate at which the drug is eliminated from the body. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
Protocol: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the THN-based drug in a relevant cancer model. This protocol describes a standard subcutaneous cell line-derived xenograft (CDX) model.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Immunodeficient mice (e.g., NSG), female, 6-8 weeks old
-
Matrigel® or other basement membrane extract (optional, can improve tumor take rate)
-
Calipers
-
THN-based drug and vehicle
Experimental Workflow Diagram:
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Procedure:
-
Cell Preparation: Culture cells under sterile conditions. Harvest cells during the exponential growth phase. Prepare a single-cell suspension in sterile, cold PBS, often mixed 1:1 with Matrigel®, at a concentration of 1-10 million cells per 100 µL.[24] Keep on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of the animal.[24]
-
Tumor Growth Monitoring: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes. Groups typically include a vehicle control and one or more dose levels of the THN drug (e.g., MTD and MTD/2).
-
Treatment: Begin dosing according to the planned schedule and route.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum size allowed by IACUC protocols (e.g., 1500-2000 mm³), or after a pre-defined treatment period. Tumors are excised, weighed, and can be processed for pharmacodynamic (PD) biomarker analysis (e.g., target phosphorylation) or histology.
Section 3: Data Analysis and Interpretation
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is often expressed as percent TGI, calculated as:
%TGI = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group at the end of the study.
-
ΔC is the change in mean tumor volume for the control group at the end of the study.
A TGI > 60% is often considered biologically significant. Tumor stasis (TGI ≈ 100%) or regression (TGI > 100%) indicate strong anti-tumor activity.
PK/PD Correlation: A critical step is to correlate the pharmacokinetic profile with pharmacodynamic effects. By analyzing drug concentrations in plasma and tumor tissue at various time points and comparing them to the modulation of the intended target (e.g., inhibition of kinase phosphorylation in tumor lysates), researchers can establish a clear link between drug exposure and biological activity. This relationship is vital for predicting the required therapeutic dose in humans.[23][25]
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Application Notes and Protocols for the Derivatization of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine core is a compelling starting point for medicinal chemistry and drug discovery programs. As a conformationally restricted analogue of more flexible pharmacophores, this tetrahydro-naphthyridine scaffold offers a unique three-dimensional presentation of functional groups, which can lead to enhanced potency and selectivity for a variety of biological targets. The primary amino group at the 3-position is a versatile handle for chemical modification, allowing for the exploration of a vast chemical space through derivatization.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of compound libraries for screening and lead optimization. We will delve into the rationale behind the chosen synthetic strategies, offering insights into reaction mechanisms and potential challenges.
A facile, two-step synthesis of the parent 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine system has been previously reported, providing a reliable source of the starting material for the derivatization campaigns described below.[1]
Core Derivatization Strategies at the 3-Amino Position
The nucleophilic nature of the primary amino group at the C-3 position allows for a variety of derivatization reactions. This section will focus on three key transformations: N-acylation to form amides, N-sulfonylation to generate sulfonamides, and the formation of ureas. These functional groups are frequently found in bioactive molecules and offer diverse hydrogen bonding patterns and steric profiles.
I. N-Acylation: Formation of Amide Derivatives
The formation of an amide bond via acylation of the 3-amino group is a fundamental and highly effective method for introducing diversity. A wide array of acylating agents, such as acyl chlorides and carboxylic acids (activated in situ), can be employed to append various substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.
Rationale: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The choice of the acylating agent allows for fine-tuning of the physicochemical properties of the final compound, including lipophilicity, polarity, and molecular weight.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of the parent amine.
Detailed Protocol: N-Acetylation
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM (approximately 0.1 M concentration).
-
Base Addition: Add 1.2 equivalents of triethylamine to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl derivative.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure product.
Self-Validation and Characterization:
The successful synthesis of the N-acetyl derivative can be confirmed by the following analytical methods:
-
¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new singlet in the amide region (typically δ 7-9 ppm) for the -NH proton, along with a new singlet around δ 2.0-2.2 ppm for the acetyl methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the addition of an acetyl group (mass increase of 42.04 g/mol ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+H⁺ |
| Starting Amine | C₉H₁₃N₃ | 163.22 | 164.12 |
| N-Acetyl Derivative | C₁₁H₁₅N₃O | 205.26 | 206.13 |
II. N-Sulfonylation: Crafting Sulfonamide Analogs
N-Sulfonylation is another powerful derivatization strategy that introduces a sulfonamide linkage. This functional group is a key component of many clinically used drugs and can significantly impact the biological activity and pharmacokinetic properties of a molecule.
Rationale: The sulfonamide group is a strong hydrogen bond acceptor and can also engage in other non-covalent interactions. The tetrahedral geometry of the sulfur atom provides a different spatial arrangement of substituents compared to the planar amide bond, which can be advantageous for binding to specific protein pockets.
Workflow for N-Sulfonylation:
Caption: General workflow for the N-sulfonylation of the parent amine.
Detailed Protocol: N-Benzenesulfonylation
This protocol provides a general method for the synthesis of the N-benzenesulfonyl derivative.
Materials:
-
This compound
-
Benzenesulfonyl Chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in anhydrous DCM (approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Base and Reagent Addition: Add 2.0 equivalents of anhydrous pyridine. Cool the mixture to 0 °C and then add 1.1 equivalents of benzenesulfonyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Self-Validation and Characterization:
-
¹H NMR: The spectrum will show the disappearance of the starting material's -NH₂ signal and the appearance of a new, typically broad, singlet for the sulfonamide -NH proton. Aromatic protons from the benzenesulfonyl group will appear in the aromatic region.
-
Mass Spectrometry (MS): The mass spectrum will confirm the addition of the benzenesulfonyl group (mass increase of 140.02 g/mol ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+H⁺ |
| Starting Amine | C₉H₁₃N₃ | 163.22 | 164.12 |
| N-Benzenesulfonyl Derivative | C₁₅H₁₇N₃O₂S | 303.38 | 304.11 |
III. Urea Formation: Expanding Hydrogen Bonding Capabilities
The synthesis of urea derivatives from the 3-amino group introduces a functional group with both hydrogen bond donor and acceptor capabilities. This can lead to enhanced binding affinity and improved solubility profiles.
Rationale: The urea moiety is a common feature in many kinase inhibitors and other targeted therapies. The reaction with isocyanates is a straightforward and high-yielding method for urea formation. The diverse commercial availability of isocyanates allows for the rapid generation of a wide range of urea analogues.
Workflow for Urea Formation:
Caption: General workflow for the formation of urea derivatives.
Detailed Protocol: Formation of a Phenyl Urea Derivative
This protocol describes the reaction with phenyl isocyanate to form the corresponding urea.
Materials:
-
This compound
-
Phenyl Isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl Ether
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous THF (approximately 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C and add 1.05 equivalents of phenyl isocyanate dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The product may precipitate from the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect the solid by filtration and wash with cold THF or hexanes. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or hexanes to induce precipitation.
-
Purification: The filtered solid is often pure enough for further use. If necessary, the product can be further purified by recrystallization or flash column chromatography.
Self-Validation and Characterization:
-
¹H NMR: The spectrum will show two new singlets in the amide/urea region (typically δ 6-10 ppm) corresponding to the two -NH protons of the urea linkage. Aromatic protons from the phenyl group will also be present.
-
Mass Spectrometry (MS): The mass spectrum should indicate the addition of the phenyl isocyanate moiety (mass increase of 119.12 g/mol ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+H⁺ |
| Starting Amine | C₉H₁₃N₃ | 163.22 | 164.12 |
| Phenyl Urea Derivative | C₁₆H₁₈N₄O | 282.34 | 283.15 |
Conclusion
The derivatization of this compound at the 3-amino position offers a rich field of exploration for medicinal chemists. The protocols provided for N-acylation, N-sulfonylation, and urea formation are robust starting points for the synthesis of diverse compound libraries. Careful monitoring of these reactions and thorough characterization of the products will ensure the generation of high-quality compounds for biological evaluation, ultimately accelerating the drug discovery process. The versatility of this scaffold, combined with the straightforward derivatization chemistry, makes it an invaluable tool in the quest for novel therapeutics.
References
-
Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine System and Some Alkylated and Polycyclic Homologues. Synthetic Communications, 31(5), 787-797. [Link]
Sources
Application Notes and Protocols for the Analysis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Introduction
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a heterocyclic amine of significant interest in pharmaceutical research and development due to its structural similarity to compounds with potential biological activity. As with any compound intended for therapeutic use, rigorous analytical characterization is paramount to ensure its identity, purity, and quantity in various matrices. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methods described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C9H13N3 | Inferred from name |
| Molecular Weight | 163.22 g/mol | Inferred from name |
| Boiling Point | 358.3±42.0 °C at 760 mmHg | [1] |
| Flash Point | 170.5±27.9 °C | [1] |
| Density | 1.2±0.1 g/cm3 | [1] |
| pKa | Estimated 5.0-6.0 (for the pyridine ring nitrogen) | [2] |
Part 1: Chromatographic Methods
Chromatographic techniques are indispensable for the separation and quantification of this compound from impurities and in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like the target analyte. Given its aminopyridine structure, a reversed-phase HPLC method with UV detection is a suitable starting point.
Rationale for Method Design:
-
Reversed-Phase Chromatography: The analyte is a polar compound, making a C18 or C8 column a good choice for retention and separation from non-polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for reversed-phase HPLC. The buffer's pH should be controlled to ensure consistent ionization of the basic amino and pyridine functional groups. A pH around 3-4 will ensure the amine is protonated, leading to good peak shape.
-
UV Detection: The naphthyridine ring system contains a chromophore that should absorb UV light, typically in the 220-280 nm range.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or when higher sensitivity and specificity are required, GC-MS can be employed. Due to the polar nature of the amino group, derivatization is necessary to improve volatility and chromatographic performance.[3]
Rationale for Derivatization:
The primary and secondary amine groups in the molecule contain active hydrogens that can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique for such functional groups.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective silylating agents.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Workflow for GC-MS Derivatization and Analysis
Caption: Derivatization and analysis workflow for GC-MS.
Part 2: Spectroscopic Methods
Spectroscopic techniques are crucial for structural elucidation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Aromatic protons on the pyridine ring.
-
Signals for the diastereotopic protons of the tetrahydro portion of the ring system.
-
A singlet for the methyl group attached to the nitrogen.
-
A broad singlet for the amino group protons.
-
-
¹³C NMR:
-
Signals for the aromatic carbons of the pyridine ring.
-
Signals for the aliphatic carbons of the tetrahydro ring.
-
A signal for the methyl carbon.
-
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for quantification, provided the analyte has a suitable chromophore and the sample matrix is not overly complex.
Protocol for Quantitative UV-Vis Analysis:
-
Determine λmax:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent and dilute it to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the unknown sample using the calibration curve.
-
Workflow for Quantitative UV-Vis Analysis
Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.
Part 3: Sample Preparation
Proper sample preparation is critical for accurate and reproducible analytical results. The choice of technique depends on the sample matrix.
Solid Phase Extraction (SPE) for Complex Matrices:
For samples such as biological fluids or reaction mixtures, SPE can be used to clean up the sample and concentrate the analyte.[9][10]
Protocol for SPE:
-
Column Selection: A cation exchange SPE cartridge would be appropriate to retain the protonated amine.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the sample (pH adjusted to be acidic to ensure the analyte is protonated).
-
Washing: Wash the cartridge with a weak organic solvent to remove non-polar impurities.
-
Elution: Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and release it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Conclusion
The analytical methods outlined in this document provide a robust framework for the characterization of this compound. The choice of method will depend on the specific analytical challenge, whether it is routine quality control, impurity profiling, or quantification in a complex matrix. It is essential to validate any method for its intended purpose to ensure the data generated is accurate, precise, and reliable.
References
- METHYL 5-AMINO-2-METHYL-7,8,9,10-TETRAHYDRO-6-H-CYCLOHEPTA-[B]-[1.8]-NAPHTHYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). National Institutes of Health.
- Sample Preparation. (n.d.). Agilent.
- ARTICLE - The Royal Society of Chemistry. (n.d.).
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). National Institutes of Health.
- Sample preparation solutions. (n.d.). Thermo Fisher Scientific.
-
3-amino-5,6,7,8-tetrahydro-[4][10]naphthyridine. (n.d.). Echemi. Retrieved from
- Amino Acids Analysis. (n.d.). FUJIFILM Wako.
- HPLC Methods for analysis of 3-Aminopyridine. (n.d.). HELIX Chromatography.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- UV-Vis spectra of the metabolites of 8m (a), 8i (b) and 8j (c) formed... (n.d.). ResearchGate.
Sources
- 1. echemi.com [echemi.com]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
High-Performance Liquid Chromatography (HPLC) Purification of Aminotetrahydronaphthyridine Derivatives: A Scientist's Guide to Method Development and Troubleshooting
An Application Guide and Protocol
Abstract
Aminotetrahydronaphthyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous clinical candidates for a range of therapeutic areas. Their purification, however, presents significant challenges due to their inherent basicity, polarity, and potential for stereoisomerism. This guide provides a comprehensive framework for developing robust and efficient HPLC purification methods for this important class of compounds. We delve into the fundamental principles governing chromatographic behavior, offer a logical workflow for method development, present detailed protocols for both achiral and chiral separations, and provide a systematic troubleshooting guide to address common issues like peak tailing and poor resolution.
Introduction: The Purification Challenge
The 1,2,3,4-tetrahydronaphthyridine core, particularly when substituted with one or more amino groups, combines a partially saturated hydrophobic ring system with highly basic nitrogen centers. This duality is central to their biological activity but creates a difficult scenario for chromatographic purification. The primary challenges stem from:
-
Strong Basicity: The amino and pyridinic nitrogen atoms are readily protonated, leading to a cationic state in typical acidic mobile phases. These positively charged analytes can interact strongly and undesirably with negatively charged residual silanol groups on standard silica-based stationary phases, causing significant peak tailing.[1][2][3]
-
Chirality: The tetrahedral carbons within the saturated portion of the ring system often result in chiral centers. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory agencies and are critical for drug development.[4]
-
Complex Impurity Profiles: Synthetic routes can produce a variety of structurally similar impurities, including regioisomers, diastereomers, and precursors, demanding high-resolution separation methods.
This application note will equip the research scientist with the knowledge to systematically overcome these challenges.
Foundational Principles: Understanding Analyte-Column Interactions
Success in HPLC begins with understanding the physicochemical properties of the aminotetrahydronaphthyridine derivative and how they will dictate its interaction with the stationary and mobile phases.
The Critical Role of Mobile Phase pH
For basic compounds like aminotetrahydronaphthyridines, mobile phase pH is the single most important parameter for controlling retention and peak shape. The goal is to suppress the ionization of either the analyte or the stationary phase silanols.
-
Low pH (pH 2-3): At this pH, the analyte will be fully protonated (cationic). While this ensures consistent ionization, it maximizes the potential for secondary ionic interactions with deprotonated silanols (pKa ~3.5-4.5). This approach is viable only with modern, high-purity, end-capped columns that have a minimal number of accessible silanols. The use of acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA) is standard.
-
High pH (pH > 8): Operating at a pH well above the pKa of the amine (~7-9) will neutralize the analyte, causing it to behave as a more hydrophobic molecule and interact with the stationary phase via a pure reversed-phase mechanism.[5] This dramatically improves peak shape. However, traditional silica columns are unstable and will dissolve at pH > 7.5.[6] This approach requires specialized hybrid or polymer-based columns designed for high-pH stability.
Choosing the Right Chromatographic Mode
While Reverse-Phase (RP) HPLC is the most common and versatile technique, other modes can be advantageous for specific derivatives.[7]
| Chromatographic Mode | Stationary Phase (Polarity) | Mobile Phase (Polarity) | Best Suited For |
| Reverse-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | The vast majority of aminotetrahydronaphthyridine derivatives. It is the default starting point.[8] |
| Normal-Phase (NP) | Polar (e.g., Silica, Diol) | Non-polar (e.g., Hexane/Ethanol) | Separation of isomers or when the compound is highly hydrophobic and poorly retained in RP.[8] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Amide) | Polar (e.g., Acetonitrile/Water) | Highly polar derivatives that show little or no retention in standard reversed-phase conditions.[9][10] |
| Mixed-Mode | Contains both RP and Ion-Exchange groups | Polar (e.g., Water/Acetonitrile with buffer) | Can offer unique selectivity for basic compounds by combining hydrophobic and ionic interactions.[11][12] |
A Systematic Workflow for Method Development
A structured approach to method development saves time and resources while ensuring a robust final method. The following workflow is recommended for achiral separations.
Figure 1: A systematic workflow for HPLC method development for aminotetrahydronaphthyridine derivatives.
Experimental Protocols
These protocols provide a starting point for laboratory execution. Always use HPLC-grade solvents and high-purity water.
Protocol 1: Standard Sample Preparation
-
Dissolution: Accurately weigh ~1-2 mg of the crude compound.
-
Solvent Selection: Dissolve the sample in a solvent that is miscible with the mobile phase and in which the sample is fully soluble. A common starting point is 50:50 Acetonitrile:Water or Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulates that could damage the column or instrument.
-
Dilution: Dilute the filtered stock solution with the initial mobile phase to a final concentration suitable for injection (e.g., 0.1 mg/mL).
Protocol 2: Achiral Purification - Generic Scouting Method (Low pH)
This protocol is designed for initial screening to determine the retention characteristics of the compound.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a relevant wavelength (e.g., 254 nm, or determined by UV scan).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Causality: The fast gradient provides a quick overview of the compound's retention time and the complexity of the mixture. Formic acid is used to protonate the analytes and suppress the ionization of residual silanols, aiming for improved peak shape.[9]
Protocol 3: Chiral Separation - Screening
Enantiomeric separation often requires screening multiple Chiral Stationary Phases (CSPs) as the interactions are highly specific.[13] Polysaccharide-based CSPs are a highly effective starting point.
-
Column Selection: Screen the racemic mixture on at least two different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).
-
Mode Selection: Chiral separations can be performed in Normal-Phase, Polar-Organic, or Reverse-Phase modes. Normal-phase often provides better selectivity.
-
Generic Normal-Phase Screening Conditions:
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica
-
-
Mobile Phase: Isocratic mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Start with 90:10 (Hexane:Alcohol) and screen through 80:20 and 70:30.
-
Additives: For basic compounds, add a small amount of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1%) to the alcohol portion of the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Evaluation: Assess the chromatograms for any sign of peak splitting or separation (Resolution, Rₛ > 0.8). If baseline separation (Rₛ ≥ 1.5) is not achieved, further optimization of the mobile phase composition (solvent ratio, alcohol type, additive concentration) is required.
Troubleshooting Common HPLC Problems
The basic nature of aminotetrahydronaphthyridines is the root cause of many common chromatographic issues.
Figure 2: The primary cause of peak tailing and corresponding solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the protonated basic analyte and ionized residual silanols on the column packing.[1][3] | 1. Lower Mobile Phase pH: Use a stronger acid modifier like 0.1% TFA instead of formic acid. 2. Use a Competing Base: Add 0.1% TEA to the mobile phase to compete for active silanol sites. 3. Change Column: Switch to a column with a polar-embedded group or a highly end-capped, high-purity silica phase. 4. High pH Method: Use a pH-stable column (e.g., hybrid silica) and a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) to neutralize the analyte.[5] |
| Shifting Retention Times | Inadequate column equilibration; changes in mobile phase composition or pH; temperature fluctuations. | 1. Equilibrate Longer: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. 2. Check Mobile Phase: Prepare fresh mobile phase daily. Ensure accurate pH measurement and buffer concentration. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[1] |
| Poor Resolution | Inappropriate mobile phase strength or selectivity; suboptimal column chemistry. | 1. Optimize Gradient: Decrease the gradient slope (e.g., 5-50% B over 15 min) to improve separation of closely eluting peaks. 2. Change Organic Modifier: Substitute acetonitrile with methanol or vice-versa; they offer different selectivities. 3. Change Column: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter hydrophobic and π-π interactions. |
| No/Poor Retention | The compound is too polar for the selected conditions; stationary phase dewetting ("phase collapse") with highly aqueous mobile phases.[14] | 1. Use a Polar-Retentive Column: Employ a column with a polar-embedded group or one specifically designed for use in 100% aqueous conditions. 2. Consider HILIC: If the compound is very polar, switch to HILIC mode. 3. Ensure Organic Content: Do not hold the gradient at less than 5% organic for extended periods on traditional C18 columns. |
Conclusion
The successful HPLC purification of aminotetrahydronaphthyridine derivatives is readily achievable with a systematic and informed approach. By understanding the fundamental role of mobile phase pH in controlling the ionization of these basic compounds, selecting the appropriate column chemistry, and following a logical method development workflow, researchers can develop robust and efficient purification protocols. For chiral molecules, the empirical screening of modern Chiral Stationary Phases remains the most effective strategy. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the pharmaceutical and drug development fields, enabling the reliable isolation of high-purity materials essential for advancing research.
References
- Polar Compounds | SIELC Technologies. SIELC.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
- Troubleshooting Guide. Phenomenex.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
- HPLC Troubleshooting. Thermo Fisher Scientific - US.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. PubMed.
- Method Development Guide. ZirChrom.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH.
- Chiral HPLC Separations. Phenomenex.
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
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Application Note & Protocols: Elucidating the Mechanism of Cyclin-Dependent Kinase 5 (CDK5) Inhibition by Small Molecule Tetrahydronaphthyridines
For: Researchers, scientists, and drug development professionals investigating novel kinase inhibitors.
Section 1: Foundational Principles & Strategic Overview
Cyclin-Dependent Kinase 5 (CDK5) is an atypical member of the CDK family, predominantly active in post-mitotic neurons rather than controlling the cell cycle.[1][2] Its activity is governed not by cyclins, but by the neuron-specific activators p35 and p39.[3][4] The CDK5/p35 complex is crucial for a multitude of neuronal processes, including migration, synaptic plasticity, and axonal guidance.[1][5][6]
However, under conditions of neurotoxic stress, such as those implicated in neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD), the regulatory landscape of CDK5 is catastrophically altered.[1][7] A surge in intracellular calcium activates the protease calpain, which cleaves p35 into a more stable and mislocalized fragment, p25.[1][8] The resulting CDK5/p25 complex becomes hyperactive, leading to the aberrant hyperphosphorylation of substrates like Tau, contributing directly to the formation of neurofibrillary tangles and subsequent neuronal death.[5][7][8] This pathological hyperactivation makes CDK5 a compelling therapeutic target.
Small molecule tetrahydronaphthyridines have emerged as a promising chemical scaffold for the development of potent and selective CDK5 inhibitors.[9][10][11] This document provides a comprehensive guide to characterizing their mechanism of inhibition, employing a multi-faceted approach that integrates biochemical, biophysical, and cell-based assays. The workflow is designed to build a complete profile of an inhibitor, from initial potency determination to a nuanced understanding of its binding kinetics and cellular efficacy.
Section 3: Pillar 1 - Biochemical Potency (IC₅₀ Determination)
Scientific Rationale: The first step is to determine the concentration at which the tetrahydronaphthyridine inhibitor reduces CDK5 enzymatic activity by 50% (the IC₅₀ value). This provides a quantitative measure of the compound's potency. We recommend a non-radioactive, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [12]This method is highly sensitive, amenable to high-throughput screening, and avoids the complications of handling radioactive materials. [1][2]
Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Kinase Assay
Materials:
-
Recombinant active CDK5/p25 enzyme (e.g., BPS Bioscience, Cat# 40105). [13][14]* CDK Substrate Peptide (e.g., Histone H1 or a specific peptide substrate). [3][15]* ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930). [14]* Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. [12]* Tetrahydronaphthyridine inhibitor stock solution in 100% DMSO.
-
White, opaque 96-well or 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the tetrahydronaphthyridine inhibitor. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup (per well):
-
Add 1 µL of inhibitor dilution (or 5% DMSO for positive/negative controls).
-
Add 2 µL of CDK5/p25 enzyme diluted in kinase buffer. (The optimal enzyme concentration should be determined empirically via titration to achieve ~10-30% ATP to ADP conversion in the reaction time).
-
Add 2 µL of Substrate/ATP mix (final concentration typically 10-50 µM ATP and an appropriate concentration of substrate peptide).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time can be optimized to ensure the reaction remains in the linear range.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Controls: Include a "no enzyme" control (background) and a "DMSO only" control (100% activity).
-
Normalization: Normalize the data by setting the background luminescence to 0% inhibition and the "DMSO only" control to 100% activity (0% inhibition).
-
Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 4: Pillar 2 - Biophysical Characterization of Direct Binding
Scientific Rationale: An IC₅₀ value is a measure of functional inhibition but does not directly report on the binding event itself. It can be influenced by assay conditions like ATP and substrate concentration. Therefore, direct biophysical measurements are essential to determine the true binding affinity (Kᴅ), thermodynamics, and kinetics of the interaction.
Protocol 4.1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event. [16][17]A single experiment yields the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of binding. [16]From these, the entropy (ΔS) can be calculated. This thermodynamic signature provides deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and is invaluable for lead optimization. [18][19] Procedure:
-
Sample Preparation:
-
Protein: Dialyze purified CDK5/p25 extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration in the sample cell should be 10-20x the expected Kᴅ.
-
Ligand: Dissolve the tetrahydronaphthyridine inhibitor in the final dialysis buffer. The ligand concentration in the syringe should be 10-15x the protein concentration in the cell. Ensure DMSO concentration is matched between the cell and syringe solutions (and kept below 5%).
-
-
Instrument Setup: Thoroughly clean the instrument. Set the experimental temperature (e.g., 25°C).
-
Titration: Perform a series of small injections (e.g., 2-3 µL) of the ligand solution into the protein-containing sample cell. Allow the system to return to thermal equilibrium between injections.
-
Data Analysis:
-
Integrate the heat pulses for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kᴅ, n, and ΔH.
-
Protocol 4.2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. [20][21]This allows for the determination of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these rates (kₒff/kₒₙ) provides the equilibrium dissociation constant (Kᴅ). Crucially, the dissociation rate, often expressed as target residence time (1/kₒff), can be a better predictor of in vivo efficacy than affinity alone, as a longer residence time can lead to a more durable pharmacological effect. [22][23] Procedure:
-
Chip Preparation: Immobilize CDK5/p25 onto a sensor chip (e.g., a CM5 chip via amine coupling). The immobilization conditions (pH, protein concentration) must be optimized to ensure the kinase remains active. [21]A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of dilutions of the tetrahydronaphthyridine inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO). Include a buffer-only (blank) injection for double-referencing.
-
Binding Measurement:
-
Association: Inject the inhibitor solution over the sensor surface at a constant flow rate for a defined period, monitoring the increase in response units (RU).
-
Dissociation: After the association phase, flow running buffer over the surface and monitor the decrease in RU as the inhibitor dissociates.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel data.
-
Globally fit the resulting sensorgrams from all inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₒₙ, kₒff, and Kᴅ.
-
| Parameter | Description | Typical Value Range (Potent Inhibitor) | Method |
| IC₅₀ | Concentration for 50% functional inhibition | 1 - 100 nM | ADP-Glo™ Assay |
| Kᴅ | Equilibrium Dissociation Constant | 1 - 100 nM | ITC, SPR |
| kₒₙ | Association Rate Constant | 10⁵ - 10⁷ M⁻¹s⁻¹ | SPR |
| kₒff | Dissociation Rate Constant | 10⁻² - 10⁻⁴ s⁻¹ | SPR |
| Residence Time (1/kₒff) | How long the inhibitor stays bound | 100 - 10,000 s | SPR |
| ΔH | Enthalpy of Binding | -5 to -15 kcal/mol | ITC |
| -TΔS | Entropy of Binding | Varies (can be +/-) | ITC |
| Table 1: Summary of Key Mechanistic Parameters and Corresponding Methodologies. |
Section 5: Pillar 3 - Cellular Target Engagement
Scientific Rationale: Demonstrating that an inhibitor can engage its target in a complex cellular environment and elicit a desired downstream effect is the ultimate validation. For CDK5, a key pathological role is the hyperphosphorylation of Tau. A Western blot analysis can be used to measure the phosphorylation status of Tau at a CDK5-specific site (e.g., Ser202/Thr205) in a relevant neuronal cell line following inhibitor treatment. A reduction in phosphorylated Tau provides direct evidence of target engagement and functional efficacy.
Protocol 5.1: Western Blot for Phospho-Tau Reduction
Materials:
-
Neuronal cell line (e.g., SH-SY5Y differentiated with retinoic acid).
-
Cell culture reagents.
-
Agent to induce p25 formation (e.g., treatment with a calcium ionophore like A23187 or glutamate to induce excitotoxicity).
-
Tetrahydronaphthyridine inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF).
-
Primary Antibodies: Anti-phospho-Tau (AT8), Anti-total-Tau, Anti-CDK5, Anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate and differentiate SH-SY5Y cells. Pre-treat cells with various concentrations of the tetrahydronaphthyridine inhibitor (and a DMSO vehicle control) for 1-2 hours.
-
Induction of Hyperactivity: Add the neurotoxic stimulus (e.g., A23187) to all wells except the untreated control, and incubate for a pre-determined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Tau and a loading control (e.g., Actin) to ensure observed changes are due to phosphorylation status and not changes in total protein levels.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tau signal to the total-Tau signal for each sample.
Section 6: Conclusion & Future Directions
References
-
Terse, A., Amin, N., Hall, B., Bhaskar, M., & Kulkarni, A. B. (2021). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols, 1(8), e223. [Link]
-
Karlsson, R., Kullman-Magnusson, M., Hämäläinen, M. D., & Remaeus, A. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 349(1), 136-147. [Link]
-
Minter, R., Jakes, S., & Miyamoto, S. (2012). Active Cdk5 Immunoprecipitation and Kinase Assay. Bio-protocol, 2(21), e289. [Link]
-
Nakai, W., Furuuchi, K., & Yamauchi, T. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 67(2), 124-130. [Link]
-
Vanon, D., & IJzerman, A. P. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Methods in Molecular Biology, 1528, 221-233. [Link]
-
Hisanaga, S., & Endo, K. (2010). Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity. Methods in Molecular Biology, 641, 237-246. [Link]
-
Coronel, F., Cuturrufo, G., & Limorenko, G. (2022). Cdk5 and aberrant cell cycle activation at the core of neurodegeneration. Frontiers in Cell and Developmental Biology, 10, 978930. [Link]
-
BPS Bioscience. (n.d.). CDK5 Assay Kit. Product Information. [Link]
-
Terse, A., Amin, N., Hall, B., Bhaskar, M., & Kulkarni, A. B. (2021). Protocols for Characterization of Cdk5 Kinase Activity. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). CDK5 Assay Kit. Product Information. [Link]
-
Shah, K., & Rossie, S. (2018). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Chemical Neuroscience, 9(8), 1933-1946. [Link]
-
Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
-
Li, B. S., & Zhang, L. (2018). Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders. Pharmacological Research, 129, 353-363. [Link]
-
Minter, R., Jakes, S., & Miyamoto, S. (2012). Active Cdk5 Immunoprecipitation and Kinase Assay. PMC. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK5/p25 Kinase Assay Kit. Product Information. [Link]
-
Kesavapany, S., Li, B. S., & Pant, H. C. (2004). Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration. Cellular Signalling, 16(3), 277-285. [Link]
-
Gajiwala, K. S., & Zondlo, J. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9324-9331. [Link]
-
Vu, N. D., & Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 587273. [Link]
-
Tarricone, C., Dhavan, R., & Tsai, L. H. (2001). Structure and regulation of the CDK5-p25(nck5a) complex. Molecular Cell, 8(3), 657-669. [Link]
-
Pozo, K., & Bibb, J. A. (2016). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(3), 490-496. [Link]
-
He, P., & Zhang, J. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]
-
Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Blog. [Link]
-
Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare News. [Link]
-
Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1162-1168. [Link]
-
Al-Awadhi, F. H., & El-Azab, A. S. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(4), 517-522. [Link]
-
Wood, D. J., & Endicott, J. A. (2018). Emerging approaches to CDK inhibitor development, a structural perspective. Chemical Society Reviews, 47(21), 7949-7968. [Link]
-
Beumer, J. H., Eiseman, J. L., & Gilbert, J. A. (2005). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. Cancer Chemotherapy and Pharmacology, 56(4), 407-414. [Link]
-
Jiang, B., Wang, E. S., Donovan, K. A., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 148, 140-153. [Link]
-
Singh, P., & Kumar, A. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 7(38), 33948-33966. [Link]
Sources
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 17. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 20. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nicoyalife.com [nicoyalife.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Welcome to the technical support guide for the synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The following question-and-answer guide addresses common challenges and provides field-tested solutions to streamline your experimental workflow.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its rigid, partially saturated bicyclic structure is a common feature in molecules targeting various biological pathways. The synthesis, while accessible, presents several potential pitfalls that can impact yield, purity, and reproducibility. This guide focuses on a widely adopted and versatile two-step synthetic route, providing in-depth troubleshooting for each stage.[1][2]
Synthetic Overview
The most common and scalable synthesis proceeds in two key stages:
-
Condensation & Cyclization: A modified Friedländer-type annulation between 1-methyl-4-piperidinone and 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia to form the 3-nitro intermediate.[1][3]
-
Nitro Group Reduction: Chemical reduction of the 3-nitro group to the target 3-amino functionality.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting the Condensation & Cyclization Step
This initial step involves the formation of the core naphthyridine ring system. Success here is critical for the overall efficiency of the synthesis.
FAQ 1: My reaction yields a complex mixture or fails to produce the desired 3-nitro intermediate. What are the likely causes?
Answer: Failure in this step typically points to issues with starting materials, reaction conditions, or the concentration of ammonia, which acts as both a reagent and a catalyst.
Causality and Troubleshooting:
-
Purity of Starting Materials:
-
1-Methyl-4-piperidinone: This reactant can degrade upon storage, especially if exposed to air and moisture, leading to self-condensation or polymerization. It is advisable to use freshly distilled or recently purchased material.
-
3,5-Dinitro-1-methyl-2-pyridone: Ensure this starting material is pure and dry. Impurities can inhibit the reaction.
-
-
Role and Concentration of Ammonia: Ammonia is crucial for the reaction mechanism, which involves a ring transformation of the dinitropyridone.[3] Insufficient ammonia will result in an incomplete reaction.
-
Protocol: Use a standardized solution of ammonia in methanol. If preparing it yourself from a concentrated aqueous solution (e.g., 0.88 aq. ammonia), ensure the methanol is saturated and the concentration is verified.[1] The reaction requires a significant molar excess of ammonia relative to the limiting reagent.
-
-
Temperature Control: The reaction requires heating to proceed at a reasonable rate.
-
Protocol: Maintain a steady oil bath temperature between 60-70°C.[1] Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side product formation.
-
-
Reaction Monitoring: A common pitfall is stopping the reaction prematurely.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the dinitropyridone starting material is a good indicator of completion.
-
Caption: Troubleshooting decision tree for Step 1.
FAQ 2: The reaction works, but is very slow and gives low yields. How can I optimize it?
Answer: Sluggish reactions are often related to reagent concentration and reaction setup. The original literature describes a facile synthesis, suggesting that significant deviations point to a correctable experimental parameter.[1][4]
Optimization Parameters:
| Parameter | Standard Condition[1] | Optimization Strategy | Rationale |
| Solvent | Methanol | Ensure anhydrous methanol is used. | Water can interfere with the condensation mechanism. |
| Ammonia Source | Methanolic Ammonia or 0.88 aq. NH₃ | Use a freshly prepared, saturated solution of ammonia in methanol for better consistency. | Ensures a high, non-aqueous concentration of the nucleophile. |
| Stoichiometry | ~1.1 eq. of piperidinone | A slight excess of the piperidinone can help drive the reaction to completion. | Pushes the equilibrium towards the product side. |
| Reaction Time | 5 hours (heating) + standing | If TLC shows incomplete reaction after 5h, extend the heating period. | Ensures the reaction reaches its maximum conversion. |
Part 2: Troubleshooting the Nitro Group Reduction
This second step transforms the electron-deficient nitro-naphthyridine into the electron-rich and more functional amino-naphthyridine. The choice of reducing agent is key.
FAQ 3: I am getting incomplete reduction of the nitro group using SnCl₂. What went wrong?
Answer: Tin(II) chloride reduction is a classic method but requires careful control of stoichiometry and pH to be effective.
Causality and Troubleshooting:
-
Insufficient Reducing Agent: The reduction of an aromatic nitro group to an amine is a six-electron process. Stoichiometrically, at least 3 equivalents of SnCl₂ are required per equivalent of the nitro compound.
-
Protocol: Use a significant excess of SnCl₂·2H₂O (typically 4-5 equivalents) to ensure the reaction goes to completion.
-
-
Incorrect pH: The reaction is typically performed in a strong acid like concentrated HCl.
-
Rationale: The acidic medium is necessary to protonate the nitro group, facilitating reduction, and to keep the tin species soluble.
-
-
Work-up Issues: After the reaction, the product is often complexed with tin salts. A proper work-up is essential to liberate the free amine.
-
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly basify with a concentrated NaOH or KOH solution until the pH is strongly basic (pH > 12). This precipitates tin salts as tin hydroxides.
-
Extract the aqueous slurry thoroughly with an organic solvent like dichloromethane or ethyl acetate. The free amine product will move into the organic layer.
-
-
FAQ 4: Can I use catalytic hydrogenation instead of SnCl₂? What are the advantages and potential problems?
Answer: Yes, catalytic hydrogenation is an excellent and often cleaner alternative to tin-based reductions. It avoids the use of heavy metals and simplifies the work-up. However, it requires specialized equipment and carries its own set of challenges.
Comparison of Reduction Methods:
| Method | Advantages | Disadvantages / Troubleshooting |
| SnCl₂ / HCl | Inexpensive, reliable, does not require pressure equipment. | Generates large amounts of tin waste; work-up can be cumbersome. Incomplete precipitation of tin salts can contaminate the product. |
| Catalytic Hydrogenation | Cleaner reaction, high yields, simple filtration work-up. | Requires a pressure vessel (Parr shaker), potential for catalyst poisoning, risk of over-reduction of the heterocyclic rings.[5][6] |
Troubleshooting Catalytic Hydrogenation:
-
Problem: No reaction or slow reaction.
-
Cause: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be inactive or poisoned. Certain functional groups can act as catalyst poisons.
-
Solution: Use fresh, high-quality catalyst. Ensure starting material is free of potential poisons like sulfur compounds. Increase catalyst loading or hydrogen pressure if the reaction is sluggish.
-
-
Problem: Over-reduction of the pyridine ring.
-
Cause: Conditions are too harsh (high pressure, high temperature, prolonged reaction time).
-
Solution: The 1,6-naphthyridine system can be susceptible to reduction of the pyridine rings.[7] Monitor the reaction carefully by TLC or LC-MS. Use milder conditions (e.g., lower H₂ pressure, room temperature) to favor selective reduction of the nitro group.
-
Part 3: Purification and Characterization
FAQ 5: How do I best purify the final this compound product?
Answer: The final product is a relatively polar, basic amine. This requires specific considerations during purification to prevent yield loss.
-
Crystallization: The crude product obtained from the SnCl₂ reduction work-up can often be purified by recrystallization.
-
Solvent System: A common system is dichloromethane-petroleum ether.[1] Dissolve the crude material in a minimum amount of hot dichloromethane and slowly add petroleum ether until turbidity persists, then allow to cool.
-
-
Column Chromatography: If crystallization is insufficient, silica gel chromatography can be used.
-
Challenge: Basic amines can streak or adhere irreversibly to acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base.
-
Eluent System: A typical mobile phase would be Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide added. The base neutralizes acidic sites on the silica, ensuring good peak shape and recovery.
-
-
Storage: Aromatic amines can be sensitive to air and light, leading to discoloration over time.
-
Recommendation: Store the purified product as a solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine[1]
-
To a solution of 1-methyl-3,5-dinitro-2-pyridone (5.97 g, 30 mmol) in methanol (300 mL), add a solution of ammonia in methanol (e.g., 1.22 M, 300 mL, 366 mmol).
-
Add 1-methyl-4-piperidinone (3.73 g, 33 mmol) to the mixture.
-
Heat the resulting solution in an oil bath at 60°C for 5 hours.
-
Allow the mixture to cool and stand at ambient temperature for 18-72 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic phase, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization from dichloromethane/petroleum ether.
Protocol 2: Synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine[1]
-
Suspend the 3-nitro intermediate (1.0 g, 4.8 mmol) in concentrated hydrochloric acid (20 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.4 g, 24 mmol) in concentrated HCl (10 mL) portion-wise, maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and basify to pH > 12 by the slow addition of 40% aqueous NaOH solution.
-
Extract the resulting suspension multiple times with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography (Silica gel, DCM/MeOH/Et₃N gradient) or recrystallization.
References
-
Fan, Q.-H., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733. Available at: [Link]
-
Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[5][8]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787–797. Available at: [Link]
-
Harling, J. D., Harrington, F. P., & Thompson, M. (2006). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[5][8]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES. Synthetic Communications, 31(5). Available at: [Link]
-
Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. Available at: [Link]
-
Ikehira, H., & Ohta, A. (1983). Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Chemical & Pharmaceutical Bulletin, 31(4), 1331-1335. Available at: [Link]
-
Wang, L., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 25(17), 3930. Available at: [Link]
-
Saha, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(18), 12344–12354. Available at: [Link]
-
Li, Y., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Chemistry, 5(4), 2824-2832. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of the American Chemical Society, 125(7), 1837-1844. Available at: [Link]
-
Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[5][8]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Comins, D. L., & Joseph, S. P. (1996). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Tetrahedron Letters, 37(5), 793-796. Available at: [Link]
-
Takeda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9638–9651. Available at: [Link]
-
Ohta, A., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(10), 2453. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Tetrahydronaphthyridine Synthesis
Introduction: Tetrahydronaphthyridines (THNs) are privileged scaffolds in modern drug discovery, prized for their three-dimensional architecture and versatile biological activities. However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering common issues in THN synthesis. We will delve into the mechanistic origins of these side reactions and offer field-proven strategies to mitigate them, ensuring your synthesis proceeds efficiently and robustly.
Section 1: Low Yield and Incomplete Conversion
Low product yield is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions for the key bond-forming cyclization step. Modern THN syntheses frequently rely on a two-step sequence: a hydroaminoalkylation (HAA) followed by an intramolecular cyclization, typically an SNAr or a Buchwald-Hartwig amination.
FAQ 1.1: My intramolecular SNAr cyclization is sluggish and results in low yields. How can I drive the reaction to completion?
Underlying Cause: Intramolecular Nucleophilic Aromatic Substitution (SNAr) to form the THN core requires the pyridine ring to be sufficiently electron-deficient to be attacked by the tethered amine nucleophile. If the reaction stalls, it's often due to insufficient activation of the ring, a weak nucleophile, or unfavorable reaction kinetics.
Troubleshooting Strategies:
-
Temperature Optimization: SNAr reactions on heteroaromatic rings often require significant thermal energy. If you observe incomplete conversion at a standard temperature (e.g., 120 °C), a systematic increase is warranted. Temperatures in the range of 180-220 °C in a sealed vessel or flow reactor are sometimes necessary to achieve complete conversion.[1]
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate formed during the SNAr reaction.[2]
-
Recommended: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are standard choices as they effectively solvate the intermediate and do not interfere with the nucleophile's reactivity.[1]
-
Avoid: Protic solvents (e.g., alcohols, water) can solvate and deactivate the amine nucleophile through hydrogen bonding, significantly slowing the reaction.[1]
-
-
Base Selection: While the intramolecular amine is the nucleophile, an external base is sometimes added to ensure the amine remains deprotonated and thus maximally nucleophilic, especially if acidic byproducts are formed. A non-nucleophilic organic base like DIPEA or a strong inorganic base like K₂CO₃ can be effective.
Optimization Protocol: Intramolecular SNAr for 1,8-THN Synthesis
Setup: To a dry reaction vessel, add the γ-pyridyl amine precursor (1.0 equiv).
Solvent & Base: Add anhydrous DMF or DMSO to achieve a concentration of 0.1 M. Add DIPEA (1.5 equiv).
Heating: Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS every 4 hours.
Troubleshooting: If after 24 hours, significant starting material remains, incrementally increase the temperature by 20 °C. For thermally sensitive substrates, consider switching to a higher-boiling solvent like NMP or using microwave irradiation for controlled, rapid heating.
FAQ 1.2: My Buchwald-Hartwig amination is failing. What are the key parameters to check?
Underlying Cause: The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, but it is a complex catalytic cycle involving multiple steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[3] Failure can occur at any point due to catalyst deactivation, improper ligand choice, or an unsuitable base.
Troubleshooting Strategies:
-
Ligand Selection: This is arguably the most critical parameter. Sterically hindered biarylphosphine ligands are often required to promote the crucial reductive elimination step and prevent β-hydride elimination, a common side reaction.[3][4]
-
Base Compatibility: The choice of base is crucial and must be strong enough to deprotonate the amine without degrading the starting materials or the catalyst.
-
Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. NaOt-Bu often leads to faster rates, while LHMDS can offer better tolerance for protic functional groups.[5]
-
Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates but may require higher temperatures or longer reaction times.
-
-
Catalyst and Pre-catalyst: Use a reliable palladium source. Pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred as they form the active Pd(0) species more cleanly and efficiently in situ.[6]
Troubleshooting Workflow: Buchwald-Hartwig Cyclization
Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.
Section 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace is a common frustration. Identifying and mitigating these byproduct pathways is key to a clean and efficient synthesis.
FAQ 2.1: I'm observing significant polymerization of my vinylpyridine starting material. How can this be prevented?
Underlying Cause: Vinylpyridines are susceptible to both free-radical and anionic polymerization, especially when heated or in the presence of initiators (e.g., trace peroxides) or strong bases.[7][8][9] This is a particularly common issue in the initial hydroaminoalkylation (HAA) step of modern THN syntheses.
Troubleshooting Strategies:
-
Use High-Purity Monomer: Ensure the vinylpyridine is freshly distilled or passed through a plug of basic alumina to remove any stabilizers and polymeric impurities.
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization. If using photoredox catalysis for HAA, ensure the light source is not generating excessive heat.[10]
-
Inert Atmosphere: Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (N₂ or Ar). Oxygen can promote radical polymerization pathways.
-
Flow Chemistry: Continuous flow reactors offer superior control over temperature and residence time. The rapid heating to the target temperature and subsequent cooling minimizes the time the substrate spends under conditions that favor polymerization.
FAQ 2.2: My product is being over-oxidized to the fully aromatic naphthyridine. How can I stop this?
Underlying Cause: The tetrahydropyridine ring is susceptible to oxidation (aromatization), a process that can be surprisingly facile. This is often an aerobic oxidation, catalyzed by trace metals, light, or acid/base conditions.[11][12][13][14] The 1,4-dihydropyridine intermediate in some multi-component syntheses is particularly prone to oxidation.
Troubleshooting Strategies:
-
Maintain an Inert Atmosphere: This is the most critical factor. All steps, including the reaction and workup, should be performed under a nitrogen or argon atmosphere to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas them before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purify Reagents: Some reagents or catalysts may contain oxidizing impurities. Ensure all starting materials are of high purity.
-
Minimize Heat and Light Exposure: During workup and purification, keep the product cool and protected from direct light to prevent photochemical oxidation.
| Side Reaction | Primary Cause | Key Mitigation Strategy |
| Polymerization | Radical or anionic initiation on vinylpyridine | Use purified monomer; maintain inert atmosphere; consider flow chemistry.[7] |
| Over-oxidation | Aerobic oxidation of the tetrahydropyridine ring | Exclude O₂ with inert atmosphere and degassed solvents.[11] |
| Hydrodehalogenation | β-Hydride elimination competing with reductive elimination | Use sterically hindered Buchwald-Hartwig ligands.[3] |
| Regioisomer Formation | Lack of control in initial condensation (e.g., Friedländer) | Employ amine catalysts (e.g., pyrrolidine derivatives) for regiocontrol.[15][16] |
Caption: Common side reactions and their primary mitigation strategies.
Section 3: Purification and Isolation Challenges
Even a successful reaction can be undermined by difficulties in isolating the pure target compound.
FAQ 3.1: I'm struggling to separate my THN product from closely-related impurities by column chromatography. What can I do?
Underlying Cause: THNs are often basic compounds, which can lead to tailing on silica gel. Furthermore, side products may have very similar polarities to the desired product, making separation difficult.
Troubleshooting Strategies:
-
Modify the Mobile Phase: For basic compounds, adding a small amount of a basic modifier to the eluent can dramatically improve peak shape.
-
Add 0.5-1% triethylamine or ammonium hydroxide to your hexane/ethyl acetate or DCM/methanol mobile phase.
-
-
Switch Stationary Phase: If silica is not providing adequate separation, consider alternative stationary phases like alumina (basic or neutral) or reversed-phase (C18) chromatography for more polar compounds.
-
Preparative HPLC/SFC: For challenging separations or for preparing highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard.[17][18] SFC can be particularly advantageous due to faster separation times and easier solvent removal.[19]
FAQ 3.2: My THN product is a racemate. How can I isolate the individual enantiomers?
Underlying Cause: Unless an asymmetric synthesis is employed, the reaction will produce a 1:1 mixture of enantiomers (a racemate). For drug development, it is almost always necessary to separate and test the individual enantiomers.
Resolution Protocol: Chiral Preparative HPLC
Chiral preparative HPLC is the most common and effective method for resolving racemic mixtures on a laboratory scale.[20][21]
Analytical Method Development: First, develop a separation method on an analytical scale. Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® IA).[22][23] Test different mobile phases (e.g., hexane/isopropanol, or methanol/acetonitrile).
Scale-Up: Once baseline separation is achieved on the analytical column, the method can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.
Fraction Collection: Collect the separated enantiomer peaks into different fractions.
Analysis and Evaporation: Analyze the fractions to confirm purity and enantiomeric excess (ee). Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
Visualization: Racemate to Pure Enantiomers Workflow
Caption: Workflow for the chiral resolution of a racemic THN product.
References
-
Miyake, Y., Nakajima, K., & Nishibayashi, Y. (2012). Visible-light-mediated utilization of α-aminoalkyl radicals: Addition to electron-de cient alkenes using photoredox catalysts. Journal of the American Chemical Society, 134(7), 3338–3341. [Link]
-
Trowbridge, A., Reich, D., & Gaunt, M. J. (2018). Multicomponent synthesis of tertiary alkylamines by photocatalytic ole n-hydroaminoalkylation. Nature, 561(7724), 522–527. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Guan, H., et al. (2021). Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis. Nature Communications, 12(1), 5960. [Link]
-
Guan, H., et al. (2021). Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis. Nature Communications. [Link]
-
Twilton, J., et al. (2021). Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. Journal of the American Chemical Society. [Link]
-
Shaabani, S., et al. (2020). Nano-γ-Al2O3/Sb(V) as an effective catalyst for the synthesis of highly substituted tetrahydropyridines under ultrasonic or thermal conditions. Polycyclic Aromatic Compounds. [Link]
-
Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]
-
Vella, M., et al. (2022). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Molecules. [Link]
-
Almaşi, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]
-
Maghsoodlou, M. T., et al. (2015). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Letters in Organic Chemistry. [Link]
-
Kumar, A., et al. (2024). Multicomponent synthesis of diverse tetrahydropyridine using TBPAc catalyst through domino ring opening. ResearchGate. [Link]
-
Nanjing Tech University. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. Nanjing Tech University Institutional Repository. [Link]
- Google Patents. (n.d.). Process for the polymerization of 4-vinyl pyridine monomers.
-
Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Zafar, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
-
Powers, S. L., et al. (2023). Oxidative Dearomatization of Pyridines. Nature Communications. [Link]
-
Zafar, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. ResearchGate. [Link]
-
Zafar, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]
-
D'Alterio, C., et al. (2020). a: enantioselective HPLC analysis of the resolved (−)‐9. ResearchGate. [Link]
- Google Patents. (n.d.). Polymerization of vinylpyridine.
-
Roy, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
-
Liu, J., et al. (2005). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs. Journal of Chromatography B. [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University. [Link]
-
Reddit. (2021). SNAr troubleshooting. r/AskChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Govaerts, F., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Kumar, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, Q., et al. (2011). Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator. Polymer Chemistry. [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI. [Link]
-
Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
- Weller, H. N. (1998).
-
Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. [Link]
Sources
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- 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Support Center: Aminotetrahydronaphthyridine Compound Purification
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with aminotetrahydronaphthyridine compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the unique and often complex purification challenges presented by this molecular scaffold. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory settings.
Introduction: The Purification Puzzle
The aminotetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, but its combination of a basic amino group, a rigid hydrophobic core, and potential chirality presents a distinct set of purification hurdles. Common challenges include poor chromatographic peak shape, stubborn impurities, difficulties in crystallization, and the critical need for enantiomeric separation.[1][2][3] This guide will dissect these problems and offer field-proven solutions.
FAQ 1: General Purification Strategy
Question: I have a crude aminotetrahydronaphthyridine compound. Where do I even begin with purification?
Answer: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the final purity requirements. A logical workflow is essential to avoid unnecessary steps and sample loss.
The first step is always analysis. Before attempting any large-scale purification, analyze your crude material by LC-MS and ¹H NMR to identify major impurities, such as unreacted starting materials, by-products, or reagents.[4] This information will guide your choice of technique.
For a typical scenario, the following decision tree can guide your initial approach.
Caption: Initial decision workflow for aminotetrahydronaphthyridine purification.
FAQ 2: Chromatographic Challenges
Question: My basic amine compound is showing severe tailing on my silica gel column. What's happening and how can I fix it?
Answer: This is the most common issue encountered when purifying basic compounds on silica gel. The root cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to slow elution and broad, tailing peaks, which severely compromises resolution.
Causality: The lone pair of electrons on your amine's nitrogen atom forms a strong ionic or hydrogen-bond interaction with the acidic protons of the silanol groups. To achieve good chromatography, you must disrupt this interaction.
Solutions:
-
Mobile Phase Modification (The Workhorse): Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is added to the solvent system (e.g., Hexanes/Ethyl Acetate + 0.5% Et₃N). Triethylamine is volatile and easily removed under vacuum.
-
Ammonia: Using a 7N solution of ammonia in methanol as a polar modifier (e.g., Dichloromethane/Methanol/NH₄OH 95:5:0.5) is also highly effective. This is particularly useful for more polar aminotetrahydronaphthyridines.
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative, though it has different selectivity.
-
Amine-Treated Silica: Pre-functionalized silica phases are available that have been treated to cap the acidic silanol groups.
-
Reverse-Phase Chromatography: For polar compounds, C18 silica is an excellent choice. The basic amine can be protonated with an acidic modifier in the mobile phase (e.g., water/acetonitrile + 0.1% formic acid or TFA) to produce sharp peaks.
-
Troubleshooting Peak Tailing
Caption: Troubleshooting flowchart for peak tailing in basic amine purification.
FAQ 3: Chiral Separation
Question: My compound is a racemic mixture. What is the most efficient way to separate the enantiomers for biological testing?
Answer: Enantiomeric separation is a critical step, as the biological activity and toxicity of chiral drugs can reside in a single enantiomer.[3][5] There are two primary strategies for resolving enantiomers at the preparative scale: diastereomeric salt formation followed by crystallization, or direct separation using chiral chromatography.
-
Chiral Chromatography (Direct Method): This is often the most direct and versatile method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[6]
-
Mechanism: CSPs are packed with a chiral selector (often a polysaccharide derivative like cellulose or amylose) that transiently and stereoselectively interacts with the enantiomers. This differential interaction leads to different retention times, allowing for separation.
-
Advantages: Broad applicability, high efficiency, and direct isolation of both enantiomers.
-
Considerations: Requires specialized columns and instrumentation (prep HPLC). Method development can be time-consuming, involving screening of different columns and mobile phases.
-
-
Diastereomeric Salt Formation (Indirect Method): This classical method leverages the basicity of your amine.
-
Mechanism: You react your racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. After separation, the desired amine enantiomer is liberated by treatment with a base.
-
Common Chiral Acids: Tartaric acid, mandelic acid, camphorsulfonic acid.
-
Advantages: Can be performed with standard lab equipment and is highly scalable.
-
Considerations: Success is not guaranteed; it depends on finding a resolving agent that forms well-defined, easily separable crystalline salts. It can be an iterative, trial-and-error process.
-
Comparison of Chiral Separation Methods
| Feature | Chiral Preparative HPLC | Diastereomeric Salt Crystallization |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Formation of diastereomers with different physical properties (solubility). |
| Speed | Method development can be slow, but separation is fast once established. | Can be very slow, requiring multiple recrystallization cycles. |
| Scalability | Limited by column size and cost. | Highly scalable to multi-kilogram quantities. |
| Equipment | Requires specialized preparative HPLC system and expensive columns. | Standard laboratory glassware. |
| Success Rate | High; a suitable CSP can be found for most compounds. | Empirical; depends heavily on finding the right resolving agent and solvent. |
| Recovery | Typically high for both enantiomers. | Can have significant material loss in mother liquors. |
FAQ 4: Stability and Handling
Question: My purified aminotetrahydronaphthyridine compound seems to be degrading upon storage. What precautions should I take?
Answer: Amines, particularly those on electron-rich aromatic systems, can be susceptible to oxidative degradation.[4] The appearance of colored impurities upon storage is a common sign of this. Proper handling and storage are crucial to maintain the integrity of your compound.
Recommended Handling and Storage Protocol:
-
Final Product Form: Whenever possible, store the compound as a stable crystalline salt (e.g., hydrochloride or sulfate) rather than the free base. Salts are generally less prone to air oxidation.
-
Atmosphere: Store the compound under an inert atmosphere (Nitrogen or Argon). After purification, evaporate the solvent and place the flask on a high-vacuum line to remove all residual solvents, then backfill with an inert gas before sealing.
-
Temperature: Store the compound at low temperatures (-20°C is standard for long-term storage) to slow the rate of any potential decomposition reactions.
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil. Photolytic cleavage can be a source of degradation.[4]
-
Purity: Ensure the compound is free of residual transition metals from synthesis (e.g., Palladium), as these can catalyze oxidative decomposition. If necessary, a final purification step like passing a solution of the compound through a metal scavenger can be beneficial.
Protocols and Methodologies
Protocol 1: General Procedure for Flash Column Chromatography of a Basic Aminotetrahydronaphthyridine
This protocol provides a self-validating system for purifying a moderately non-polar aminotetrahydronaphthyridine free base.
1. Preparation:
-
Dry your crude product onto a small amount of silica gel (~2-3x the mass of your crude oil/solid). This is "dry loading" and provides superior resolution compared to loading in a solution.
-
Prepare your mobile phase. For a starting point, try a 90:10 mixture of Hexane:Ethyl Acetate and add 0.5% (v/v) triethylamine (Et₃N).
-
Pack a glass column with silica gel in the mobile phase, ensuring no air bubbles are trapped.
2. Loading and Elution:
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with your prepared mobile phase. Maintain a constant flow rate.
-
Monitor the elution using Thin Layer Chromatography (TLC), staining with a potassium permanganate dip (amines show up as yellow/brown spots on a purple background).
3. Fraction Collection and Analysis:
-
Collect fractions based on the TLC analysis. Combine fractions containing the pure product.
-
Self-Validation Step: Before combining all fractions, take a small aliquot from the earliest and latest "pure" fractions and analyze them by LC-MS. This confirms that no impurities are co-eluting at the beginning or end of your main peak.
4. Isolation:
-
Combine the validated pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Co-evaporate with dichloromethane (DCM) or methanol (MeOH) several times to ensure all residual triethylamine is removed.
-
Place the final product on a high-vacuum line for several hours to obtain a dry, pure solid or oil.
References
-
Ennis, M. D., et al. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 231-7. [Link]
-
Grinberg, N., & Albert, K. (2012). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. In Chiral Analysis. Elsevier. [Link]
-
Al-Majed, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4488. [Link]
-
Ahuja, S. (2011). Chiral Drug Separation. In Comprehensive Chirality. Elsevier. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON CHROMATOGRAPHIC TECHNIQUES AND THEIR APPLICATION IN ANALYSIS OF PHARMACEUTICALS. IJNRD, 9(2). [Link]
-
Özlem, S., & Tuncagil, A. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
-
Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1). [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-64. [Link]
-
Purkh. (n.d.). Chromatography and their Separation Techniques. PURKH. [Link]
-
Bharate, S. S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Applied Pharmaceutical Science, 2(11), 144-154. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Sut, Ö., & Tuncagil, A. (2016). Separation techniques: Chromatography. Journal Agent. [Link]
-
Liu, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11. [Link]
-
Bio-Rad Laboratories. (n.d.). Overcoming Monoclonal Antibody Purification Challenges. Bio-Rad. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Niesen, F. H., et al. (2013). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 72, 28.9.1-28.9.14. [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. [Link]
-
Hsu, N., & le Doux, F. (2020). Ammonium Nitrate – An overview for its safe storage and handling. Fertasa. [Link]
-
ResearchGate. (2025). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Request PDF. [Link]
-
WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. WorkSafe.qld.gov.au. [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]
-
Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
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- 2. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tetrahydronaphthyridine Synthesis
Welcome to the technical support center for the synthesis of tetrahydronaphthyridines (THNs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of THN synthesis, troubleshoot common issues, and optimize reaction conditions for this medicinally important scaffold.[1][2][3][4]
Introduction: The Importance and Challenge of Tetrahydronaphthyridine Synthesis
Tetrahydronaphthyridines are bicyclic nitrogen-containing heterocycles that are highly valued in medicinal chemistry for their rigid three-dimensional structures and ability to interact with biological targets.[1][3][5] However, accessing these complex scaffolds can be challenging, often hampered by a lack of modular and scalable synthetic methods.[1][2][3][5] This guide will focus on troubleshooting a modern and versatile approach: a two-step sequence involving a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular N-arylation.[1][2][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of various tetrahydronaphthyridine isomers.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yields in tetrahydronaphthyridine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the purity of your vinylpyridine and primary amine starting materials. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Catalyst Activity: If using a photoredox catalyst, ensure it has not degraded. For palladium-catalyzed cyclizations, the catalyst's oxidation state and ligand integrity are critical.
-
Oxygen Sensitivity: While some photoredox reactions are robust, ensure your reaction setup is adequately deoxygenated if using an oxygen-sensitive catalyst or reagents.
-
Reaction Temperature: Temperature is a critical parameter, especially for the intramolecular N-arylation step.[5] For SNAr cyclizations, temperatures between 120 °C and 220 °C are often required, depending on the reactivity of the halide.[5] For Buchwald-Hartwig cyclizations, the optimal temperature will depend on the specific catalyst-ligand system.
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates and solubility of intermediates. DMF is a common choice for SNAr reactions.[5] For palladium-catalyzed reactions, solvents like toluene or dioxane are frequently used.
Q2: I am attempting to synthesize a 1,6-THN from a chloro-substituted vinylpyridine and the SNAr cyclization is not proceeding efficiently. What should I consider?
A2: The reactivity of the C-Cl bond in SNAr reactions is significantly lower than that of a C-F bond. To drive the cyclization to completion, a higher temperature is necessary. For the synthesis of 1,6-THNs from 4-chloro-3-vinylpyridine, temperatures around 220 °C have been shown to be effective.[5] If increasing the temperature does not improve the yield, consider switching to a more reactive leaving group on the vinylpyridine, such as fluorine, or moving to a palladium-catalyzed Buchwald-Hartwig amination which can be more effective for less reactive aryl chlorides.
Q3: My photoredox-catalyzed hydroaminoalkylation (HAA) step is giving a low yield of the γ-pyridyl amine intermediate, especially with strained amine substrates. How can I improve this?
A3: Strained primary amines, such as those containing azetidine or oxetane rings, can be challenging substrates for the HAA reaction. This is due to the increased strength of the α-C–H bonds arising from ring strain and inductive effects.[5] For example, with 3-amino-N-Boc-azetidine, a significant amount of unreacted amine may be recovered.[5] To improve the yield, you could try:
-
Increasing the excess of the amine: Using a larger excess of the amine can help drive the reaction forward.
-
Screening different photocatalysts: Some photocatalysts may be more effective for activating challenging C-H bonds.
-
Longer reaction times: Allowing the reaction to proceed for a longer period may lead to higher conversion.
Side Product Formation
Q4: I am observing significant polymerization of my vinylpyridine starting material, particularly when synthesizing 1,7-THNs. How can I mitigate this?
A4: Vinylpyridines, especially certain isomers like 3-chloro-4-vinylpyridine, are prone to polymerization, which can drastically reduce the yield of the desired γ-pyridyl amine intermediate.[5] To minimize this side reaction:
-
Control the concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
Optimize the temperature: While the HAA step is often run at room temperature, ensure there is no excessive heat being generated by the light source.
-
Use a flow chemistry setup: Continuous flow reactors can offer better control over reaction time and temperature, minimizing the residence time where polymerization can occur.[1][5]
Q5: My final product is a mixture of regioisomers. How can I improve the regioselectivity?
A5: The formation of regioisomers is dependent on the specific synthetic route and the substitution pattern of your starting materials. The modular approach discussed here generally provides excellent control over regioselectivity by using pre-functionalized vinylpyridines, leading to specific 1,8-, 1,6-, 1,7-, or 1,5-THN isomers.[1][2][5] If you are observing a mixture of isomers, double-check the purity and identity of your starting vinylpyridine. For other synthetic strategies, such as aza-Diels-Alder reactions, regioselectivity is governed by the electronic properties of the diene and dienophile.[6][7]
Reaction Mechanism and Optimization
Q6: What are the key differences in the cyclization step for synthesizing different THN isomers, and how does this affect reaction conditions?
A6: The choice of cyclization method is critical and depends on the electronic properties of the pyridine ring in the γ-pyridyl amine intermediate.
-
Intramolecular SNAr: This is effective when the pyridine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack. This is the case for the synthesis of 1,8- and 1,6-THNs.[5] The reaction is typically promoted by a base like DIPEA in a polar aprotic solvent like DMF at elevated temperatures (120-220 °C).[5]
-
Palladium-Catalyzed Buchwald-Hartwig N-Arylation: When the pyridine ring is deactivated towards SNAr, for instance by a methyl substituent alpha to the nitrogen, a palladium-catalyzed C-N coupling is a more effective strategy.[5] This is also the preferred method for the synthesis of 1,7- and 1,5-THNs.[5][8] This reaction requires a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.
The workflow for choosing the appropriate cyclization strategy can be visualized as follows:
Caption: Workflow for selecting the appropriate cyclization method.
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes optimized conditions for the synthesis of different tetrahydronaphthyridine isomers using a continuous flow setup.[5]
| Isomer | Vinylpyridine | Cyclization Method | Temperature (°C) | Base | Typical Yield (%) |
| 1,8-THN | 2-Fluoro-3-vinylpyridine | SNAr | 120-200 | DIPEA | 49-92 |
| 1,6-THN | 4-Chloro-3-vinylpyridine | SNAr | 220 | DIPEA | 46-64 |
| 1,7-THN | 3-Chloro-4-vinylpyridine | Buchwald-Hartwig | Varies | Varies | ~20 (overall) |
| 1,5-THN | 3-Chloro-2-vinylpyridine | Buchwald-Hartwig | Varies | Varies | ~47 (overall) |
Note: Yields are highly substrate-dependent. The overall yields for 1,7- and 1,5-THNs are lower due to challenges in the initial HAA step.[5]
General Protocol for Automated Synthesis of 1,8-THNs in Continuous Flow
This protocol is a generalized procedure based on the work of Cao et al. and should be adapted for specific substrates.[5]
-
Reagent Preparation:
-
Prepare a solution of the primary amine (3.0 equiv) and the photocatalyst in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of 2-fluoro-3-vinylpyridine (1.0 equiv) in the same solvent.
-
-
Flow Setup:
-
Use a continuous flow system equipped with a photoreactor (e.g., 420 nm LEDs) and a high-temperature tube reactor.
-
-
Hydroaminoalkylation (HAA):
-
Pump the two reagent solutions to a T-mixer and into the photoreactor.
-
The typical residence time in the photoreactor is around 20 minutes at room temperature.
-
-
Intramolecular SNAr Cyclization:
-
The output from the photoreactor is then passed directly into the high-temperature tube reactor.
-
The temperature of this reactor is maintained between 120-200 °C, depending on the amine substrate.[5] The residence time is typically 20 minutes.
-
-
Collection and Purification:
-
The product stream is collected and the solvent is removed in vacuo.
-
The crude product is then purified by flash chromatography.
-
The experimental setup can be visualized as follows:
Caption: Schematic of the continuous flow synthesis process.
References
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. Available at: [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14, 6278. Available at: [Link]
-
University of Bath. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Available at: [Link]
-
Cao, Q., et al. (2023). Stepwise synthesis of other THN isomers. ResearchGate. Available at: [Link]
-
Brandau, S., et al. (2006). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Journal of Combinatorial Chemistry, 8(3), 324-331. Available at: [Link]
-
Cao, Q., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. ResearchGate. Available at: [Link]
-
Kwon, O. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9346-9397. Available at: [Link]
-
Nakamura, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9877-9888. Available at: [Link]
-
Kercher, M., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(5), 727-730. Available at: [Link]
-
Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1836-1861. Available at: [Link]
-
Nakamura, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9877-9888. Available at: [Link]
-
Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). Available at: [Link]
-
Alajarin, M., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(11), 2825. Available at: [Link]
-
Tahirovic, Y. A., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. Available at: [Link]
-
Shestopalov, A. M., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4434. Available at: [Link]
-
Reddy, G. S., et al. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. Scientific Reports, 13(1), 2736. Available at: [Link]
-
Wikipedia. Aza-Diels–Alder reaction. Available at: [Link]
-
Zhang, J., et al. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 12(10), 1184. Available at: [Link]
-
Maleki, B., et al. (2023). Application of a novel deep eutectic solvent as a capable and new catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones. Scientific Reports, 13(1), 1149. Available at: [Link]
-
ResearchGate. (2015). Can anyone help me with finding the proper solvents? Available at: [Link]
-
Tahirovic, Y. A., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. Available at: [Link]
-
Transformation Tutoring. (2024). A Complete Guide To The Diels Alder Reaction. Available at: [Link]
-
Teslov, L. S., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(15), 4983. Available at: [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. Available at: [Link]
-
Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]
-
Cao, Q., et al. (2023). Tetrahydronaphthyridines and their importance. ResearchGate. Available at: [Link]
-
Wipf, P. (2004). Diels-Alder Reaction (Part 2). University of Pittsburgh. Available at: [Link]
-
Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. Available at: [Link]
-
Boudjoras, K., et al. (2018). TEMPERATURE EFFECT ON THE ENCAPSULATION OF THE DRUG TETRACAINE HYDROCHLORIDE IN DIFFERENT CYCLODEXTRINS. Malaysian Journal of Analytical Sciences, 22(1), 164-173. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Welcome to the technical support center for 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. The following troubleshooting guides and FAQs are based on established principles of chemical stability and insights from studies on structurally related naphthyridine derivatives.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
You observe a gradual decrease in the measured concentration or biological activity of your stock solutions or experimental samples.
-
Probable Cause 1: Oxidative Degradation. The tetrahydro-aromatic amine core of the molecule is susceptible to oxidation. Atmospheric oxygen or trace peroxides in solvents can lead to the formation of N-oxides, aromatized naphthyridine species, or hydroxylated byproducts. A study on a closely related 5,6,7,8-tetrahydro-1,8-naphthyridine derivative identified oxidation as a primary degradation pathway[1].
-
Solution:
-
Solvent Purity: Use freshly opened, high-purity solvents. If peroxide formation is a concern (e.g., with THF or diethyl ether), test for and remove peroxides prior to use.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Antioxidants: For in vitro assays, consider the compatibility of adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions.
-
-
Probable Cause 2: Dimerization. The amino group and the heterocyclic ring system can potentially participate in dimerization reactions, especially at higher concentrations or upon exposure to heat or light. Dimerization was also noted as a significant degradation pathway for a similar tetrahydronaphthyridine compound[1].
-
Solution:
-
Concentration Management: Prepare concentrated stock solutions and dilute them to the final experimental concentration immediately before use. Avoid prolonged storage of highly concentrated solutions.
-
Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize the rate of bimolecular reactions.
-
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
During analytical characterization, you detect new peaks that were not present in the initial analysis of the compound.
-
Probable Cause 1: Forced Degradation During Sample Preparation. The analytical workflow itself might be inducing degradation. This can be due to pH extremes in the mobile phase, high temperatures in the autosampler, or exposure to light.
-
Solution:
-
Method Optimization: Evaluate the stability of the compound under your analytical conditions. Prepare a sample and analyze it at different time points (e.g., 0, 4, 8, and 24 hours) while it is in the autosampler.
-
pH Control: If using a mobile phase with a low or high pH, ensure that the sample is not exposed to these conditions for an extended period before injection.
-
Temperature Control: Utilize a cooled autosampler (e.g., 4°C) to minimize degradation of samples awaiting analysis.
-
-
Probable Cause 2: Photodegradation. Exposure to ambient laboratory light or UV from analytical instruments can cause degradation. The ICH Q1B guideline provides a framework for assessing the photostability of drug substances[2].
-
Solution:
-
Light Protection: Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.
-
Photostability Study: If the compound is intended for further development, a formal photostability study should be conducted as per ICH guidelines to determine its light sensitivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for solid this compound?
A1: Based on general best practices for heterocyclic amines, the following conditions are recommended[3]:
-
Storage: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it at or below room temperature is advisable.
-
Handling: Handle the compound in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes. Avoid creating dust.
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature or below | Minimizes thermal degradation and potential dimerization. |
| Atmosphere | Dry, inert atmosphere (optional) | Protects against moisture and oxidation. |
| Light | Protect from light | Prevents potential photodegradation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air, moisture, and light. |
Q2: How can I assess the stability of this compound in my specific experimental buffer or formulation?
A2: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions. This involves subjecting the compound to various stress conditions more severe than normal storage conditions to identify potential degradation products and pathways[4].
A general workflow for a forced degradation study is outlined below:
Caption: Workflow for a Forced Degradation Study.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective[1].
| Technique | Application |
| HPLC-UV | Quantifying the parent compound and known impurities. |
| LC-MS/MS | Identifying the structure of unknown degradation products. |
| NMR Spectroscopy | Structural elucidation of isolated degradation products[1]. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat to 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat to 60°C for a specified time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for a specified time.
-
-
Sample Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Diagram of Potential Degradation Pathways
Based on literature for a related compound, the following degradation pathways are plausible[1].
Caption: Plausible Degradation Pathways.
References
-
Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. Available at: [Link]
- ICH Guideline Q1A (R2): Stability Testing of New Drug Substances and Products.
-
ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
Sources
- 1. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Tetrahydronaphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine derivatives. This guide is designed to provide expert insights and practical troubleshooting for investigating the stability and degradation of these important chemical entities. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) - Understanding Stability
Q1: What are tetrahydronaphthyridine derivatives and why is their stability a critical concern?
Tetrahydronaphthyridines are heterocyclic scaffolds that are valuable in drug discovery.[1] Their stability is a critical quality attribute that can impact the safety, efficacy, and shelf-life of a potential drug product.[2] Understanding how and why these molecules degrade is essential for developing stable formulations, selecting appropriate storage conditions, and meeting regulatory requirements.[2]
Q2: What are "forced degradation" studies and why are they necessary for my project?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic environments.[2][3] These studies are a regulatory requirement (ICH Q1A) and serve several key purposes:[2]
-
Pathway Elucidation: They help identify the likely degradation products and reveal the potential degradation pathways.[2][4]
-
Method Development: They are crucial for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active ingredient in the presence of its degradation products.[4][5][6]
-
Formulation & Storage: The information gained helps in developing a stable formulation and defining proper storage conditions and shelf life.[2][3]
It's important to recognize that forced degradation studies are not designed to establish quality limits but rather to understand the molecule's intrinsic stability.
Troubleshooting Guide: Investigating Degradation Pathways
This section provides detailed, question-based guides for addressing specific issues you might encounter during your stability studies.
Q3: My tetrahydronaphthyridine derivative shows instability in aqueous solution. How do I properly investigate its hydrolytic stability?
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by reaction with water, often catalyzed by acid or base.[7] For tetrahydronaphthyridine derivatives, susceptible sites could include ester or amide side chains, or even the heterocyclic ring itself under harsh conditions.
Core Protocol: Hydrolytic Forced Degradation
This protocol is designed to assess stability across a range of pH values that a drug product might experience.
Objective: To determine the rate of hydrolysis and identify degradation products under acidic, basic, and neutral conditions.
Materials:
-
Tetrahydronaphthyridine derivative
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or other suitable buffer systems
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the samples at an elevated temperature (e.g., 60-80°C) and collect time points (e.g., 0, 2, 4, 8, 24 hours).[8] The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV/MS method.[9]
Troubleshooting Hydrolysis Experiments
| Problem Encountered | Potential Cause | Recommended Solution |
| No degradation observed. | The compound is highly stable under the tested conditions. | Increase the stress level: raise the temperature, increase the acid/base concentration, or extend the incubation time.[10] |
| Complete degradation at T=0. | The compound is extremely labile. | Reduce the stress level: lower the temperature (consider room temperature or 40°C), use a lower concentration of acid/base (e.g., 0.01 M), or shorten the time points. |
| Poor peak shape or retention time shifts. | pH of the injected sample is incompatible with the mobile phase. | Ensure complete neutralization of the stressed samples before injection. The final pH should be close to that of your mobile phase. |
| Precipitation of the compound. | Poor aqueous solubility, especially after pH adjustment. | Reduce the starting concentration of the compound. Consider using a co-solvent (e.g., up to 10% acetonitrile) in your stress medium if it doesn't interfere with the reaction. |
Q4: I suspect my compound is susceptible to oxidation. How do I design an oxidative stress study?
Oxidation is a frequent degradation pathway, often involving the addition of oxygen or the removal of hydrogen.[11] For tetrahydronaphthyridine derivatives, the nitrogen atoms in the heterocyclic core and any electron-rich side chains are potential sites for oxidation.
Core Protocol: Oxidative Forced Degradation
Objective: To assess the compound's susceptibility to oxidation and characterize the resulting degradants.
Procedure:
-
Solution Preparation: Prepare a solution of your compound in a suitable solvent (e.g., water/acetonitrile) at ~100 µg/mL.
-
Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to the compound solution. A common starting concentration is 3% H₂O₂.[12]
-
Incubation: Store the solution at room temperature and monitor over time (e.g., 0, 2, 6, 24 hours). Protect from light to prevent confounding photodegradation.
-
Analysis: Analyze the samples directly using a stability-indicating HPLC-UV/MS method.
Visualizing the Workflow
Caption: General workflow for forced degradation studies.
Troubleshooting Oxidative Stress Experiments
| Problem Encountered | Potential Cause | Recommended Solution |
| Reaction is too fast or violent. | The compound is highly reactive with the chosen oxidant. | Use a lower concentration of H₂O₂ (e.g., 0.3%). Conduct the experiment at a reduced temperature (e.g., on an ice bath). |
| Multiple, complex degradation products. | Secondary degradation of initial oxidation products. | Monitor the reaction at earlier time points to capture the primary degradants. Reduce the concentration of the oxidant. |
| Inconsistent results. | Metal ion contamination can catalyze oxidative reactions. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA as a control to see if it inhibits degradation.[13] |
Q5: My compound changes color upon exposure to light. How do I conduct a proper photostability study?
Photodegradation is degradation caused by exposure to light, particularly UV radiation.[7][14] It is a critical parameter to evaluate, as mandated by ICH guideline Q1B.[2]
Core Protocol: Photostability Testing
Objective: To evaluate the potential for photodegradation and identify photolytic degradants.
Procedure:
-
Sample Preparation: Prepare samples of the drug substance (as a solid) and in solution (e.g., in water or another relevant solvent).
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. This control is crucial to differentiate between degradation caused by light versus heat from the light source.
-
Exposure: Place both sets of samples in a photostability chamber that complies with ICH Q1B requirements (providing controlled UV and visible light exposure). The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, visually inspect the samples for any changes in appearance and analyze both the exposed and dark control samples by a stability-indicating HPLC method.
Troubleshooting Photostability Studies
| Problem Encountered | Potential Cause | Recommended Solution |
| Degradation in both light-exposed and dark control samples. | The degradation is likely due to heat generated by the light source, not photolysis. | Ensure the photostability chamber has adequate temperature control. The results from the dark control are now your baseline for thermal degradation. |
| Only surface degradation of solid sample. | Limited light penetration into the powder. | Spread the solid sample in a thin, even layer to maximize surface area exposure. |
| Photoproducts are not well-separated from the parent peak. | The analytical method is not stability-indicating for the specific photoproducts. | Re-evaluate and re-develop the HPLC method using the photodegraded sample to ensure adequate separation.[5] |
Q6: What are the expected metabolic pathways for a tetrahydronaphthyridine derivative, and how can I investigate them in vitro?
Drug metabolism is the process by which the body breaks down drugs, typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[15][16] For a tetrahydronaphthyridine scaffold, you can anticipate several metabolic transformations.
Hypothesized Metabolic & Degradation Pathways
Caption: Potential degradation and metabolic pathways.
Core Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound using liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound and a positive control (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile with internal standard for reaction quenching
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
Troubleshooting Metabolic Stability Assays
| Problem Encountered | Potential Cause | Recommended Solution |
| No metabolism observed (long t½). | Compound is highly stable; not a substrate for common CYPs. | This is valuable information. Confirm the activity of your HLM and NADPH system using a positive control. Consider using hepatocytes for a more complete metabolic picture. |
| Very rapid metabolism (short t½). | Compound is a high-clearance compound. | This is also valuable data. Ensure your time points are short enough to accurately define the degradation curve. |
| Poor data quality/high variability. | Non-specific binding to plasticware; poor solubility. | Use low-binding plates/tubes. Include a small percentage of organic solvent (e.g., <1% ACN) in the incubation to improve solubility, but check for enzyme inhibition. |
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Cloud.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Google Cloud.
- Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced degradation studies Latest Research Papers. (n.d.). ScienceGate.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC - NIH.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Waterman, K. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2016). Future Medicinal Chemistry, 8(2), 107-115.
- Photodegradation study of some triazine-type herbicides. (n.d.). ResearchGate.
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). NIH.
- An In-depth Technical Guide to the Degradation Pathways of Hexahydropyrimidines Under Physiological Conditions. (n.d.). Benchchem.
- Clinical Implications and Phases of Drug Metabolism Pathways. (n.d.). Longdom Publishing.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025).
- Pathways of drug metabolism. (n.d.). ResearchGate.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022).
- development and validation of stability indicating methods for drugs acting on respiratory disorders. (n.d.).
- Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. (n.d.). ResearchGate.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. sciencegate.app [sciencegate.app]
- 4. biomedres.us [biomedres.us]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, a key intermediate in pharmaceutical research and development. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis and optimize for higher yields and purity.
Introduction: A Plausible Synthetic Pathway
The synthesis of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can be efficiently achieved through a robust four-step sequence. This guide is structured around this proposed pathway, addressing potential issues at each critical stage.
Caption: Proposed four-step synthetic pathway for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses common issues that may arise during the synthesis, providing systematic solutions to improve your experimental outcomes.
Step 1: Synthesis of 2-((3-nitropyridin-4-yl)amino)ethanol
This initial step involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with ethanolamine.
Potential Problem 1.1: Low or No Product Formation
-
Causality: Incomplete reaction due to insufficient activation of the starting material or inadequate reaction conditions. The chlorine atom on the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[1]
-
Troubleshooting:
-
Reagent Quality: Ensure the 4-chloro-3-nitropyridine is of high purity and free from moisture.
-
Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the reaction.
-
Temperature Control: Gradually heat the reaction mixture. A typical temperature range is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Base Addition: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Potential Problem 1.2: Formation of Side Products
-
Causality: At elevated temperatures, side reactions such as the formation of bis-adducts or decomposition of the starting material can occur.
-
Troubleshooting:
-
Controlled Temperature: Avoid excessive heating. Maintain a consistent temperature throughout the reaction.
-
Stoichiometry: Use a slight excess of ethanolamine (1.1-1.2 equivalents) to favor the formation of the desired monosubstituted product.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF or DMSO | Polar aprotic, facilitates SNAr |
| Temperature | 80-100 °C | Provides sufficient energy for reaction |
| Base | TEA or DIPEA (1.5 eq.) | Neutralizes HCl byproduct |
| Stoichiometry | Ethanolamine (1.1-1.2 eq.) | Minimizes bis-adduct formation |
Step 2: Intramolecular Cyclization to form 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
This step involves an intramolecular cyclization of the previously synthesized intermediate.
Potential Problem 2.1: Incomplete Cyclization
-
Causality: The cyclization requires the activation of the C-H bond ortho to the nitro group, which can be challenging. The reaction is often promoted by a strong base or acid catalysis.
-
Troubleshooting:
-
Catalyst Screening: Experiment with both strong bases (e.g., sodium hydride, potassium tert-butoxide) and acid catalysts (e.g., polyphosphoric acid, Eaton's reagent). The choice of catalyst can significantly impact the yield.[2]
-
Reaction Temperature: Optimize the reaction temperature. Some cyclizations require elevated temperatures to proceed efficiently.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, especially when using strong bases like NaH, to prevent quenching of the base.
-
Potential Problem 2.2: Polymerization or Decomposition
-
Causality: The intermediate can be unstable at high temperatures, leading to undesired polymerization or decomposition.
-
Troubleshooting:
-
Lower Temperature: If decomposition is observed, attempt the reaction at a lower temperature for a longer duration.
-
Gradual Addition: Add the cyclization agent (base or acid) slowly to control the reaction exotherm.
-
Step 3: Reduction of the Nitro Group
The nitro group of 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is reduced to a primary amine.
Potential Problem 3.1: Incomplete Reduction or Formation of Intermediates
-
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can lead to a mixture of these species.
-
Troubleshooting:
-
Choice of Reducing Agent: Several reagents can be employed for this reduction. Catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel) is often clean and efficient.[3][4] Alternatively, metal/acid combinations like Fe/HCl or SnCl2/HCl are effective.[5][6]
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion. Monitor by TLC until the starting material is fully consumed.
-
Catalyst Loading: In catalytic hydrogenation, ensure adequate catalyst loading and efficient stirring to facilitate mass transfer.
-
Potential Problem 3.2: Side Reactions on the Heterocycle
-
Causality: Some reducing agents, particularly under harsh conditions, can lead to over-reduction of the pyridine ring or other unwanted side reactions.
-
Troubleshooting:
-
Milder Reducing Agents: If side reactions are observed, switch to a milder reducing agent. For example, sodium dithionite (Na2S2O4) can be a chemoselective option.
-
pH Control: When using metal/acid combinations, carefully control the pH during workup to ensure the product is in its free base form for extraction.
-
| Reducing System | Advantages | Potential Issues |
| H2, Pd/C | Clean, high yield | Potential for over-reduction |
| Fe, HCl | Cost-effective, robust | Requires careful pH control during workup |
| SnCl2, HCl | Mild, good for sensitive substrates | Stoichiometric tin waste |
| Na2S2O4 | Chemoselective | May require specific pH conditions |
Step 4: N-Methylation via Eschweiler-Clarke Reaction
The final step involves the N-methylation of the secondary amine in the tetrahydro-1,6-naphthyridine ring.
Potential Problem 4.1: Low Yield of the Methylated Product
-
Causality: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is generally high-yielding but can be sensitive to reaction conditions.[7]
-
Troubleshooting:
-
Reagent Stoichiometry: Use a slight excess of both formaldehyde and formic acid to ensure complete methylation.
-
Temperature Control: The reaction is typically heated to drive the reaction and remove the carbon dioxide byproduct. A temperature of 80-100 °C is common.
-
Order of Addition: It is often recommended to add the formic acid to the mixture of the amine and formaldehyde.[8]
-
Potential Problem 4.2: Formation of Formylated Impurity
-
Causality: Incomplete reduction of the intermediate iminium ion can lead to the formation of a stable N-formyl derivative.
-
Troubleshooting:
-
Sufficient Formic Acid: Ensure an adequate amount of formic acid is present to act as the hydride source for the reduction.
-
Reaction Time: Allow the reaction to proceed until CO2 evolution ceases, indicating the completion of the reduction.
-
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be helpful.
Q2: How should I purify the intermediates and the final product?
A2: Purification methods will depend on the properties of the compound at each stage.
-
Step 1 & 2 Intermediates: These can often be purified by recrystallization or column chromatography on silica gel.
-
Step 3 (Amine): The resulting amine can be purified by column chromatography. It's important to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the silica gel.
-
Step 4 (Final Product): The final product can be purified by column chromatography or by converting it to its hydrochloride salt, recrystallizing, and then converting it back to the free base.
Q3: Are there any specific safety precautions I should take?
A3: Yes, standard laboratory safety practices should be followed.
-
4-Chloro-3-nitropyridine: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Bases (NaH, K-OtBu): Are highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon).
-
Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the system is properly set up and purged to avoid leaks.
-
Formic Acid: Is corrosive. Handle with care.
Q4: Can I use other N-methylation methods instead of the Eschweiler-Clarke reaction?
A4: Yes, other methods like using methyl iodide or dimethyl sulfate with a base can be used. However, these methods carry a higher risk of over-methylation to form a quaternary ammonium salt. The Eschweiler-Clarke reaction is advantageous because it selectively yields the tertiary amine.[7]
Q5: My overall yield is low. Which step is the most critical to optimize?
A5: The intramolecular cyclization (Step 2) is often the most challenging and yield-limiting step in this synthetic sequence. Careful optimization of the catalyst, solvent, and temperature for this step will likely have the most significant impact on the overall yield.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Nitro Group using Fe/HCl
-
To a solution of the nitro-tetrahydronaphthyridine intermediate in ethanol, add iron powder (5-10 equivalents).
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid dropwise.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Protocol 2: General Procedure for the Eschweiler-Clarke N-Methylation
-
To a flask containing the 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, add formaldehyde (37% aqueous solution, ~2.5 equivalents).
-
With stirring, add formic acid (~2.5 equivalents) dropwise.
-
Heat the reaction mixture to 80-100 °C. You should observe the evolution of carbon dioxide.
-
Continue heating until the gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude N-methylated product.
References
-
ResearchGate. (n.d.). Optimization for the intramolecular cation-induced cyclization. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Welcome to the technical support center for the purification of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target molecule.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The primary synthetic route to this compound typically involves a two-step process: a condensation reaction followed by the reduction of a nitro group. A common method is the condensation of 1-methyl-4-piperidone with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia, which yields the intermediate 3-nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. Subsequent reduction of the nitro group affords the desired amino compound.
Understanding this synthesis pathway is crucial for anticipating potential impurities. The most common impurities encountered are:
-
Unreacted Starting Materials: 1-methyl-4-piperidone and 3,5-dinitro-1-methyl-2-pyridone.
-
Intermediate: 3-Nitro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.
-
Side-Products: Potential for the formation of isomers or products from side reactions, although typically in minor quantities.
A visual representation of the primary synthesis and the origin of key impurities is provided below.
Caption: Synthetic pathway and origin of common impurities.
II. Troubleshooting Guide: Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of this compound.
Issue: Low Purity After Initial Isolation
Question: I have completed the synthesis and isolated my product, but analytical tests (TLC, NMR) show the presence of significant impurities. What are my next steps?
Answer:
Low purity after initial isolation is a common issue. The first step is to identify the nature of the impurities.
Initial Assessment:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample. Co-spot your crude product with the starting materials to check for their presence. The intermediate, being a nitro compound, will likely have a different polarity and can also be tracked.
-
Proton NMR (¹H NMR): The NMR spectrum of your crude product can provide valuable information. Look for characteristic peaks of the starting materials and the nitro-intermediate. The presence of aromatic protons from the dinitropyridone or aliphatic signals from the piperidone that do not correspond to the product are clear indicators of contamination.
Purification Strategies:
Once you have an idea of the main impurities, you can select an appropriate purification method.
-
Recrystallization: This is often the first method to try for solid compounds. For this compound, a solvent system of dichloromethane and petroleum ether has been reported to be effective. The principle is that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities remain in solution.
-
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Slowly add petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next logical step. Due to the basic nature of the amino group, standard silica gel can lead to peak tailing and poor separation.
-
Troubleshooting Chromatography:
-
Tailing on Silica Gel: To mitigate the interaction of the basic amine with acidic silica, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or an amine-functionalized silica gel for better results.
-
-
Recommended Eluent Systems (starting point for optimization):
-
Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.5% triethylamine.
-
Ethyl acetate/Hexane gradient with 0.5% triethylamine.
-
-
The following flowchart can guide your decision-making process for purification.
Technical Support Center: By-product Analysis in Aminonaphthyridine Reactions
Welcome to the Technical Support Center for aminonaphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in aminonaphthyridine reactions. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance the robustness and reproducibility of your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of aminonaphthyridines.
FAQ 1: What are the most common by-products observed in aminonaphthyridine synthesis?
The landscape of by-products in aminonaphthyridine synthesis is dictated by the chosen synthetic route (e.g., Friedländer, Skraup, Conrad-Limpach) and the nature of the substituents on your starting materials. However, several classes of by-products are frequently observed:
-
Dimers: Self-condensation of aminopyridine precursors or reaction intermediates is a common issue, particularly under acidic conditions which can activate the pyridine ring towards nucleophilic attack by another aminopyridine molecule.
-
Isomers: When using unsymmetrical ketones or substituted aminopyridines, the formation of regioisomers is a significant challenge. The regioselectivity is often sensitive to reaction conditions, including the catalyst and temperature.[1]
-
Over-alkylation Products: If your synthesis involves N-alkylation steps, the resulting aminonaphthyridine can be more nucleophilic than the starting amine, leading to undesired multiple alkylations.
-
Hydrolysis Products: Starting materials or intermediates containing labile functional groups, such as nitriles (cyano groups), can undergo hydrolysis under the acidic or basic conditions employed in many naphthyridine syntheses.
-
Polymeric/Tar-like Materials: Harsh reaction conditions, especially in classical methods like the Skraup synthesis, can lead to the formation of intractable polymeric materials, complicating purification and reducing yields.[2]
FAQ 2: How can I minimize the formation of dimeric by-products?
Dimerization often arises from the reaction of a protonated aminopyridine with a neutral aminopyridine molecule. To mitigate this:
-
Control of Acidity: Carefully optimizing the amount of acid catalyst is crucial. Excess acid can increase the concentration of the reactive protonated species.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the dimerization pathway, which may have a higher activation energy than the desired intramolecular cyclization.
-
Slow Addition of Reagents: In some cases, slow addition of one of the reactants can maintain its low concentration, thereby reducing the rate of the bimolecular dimerization reaction.
-
Protecting Groups: Temporarily protecting the amino group can prevent it from participating in unwanted side reactions.
FAQ 3: I am observing over-alkylation of the amino group. How can I control this?
Over-alkylation is a common problem when alkylating amines, as the product amine is often more nucleophilic than the starting material. Strategies to control this include:
-
Stoichiometry Control: Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. However, this is not always practical or atom-economical.
-
Choice of Alkylating Agent: Less reactive alkylating agents may provide better selectivity.
-
Protecting Group Strategy: Introducing a protecting group on the amine, performing the alkylation on another part of the molecule, and then deprotecting is a reliable but longer route.
-
Reductive Amination: If applicable, reductive amination can be a more controlled method for N-alkylation compared to direct alkylation with alkyl halides.
FAQ 4: My reaction mixture shows signs of starting material or intermediate hydrolysis. What are the likely causes and solutions?
Hydrolysis, particularly of cyano groups to amides or carboxylic acids, can be a significant issue in both acidic and basic media.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried, as water is a key reactant in hydrolysis.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.
-
pH Control: If possible, buffer the reaction mixture or choose reaction conditions that are less prone to promoting hydrolysis.
FAQ 5: What are the best analytical techniques to identify and quantify by-products in my reaction mixture?
A multi-technique approach is often necessary for unambiguous by-product identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for analyzing complex reaction mixtures. It allows for the separation of components and provides their molecular weights, offering initial clues to the by-products' identities. LC-MS is particularly useful for separating isomers and quantifying the relative amounts of different species.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural elucidation of isolated by-products. 2D NMR techniques (COSY, HSQC, HMBC) can help in assigning the structure of unknown compounds and differentiating between isomers.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of by-products.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O in hydrolyzed products, N-H in primary/secondary amines).
Part 2: Troubleshooting Guides
This section provides in-depth guidance on specific, complex issues that can arise during aminonaphthyridine synthesis.
Guide 1: Issue - Unexpected Isomer Formation in Friedländer Synthesis
Problem Description: The synthesis of a substituted aminonaphthyridine from an aminopyridine-carboxaldehyde and an unsymmetrical ketone yields a mixture of regioisomers, with the undesired isomer being the major product.
Plausible Causes: The regioselectivity of the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone forms the new C-C bond with the carbonyl carbon of the aminopyridine precursor. This, in turn, depends on the relative stability of the two possible enolate or enamine intermediates.
-
Thermodynamic vs. Kinetic Control: Under acidic or basic conditions, the reaction can be under either thermodynamic or kinetic control. Higher temperatures often favor the more stable (thermodynamic) enolate, while lower temperatures can favor the faster-formed (kinetic) enolate.[1]
-
Catalyst Influence: The choice of catalyst can significantly influence the regioselectivity. For example, certain amine catalysts can direct the reaction towards the kinetic product.[1]
Mechanistic Insight: Regioselectivity in the Friedländer Synthesis
Caption: Control of regioselectivity in the Friedländer synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Analytical Protocols:
-
LC-MS: Develop a gradient elution method to separate the two isomers. The relative peak areas will give the product ratio.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity of substituents, thus confirming the isomeric structure.[8]
Guide 2: Issue - Tar Formation and Low Yield in Skraup Synthesis
Problem Description: The Skraup synthesis of an aminonaphthyridine from an aminopyridine, glycerol, an oxidizing agent, and sulfuric acid results in a low yield of the desired product and a large amount of a dark, tarry residue that is difficult to purify.
Plausible Causes: The Skraup reaction is notoriously exothermic and proceeds under harsh acidic and oxidizing conditions, which can lead to several side reactions.[2]
-
Runaway Reaction: The reaction can become uncontrollably exothermic, leading to decomposition and polymerization of the starting materials and intermediates.[2][9]
-
Polymerization of Acrolein: Glycerol dehydrates to acrolein in the presence of hot sulfuric acid. Acrolein can readily polymerize under these conditions.
-
Oxidative Degradation: The strong oxidizing agent (e.g., nitrobenzene or arsenic acid) can cause oxidative degradation of the desired product or intermediates.
Troubleshooting Workflow for Skraup Synthesis
Caption: Workflow to mitigate tar formation in Skraup synthesis.
Recommended Analytical Protocols:
-
TLC Analysis of Crude Product: Before attempting large-scale purification, analyze a small, worked-up sample by TLC to assess the complexity of the mixture and identify a suitable solvent system for column chromatography.
-
NMR of Purified Product: After purification, confirm the structure and purity of the aminonaphthyridine product by ¹H and ¹³C NMR.
Part 3: Experimental Protocols
Protocol 1: General Procedure for By-product Analysis using LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions: Use a C18 reverse-phase column. A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 15-20 minutes.
-
MS Conditions: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range that covers the expected molecular weights of the product and potential by-products (e.g., m/z 100-1000).
-
Data Analysis: Identify the molecular ions of the major and minor components. Compare the observed molecular weights with the calculated molecular weights of expected by-products (dimers, hydrolyzed products, etc.). The fragmentation pattern can provide further structural information.[10][11]
Protocol 2: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Isolate the isomeric by-products by preparative HPLC or column chromatography. Dissolve each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants of the aromatic protons will be different for each isomer due to the different electronic environments.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. Cross-peaks will indicate through-space proximity between protons, which can be used to definitively assign the regiochemistry. For example, an NOE between a substituent and a nearby proton on the naphthyridine core can confirm the position of the substituent.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Tachikawa, H., & Fukuzumi, T. (2011). Ionization dynamics of an aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Physical Chemistry Chemical Physics, 13(13), 5881-5887.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
- Al-Zoubi, W., & Al-Hamarsheh, M. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5023.
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Gordillo, B., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 12(11), 2483-2490.
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
- Al-Jibori, S. A., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(12), 7154-7164.
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
- Collins, J. C., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(3), 646-653.
- López-García, M., et al. (2014).
-
SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive... [Image]. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
-
ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
PubMed. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]
-
ISC 2022. (2022). Separations, Dimensions, Actions and Reactions. Retrieved from [Link]
Sources
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- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Recrystallization of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Welcome to the technical support center for the purification of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (CAS No. 216966-37-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this and structurally related amino-naphthyridine compounds. My approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound. The advice provided is based on extensive experience with similar heterocyclic amines.
Q1: My final product yield is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and can stem from several factors. Let's break down the potential causes and solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If your compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Conduct a systematic solvent screening with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily dissolves upon heating.[1]
-
-
Using an Excessive Amount of Solvent: Even with an appropriate solvent, using too much will result in a non-saturated solution upon cooling, leading to poor recovery.[2][3]
-
Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities that need to be removed via hot filtration, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
Q2: Instead of forming crystals, my compound is "oiling out" into a liquid phase. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase.[4] This is particularly common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
-
Slow Down the Cooling Process: Rapid cooling, such as placing a hot flask directly into an ice bath, can shock the solution and promote oiling.
-
Reduce the Concentration: A highly concentrated solution is more likely to oil out.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it more slowly.[2]
-
-
Utilize a Co-solvent (Anti-solvent): Introducing a miscible solvent in which your compound is less soluble can induce crystallization.
-
Solution: Dissolve the compound in a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly turbid. This indicates the saturation point has been reached. Allow the solution to cool slowly.[4]
-
Q3: No crystals are forming even after the solution has cooled for an extended period. How can I induce crystallization?
A3: Failure to crystallize is usually due to either the solution not being sufficiently saturated or the high energy barrier for nucleation (the initial formation of crystals).
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][2][3] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution.[2] This provides a template for further crystal growth. If no pure crystals are available, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[2][3]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not saturated enough, gently heat it to evaporate a small portion of the solvent and then allow it to cool again.[1][2]
-
Anti-solvent Addition: As mentioned previously, adding a miscible anti-solvent can help to decrease the overall solubility and induce precipitation.
-
Q4: My final product is still impure after recrystallization. How can I improve the purity?
A4: While recrystallization is a powerful purification technique, it has its limitations, especially when dealing with impurities that have similar solubility profiles to the target compound.
-
Inadequate Solvent System: The chosen solvent may not effectively differentiate between your compound and the impurities.
-
Solution: Experiment with different solvent systems. A solvent that has a very steep solubility curve for your compound (low solubility when cold, very high when hot) but a more linear and high solubility for the impurity is ideal.
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2]
-
Solution: Ensure a slow cooling rate. Using a slightly larger volume of solvent than the absolute minimum can also help to slow down the crystallization process.[2]
-
-
Consider a Preliminary Purification Step: If the crude material is highly impure, a single recrystallization may not be sufficient.
-
Solution: A preliminary purification using column chromatography or an acid-base extraction to remove grossly different impurities can significantly improve the efficacy of the final recrystallization. For an amino-functionalized compound like this, an acid wash during workup could potentially remove less basic impurities.[4]
-
Frequently Asked Questions (FAQs)
Q: What are some recommended starting solvents for the recrystallization of this compound?
A: Based on the structure, which contains both polar (amino and pyridine-like nitrogens) and non-polar (tetrahydro- and methyl groups) features, a good starting point would be polar protic solvents or a mixture of solvents.
| Solvent System | Rationale |
| Isopropanol or Ethanol | These are often good first choices for compounds with moderate polarity and hydrogen bonding capabilities. |
| Acetonitrile | A polar aprotic solvent that can offer a different selectivity for impurities compared to alcohols. |
| Toluene/Heptane | A non-polar/polar aprotic mixture. The compound might be dissolved in hot toluene, and heptane can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | A common mixed solvent system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. |
| Water (with pH adjustment) | Given the basic amino group, solubility in aqueous solutions will be pH-dependent. Recrystallization from water at a specific pH could be a highly effective purification method. |
Q: How do I perform a small-scale solvent test?
A: Place a small amount of your crude material (10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot. Then, cool the test tube to see if crystals form. This allows you to quickly screen multiple solvents without wasting a large amount of material.[1]
Q: Should I be concerned about the stability of the compound at high temperatures during recrystallization?
A: While 1,6-naphthyridine derivatives are generally stable, it is always good practice to avoid prolonged heating at high temperatures to minimize the risk of degradation.[5] Use a solvent that allows for dissolution at a reasonable temperature and avoid unnecessarily long boiling times. Monitoring the purity by TLC or LC-MS before and after recrystallization can help to identify any potential degradation.
Troubleshooting Workflow
Below is a visual guide to systematically troubleshoot common recrystallization issues.
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. Benchchem.
-
Echemi. 3-amino-5,6,7,8-tetrahydro-[4][6]naphthyridine. Retrieved from
- T. M. Fulker, et al. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit r/chemistry community. (2022, May 5). Guide to Recrystallisation. Reddit.
- Reddit r/Chempros community. (2020, October 30). Recrystallisation Help. Reddit.
- Reddit r/chemistry community. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
- 3W Pharm. This compound.
Sources
Technical Support Center: Optimizing Column Chromatography for Tetrahydronaphthyridine Purification
Welcome to the technical support center for the column chromatography purification of tetrahydronaphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in purifying these basic, nitrogen-containing heterocyclic compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary cause of peak tailing with tetrahydronaphthyridines on silica gel?
-
How do I select an appropriate solvent system for my tetrahydronaphthyridine derivative?
-
When should I consider using a stationary phase other than silica gel?
-
What is "dry loading" and when is it advantageous?
-
-
Troubleshooting Guide
-
Issue 1: Severe Peak Tailing and Poor Resolution
-
Issue 2: Compound is Not Eluting from the Column (High Retention)
-
Issue 3: Compound Elutes Too Quickly (Low Retention) with No Separation
-
Issue 4: Suspected On-Column Decomposition of the Compound
-
-
Experimental Protocols
-
Protocol 1: Slurry Packing a Silica Gel Column with a Basic Modifier
-
Protocol 2: Dry Loading a Sample with Poor Solubility
-
-
References
Frequently Asked Questions (FAQs)
What is the primary cause of peak tailing with tetrahydronaphthyridines on silica gel?
The most common cause of peak tailing for basic compounds like tetrahydronaphthyridines is the interaction between the basic nitrogen atoms in the molecule and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This secondary interaction, a form of acid-base interaction, leads to a non-ideal adsorption-desorption process, where a portion of the analyte is more strongly retained, resulting in a "tailing" or asymmetrical peak shape.[1][3] This phenomenon can significantly reduce separation efficiency and product purity.
How do I select an appropriate solvent system for my tetrahydronaphthyridine derivative?
The selection of a mobile phase is a critical step in achieving good separation.[4] For tetrahydronaphthyridines, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The key is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[5]
To counteract the basicity of the analyte and minimize peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-2% v/v).[6] This modifier competes with your compound for the acidic silanol sites on the silica, effectively masking them and leading to more symmetrical peaks.
When should I consider using a stationary phase other than silica gel?
You should consider an alternative stationary phase under the following circumstances:
-
Persistent Peak Tailing: If adding basic modifiers to the mobile phase does not sufficiently resolve peak tailing, a base-deactivated silica column or an alternative stationary phase like alumina (basic or neutral) may be beneficial.[7]
-
Compound Instability: The acidic nature of silica gel can cause the decomposition of sensitive compounds.[5][8] If you suspect your tetrahydronaphthyridine derivative is degrading on the column, switching to a more inert stationary phase like neutral alumina or Florisil® is a good strategy.[5]
-
Complex Mixtures: For particularly challenging separations of compounds with very similar polarities, mixed-mode chromatography, which utilizes stationary phases with multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can offer unique selectivity and improved resolution.[9][10][11]
What is "dry loading" and when is it advantageous?
Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel (or another sorbent) before being loaded onto the column.[12] This is particularly advantageous when your compound has poor solubility in the initial, non-polar mobile phase.[12] Dissolving the sample in a strong, polar solvent and then loading it directly onto the column can disrupt the top of the packed bed and lead to poor separation. Dry loading ensures that the compound is introduced to the column in a concentrated, uniform band, which often results in better resolution.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of tetrahydronaphthyridine derivatives.
Issue 1: Severe Peak Tailing and Poor Resolution
-
Question: My compound is eluting as a broad, tailing band, and I'm getting poor separation from impurities. I've already tried adjusting the polarity of my mobile phase. What should I do?
-
Causality & Solution: As discussed in the FAQs, severe peak tailing is likely due to strong interactions with acidic silanol groups.[1]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Guidance:
-
Introduce a Basic Modifier: The first and most effective step is to add a basic modifier like triethylamine (TEA) to your eluent. Start with 0.5% (v/v) and increase to 2% if necessary. This will "deactivate" the acidic sites on the silica.[6]
-
Use a Highly Deactivated Column: If a modifier is insufficient, consider using a commercially available, end-capped, or base-deactivated silica column.[1] These columns have fewer free silanol groups, which inherently reduces tailing for basic compounds.
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase like neutral alumina.[7]
-
Issue 2: Compound is Not Eluting from the Column (High Retention)
-
Question: I've been running my column for a long time with an increasingly polar solvent system, but I can't see any sign of my product. What could be the problem?
-
Causality & Solution: This issue can arise from several factors: the compound may be irreversibly adsorbed, it may have decomposed, or the mobile phase is simply not strong enough to elute it.
Possible Causes & Solutions:
-
Irreversible Adsorption: Highly basic compounds can bind very strongly to silica.
-
Solution: Try flushing the column with a very polar, basic solvent system, such as 5-10% methanol in dichloromethane with 1-2% ammonium hydroxide. This is often effective at eluting strongly bound amines.
-
-
On-Column Decomposition: The compound may be unstable on silica.
-
Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[8] If it is unstable, you must use a different stationary phase like neutral alumina.
-
-
Incorrect Solvent System: You may have misidentified the polarity required for elution.
-
Solution: Double-check your TLC analysis. Ensure you are using the same solvent system for the column as you did for TLC. It's also possible the compound eluted in the solvent front if you started with too polar of a system; check the very first fractions collected.[8]
-
-
Issue 3: Compound Elutes Too Quickly (Low Retention) with No Separation
-
Question: My compound and all the impurities are coming off the column in the first few fractions. How can I improve retention and achieve separation?
-
Causality & Solution: This indicates that the mobile phase is too polar, causing all components of the mixture to travel with the solvent front.
Optimization Strategy:
-
Reduce Mobile Phase Polarity: Start with a much less polar solvent system. If you were using 20% ethyl acetate in hexanes, try starting with 5% or even 2% ethyl acetate.
-
Utilize a Gradient Elution: Begin with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the separation. This will allow the less polar impurities to elute first, followed by your compound of interest as the polarity increases.
-
Re-evaluate Solvent Choice: If reducing polarity doesn't provide adequate separation, consider changing your solvent system entirely. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the selectivity and improve separation.
Data Summary for Elution Optimization:
-
| Polarity of Mobile Phase | Retention (Rf) | Separation | Recommendation |
| Too High | > 0.8 | Poor | Decrease the percentage of the polar solvent. |
| Optimal | 0.25 - 0.35 | Good | Use this solvent composition for isocratic elution or as the midpoint of a gradient. [5] |
| Too Low | < 0.1 | Poor (streaking at baseline) | Increase the percentage of the polar solvent. |
Issue 4: Suspected On-Column Decomposition of the Compound
-
Question: I'm getting a very low yield from my column, and my collected fractions contain multiple new spots on TLC that were not in the crude material. What is happening?
-
Causality & Solution: The acidic surface of the silica gel is likely catalyzing the decomposition of your tetrahydronaphthyridine derivative.[5]
Confirmation and Mitigation:
-
Confirm Instability: Perform a "silica stability test." Dissolve a small amount of your crude material in a suitable solvent, add a small amount of silica gel, and stir for a few hours at room temperature. Monitor the reaction by TLC. If new spots appear, your compound is not stable to silica.
-
Deactivate the Silica: For mildly sensitive compounds, adding 1-2% triethylamine or ammonia to the mobile phase can neutralize the silica surface and prevent degradation.[5]
-
Switch to an Inert Stationary Phase: For highly sensitive compounds, the most reliable solution is to avoid silica gel altogether. Use neutral alumina or Florisil®, which are less acidic and generally more suitable for acid-sensitive compounds.[5]
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column with a Basic Modifier
This protocol describes the standard wet-packing method, incorporating a basic modifier to pre-treat the silica gel.
-
Select Column and Silica Quantity: Choose a column size appropriate for your sample amount. A general rule is to use 30-50g of silica gel for every 1g of crude material.[5]
-
Prepare the Mobile Phase: Prepare your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Add 1% (v/v) triethylamine to this solvent mixture.
-
Create the Slurry: In a beaker, combine the silica gel with the prepared mobile phase to form a homogenous slurry that can be easily poured.
-
Pack the Column: Secure the column in a vertical position with the stopcock closed. Pour the slurry into the column in one continuous motion.
-
Pressurize and Settle: Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Continuously tap the side of the column to ensure even packing and remove any air bubbles. Never let the solvent level drop below the top of the silica bed.[12]
-
Equilibrate the Column: Once the bed is packed and stable, run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Dry Loading a Sample with Poor Solubility
This protocol is ideal when your compound does not readily dissolve in the column's mobile phase.
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Adsorb onto Silica: Add silica gel to the flask (approximately 2-3 times the mass of your crude sample).
-
Evaporate the Solvent: Swirl the flask to ensure the sample is evenly distributed on the silica. Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12]
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed, creating a thin, even layer.
-
Add a Protective Layer: Gently add a thin (0.5 cm) layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.
-
Begin Elution: Carefully add your mobile phase and begin the chromatography process.
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- HELIX Chromatography.
- Alwsci. (2024, May 10).
- Thermo Fisher Scientific. Mixed-Mode HPLC Columns.
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- Orlovsky, V., & Zelechonok, Y. (2011, August/September). Evolution of Mixed-Mode Chromatography.
- Element Lab Solutions. Peak Tailing in HPLC.
- Fountain, K. J. (2019). Mixed-Mode Chromatography—A Review.
- Agrahari, V., Bajpai, M., & Nanda, S. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- CHROMacademy. Mixed-Mode HPLC.
- Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Axion Labs. HPLC Peak Tailing.
- Restek. (2013, June 20).
- Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- American Chemical Society.
- B-A. Jones, et al. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- University of Rochester, Department of Chemistry.
- National Institutes of Health. (2011).
- Teledyne ISCO. Flash Method Development in a Flash.
- ChemistryViews. (2012, August 7).
- Teledyne ISCO. (2024, December 6).
- Danaher Life Sciences.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. (2018, June 18).
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- LCGC International. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- Scribd. HPLC Column Troubleshooting Guide.
- Bio-Rad. (2024, August 13).
- Kadoum, A. M., & Mock, D. E. (1969). Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts.
- AZoM. (2025, January 25). WEBINAR Choosing the Correct Silica Gel for Your Compound.
- BenchChem. (2025, December).
- Bio-Rad.
- Huebner, C. F. (1951). Paper chromatography of pyridine derivatives.
- Wang, Y., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PubMed.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Poor Solubility of Tetrahydronaphthyridine Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of tetrahydronaphthyridine compounds in various experimental assays. Poor solubility can lead to significant issues, including underestimated biological activity, inconsistent data, and even false negatives in high-throughput screening (HTS).[1] This resource is designed to provide you with a comprehensive understanding of the underlying principles and practical solutions to ensure the accuracy and reliability of your results.
The Challenge: Why is Tetrahydronaphthyridine Solubility an Issue?
Tetrahydronaphthyridine scaffolds are prevalent in many drug discovery programs due to their promising biological activities. However, their often rigid, hydrophobic nature contributes to low aqueous solubility. This inherent characteristic poses a significant hurdle for in vitro and in vivo assays, which are predominantly aqueous-based.[2] When a compound precipitates out of the assay medium, its effective concentration at the target site is unknown and significantly lower than the nominal concentration, leading to inaccurate structure-activity relationship (SAR) data and potentially causing promising lead compounds to be overlooked.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with poorly soluble tetrahydronaphthyridine compounds.
Q1: My tetrahydronaphthyridine compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic and common problem. Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, but it is aprotic and has a very different polarity compared to aqueous buffers. When the DMSO stock solution is diluted into the aqueous assay buffer, the solvent environment changes dramatically. The compound, which was stable in DMSO, may no longer be soluble in the predominantly aqueous environment, causing it to precipitate.[4] This is especially true for hydrophobic compounds.
Troubleshooting Workflow:
-
Reduce Final DMSO Concentration: The first step is to minimize the final concentration of DMSO in your assay. While some assays can tolerate up to 1% DMSO, it's best to keep it as low as possible, ideally below 0.5%.[4][5] A lower DMSO concentration is less likely to cause solvent-induced precipitation and reduces potential artifacts from the solvent itself.[6]
-
Modify the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous buffer.[1]
-
Utilize Co-solvents: If reducing the DMSO concentration isn't sufficient, the addition of a co-solvent to the final assay buffer can increase the solubility of your compound.[1][7]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (e.g., PEG400) are frequently used.
-
Important Consideration: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay.
-
Experimental Protocol: Serial Dilution with a Co-solvent
-
Prepare a high-concentration stock solution of your tetrahydronaphthyridine compound in 100% DMSO (e.g., 10 mM).
-
Perform an intermediate dilution of the DMSO stock into a co-solvent like ethanol (e.g., 1:10 dilution to get a 1 mM solution in 90% ethanol/10% DMSO).
-
For the final step, add a small volume of this intermediate stock to your pre-warmed aqueous assay buffer, ensuring vigorous mixing (e.g., vortexing) during the addition to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or has visible particles, the compound has likely precipitated.
Q2: I've tried using co-solvents, but my compound still crashes out of solution. Are there other solubilizing agents I can use?
A2: Absolutely. When co-solvents alone are not effective, more advanced formulation strategies involving surfactants or cyclodextrins can be employed. These agents work through different mechanisms to enhance the apparent solubility of hydrophobic compounds in aqueous media.
Option 1: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[8][10]
-
Commonly Used Surfactants:
-
Non-ionic: Tween® 80, Polysorbate 20, Cremophor® EL.[9] These are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.
-
Ionic: Sodium dodecyl sulfate (SDS). Use with caution as it can disrupt cell membranes and protein structures.[8]
-
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[11][12][13]
-
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD): Has a moderately sized cavity suitable for many drug-like molecules.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These are chemically modified cyclodextrins with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making them excellent choices for in vitro and in vivo studies.[11][12]
-
Data Summary: Common Solubilizing Agents
| Agent Type | Examples | Typical Starting Concentration | Mechanism of Action | Key Considerations |
| Co-solvents | Ethanol, PEG400, Propylene Glycol | 1-10% (v/v) | Increases the polarity of the bulk solvent. | Run vehicle controls; can affect enzyme activity or cell viability at higher concentrations. |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01-0.1% (w/v) | Micellar encapsulation of the compound.[14] | Must be used above the CMC; can interfere with some assay readouts. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5% (w/v) | Formation of inclusion complexes.[15] | Can sometimes extract cholesterol from cell membranes; verify compatibility with your specific assay. |
Q3: My tetrahydronaphthyridine compound has a basic amine group. Can I use pH modification to improve its solubility?
A3: Yes, this is a very effective strategy for ionizable compounds. Tetrahydronaphthyridines often contain basic nitrogen atoms. In an acidic environment (pH below the compound's pKa), these nitrogen atoms will be protonated, forming a positively charged species. This ionized form of the compound is generally much more water-soluble than the neutral form.[16][17]
Workflow for pH-Based Solubilization:
A decision workflow for using pH modification.
Experimental Protocol: pH Adjustment
-
Determine the pKa of your tetrahydronaphthyridine compound if it is not already known.
-
Prepare a series of assay buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Attempt to dissolve your compound in each of these buffers.
-
Visually and, if possible, analytically (e.g., using nephelometry or UV-Vis spectroscopy) determine the solubility at each pH.[18]
-
Select the lowest pH that provides adequate solubility and is still compatible with your assay system (e.g., cell viability, enzyme activity). It's crucial to verify that the altered pH does not adversely affect the biological components of your assay.[19]
Important Note: The Henderson-Hasselbalch equation can provide a rough estimate of the pH-dependent solubility, but experimental verification is always necessary as other factors can influence the actual solubility profile.[20][21]
Q4: How can I be sure that my compound is truly dissolved and not just forming a fine suspension?
A4: This is a critical point, as a fine suspension can be invisible to the naked eye but will still lead to inaccurate results. Several methods can be used to confirm true dissolution.
-
Visual Inspection with a Light Source: Shine a focused beam of light (like a laser pointer) through your solution in a dark room. If you see the beam path (the Tyndall effect), it indicates the presence of suspended particles scattering the light. A true solution will not scatter the light.
-
Centrifugation: Centrifuge your prepared solution at high speed (e.g., >10,000 x g) for 15-30 minutes. After centrifugation, carefully collect the supernatant and measure the compound concentration using a suitable analytical method like HPLC-UV or LC-MS. If the concentration in the supernatant is significantly lower than the nominal concentration, it indicates that some of the compound had precipitated.
-
Nephelometry: This is a high-throughput method that measures light scattering and is very sensitive to the presence of precipitates.[18] It is an excellent tool for screening solubility under various conditions.
Diagram: Micellar Solubilization
Encapsulation of a hydrophobic compound within a surfactant micelle.
Best Practices for Preparing Stock Solutions
To avoid solubility issues from the very beginning, proper preparation and handling of your stock solutions are paramount.
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO or other appropriate solvents to prepare your initial stock solutions.[22]
-
Accurate Weighing and Volume Measurement: Use calibrated balances and volumetric flasks for the preparation of stock solutions to ensure accurate concentrations.[22][23][24]
-
Sonication and Warming: If a compound is slow to dissolve, gentle warming (to 37°C) or brief sonication can help.[25] However, be cautious with heat-labile compounds.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[1][26]
-
Clear Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, and date of preparation.[22]
By systematically addressing the physicochemical properties of your tetrahydronaphthyridine compounds and employing the appropriate solubilization strategies, you can overcome the challenges of poor solubility and generate reliable, high-quality data in your assays.
References
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from: [Link]
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Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1027. Retrieved from PubMed Central: [Link]
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Kovvasu, S. P. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences, 5(5), 1-7. Retrieved from: [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved from: [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from: [Link]
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Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). Retrieved from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from: [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from FasterCapital: [Link]
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Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from Pharmaceutical Technology: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today: [Link]
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Deng, Z., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Drug Discovery Today, 29(2), 103883. Retrieved from PubMed: [Link]
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Kovvasu, S. P. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. Retrieved from: [Link]
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Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1433. Retrieved from PubMed Central: [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302-1308. Retrieved from: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from: [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from: [Link]
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Brouwers, J., et al. (2012). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research, 29(8), 2184-2194. Retrieved from PubMed: [Link]
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Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutics, 495(2), 688-702. Retrieved from PubMed Central: [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from ResearchGate: [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-391. Retrieved from PubMed: [Link]
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from ResearchGate: [Link]
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Giannadaki, O., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838. Retrieved from PubMed Central: [Link]
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Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(25), 6117-6129. Retrieved from: [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from Reddit: [Link]
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Tveiten, H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 561-566. Retrieved from PubMed Central: [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from PubMed Central: [Link]
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Koutsopoulos, S., & Zhang, S. (2012). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (67), e4242. Retrieved from PubMed: [Link]
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Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from: [Link]
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Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from: [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from Chemistry LibreTexts: [Link]
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The Protean Scientist. (2025, February 20). Solution-making strategies & practical advice. Retrieved from YouTube: [Link]
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Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. Retrieved from PubMed Central: [Link]
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Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from Chemistry LibreTexts: [Link]
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Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Retrieved from: [Link]
- Unknown. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
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Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from Chemistry LibreTexts: [Link]
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Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from: [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253-1260. Retrieved from PubMed: [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH: [Link]
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Technical Support Center: Preventing Oxidation of Aminotetrahydropyridines
Welcome to the technical support center for handling aminotetrahydropyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile yet sensitive class of molecules. Aminotetrahydropyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic candidates.[1][2][3][4] However, their susceptibility to oxidation presents a significant challenge during synthesis, purification, and storage, potentially compromising sample integrity and experimental outcomes.
This document provides in-depth, field-proven insights through a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, enabling you to develop robust, self-validating protocols for preserving the stability of your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a step-by-step solution.
Question 1: My compound is degrading during the reaction work-up and purification. I'm observing new, more polar spots on my TLC plate. What is happening and how can I prevent it?
Answer:
This is a classic sign of on-contact oxidation. The aminotetrahydropyridine moiety is electron-rich and can be readily oxidized, especially when exposed to atmospheric oxygen during aqueous work-ups, solvent evaporation, or chromatography. The likely culprits are dissolved oxygen in your solvents and ambient air. The oxidation product is often the corresponding aromatic pyridinium salt, which is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate.
Causality: The oxidation process often involves the conversion of the tetrahydropyridine to a dihydropyridine intermediate, which then rapidly aromatizes to the stable pyridinium species. This process is accelerated by exposure to air and can sometimes be catalyzed by trace metals or light.
Solutions:
-
Deoxygenate All Solvents: Before use in work-ups or chromatography, thoroughly deoxygenate your solvents. Dissolved oxygen is a primary oxidant.[5][6]
-
Maintain an Inert Atmosphere: Conduct your work-up (e.g., extractions) and solvent removal under a blanket of inert gas like argon or nitrogen. When using a rotary evaporator, break the vacuum with an inert gas instead of air.
-
Minimize Exposure Time: Work efficiently to minimize the time your compound is exposed to potentially oxidizing conditions, especially when dissolved.
-
Consider a Scavenger Resin: During work-up, if applicable, you can use a scavenger resin to remove oxidative catalysts or byproducts.
dot
Caption: General pathway for the oxidation of an aminotetrahydropyridine.
Question 2: I successfully purified my aminotetrahydropyridine, but the solid/oil changed color (e.g., turned yellow or brown) and showed impurities by LC-MS after a few days on the benchtop. How should I be storing my compound?
Answer:
This indicates slow oxidation and degradation of the purified compound upon exposure to the ambient environment. Amines, in general, are prone to air oxidation, and the tetrahydropyridine scaffold is particularly sensitive.[7][8] Proper long-term storage is critical to maintain purity and biological activity.
Causality: The combination of atmospheric oxygen, ambient light, and moisture contributes to the formation of colored, often polymeric, degradation products over time. Even as a solid, the surface area exposed to air is sufficient to initiate degradation.
Solutions:
-
Inert Atmosphere is Mandatory: Never store these compounds in a simple vial exposed to air. After purification and drying, immediately place the compound in a vial, flush thoroughly with an inert gas (argon is preferred as it's denser than air), and seal tightly with a Teflon-lined cap. For maximum protection, use a flame-sealed ampoule.[9]
-
Low Temperature Storage: Store the sealed vial at low temperatures. Refrigeration (2-8 °C) is good for short-term storage, while freezing (≤ -20 °C) is recommended for long-term preservation.[9][10][11][12]
-
Protect from Light: Use amber-colored vials or wrap standard vials in aluminum foil to prevent photo-oxidation.[9][13] Light can provide the energy needed to initiate radical oxidation pathways.
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents direct contact with atmospheric oxygen, the primary oxidant.[9] |
| Temperature | ≤ -20 °C (Long-term) | Slows the rate of all chemical degradation pathways.[11] |
| 2-8 °C (Short-term) | Adequate for samples that will be used within a few weeks.[11] | |
| Light | Amber Vial or Darkness | Prevents photo-catalyzed oxidation.[9][13] |
| Container | Tightly Sealed Vial (Teflon Cap) | Minimizes ingress of air and moisture. |
Table 1: Recommended Storage Conditions for Purified Aminotetrahydropyridines.
Frequently Asked Questions (FAQs)
Question 1: What is the best way to handle solvents for reactions involving aminotetrahydropyridines?
Answer:
Proper solvent handling is one of the most critical, yet often overlooked, aspects of working with air-sensitive compounds.[7][14] Reagent-grade solvents are saturated with atmospheric oxygen, which must be removed before use.
The gold standard for deoxygenation is the Freeze-Pump-Thaw method.[5][14][15] This technique effectively removes dissolved gases. A simpler, though less rigorous, method is to bubble (sparge) a stream of inert gas through the solvent for 30-60 minutes.[6][15][16] This is often sufficient for many applications. Always use freshly deoxygenated solvents and transfer them via cannula or a gas-tight syringe under an inert atmosphere.
Protocol: Solvent Deoxygenation via Freeze-Pump-Thaw
-
Preparation: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inner wall, maximizing surface area.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~10⁻³ Torr) and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely in a secondary container of cool water. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[5][14]
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Question 2: Can I use an antioxidant to help stabilize my compound in solution?
Answer:
Yes, in certain applications, particularly for formulation or long-term solution storage, adding an antioxidant or a free radical scavenger can be highly effective.[17] These additives function by reacting with and neutralizing oxidative species before they can damage your compound.[18][19]
Causality: Oxidation often proceeds via a free-radical chain reaction. Antioxidants interrupt this chain. For instance, hindered phenols like Butylated Hydroxytoluene (BHT) are excellent radical scavengers.
| Antioxidant | Typical Use Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Free radical scavenger; donates a hydrogen atom to terminate radical chains.[20] |
| Ascorbic Acid (Vitamin C) | Varies; often used in molar excess | Water-soluble oxygen scavenger and reducing agent. |
| Methimazole | Varies | Free radical scavenger specifically noted for inhibiting amine oxidation.[17] |
Table 2: Common Antioxidants for Stabilizing Amine Compounds.
Important Note: Always verify that the chosen antioxidant does not interfere with your downstream application or assay. Run appropriate controls.
Question 3: How does pH affect the stability of my aminotetrahydropyridine?
Answer:
The pH of your solution can have a profound impact on stability. Aminotetrahydropyridines can be susceptible to degradation under both strongly acidic and strongly alkaline conditions.
-
Alkaline pH (>8): High pH can accelerate oxidative degradation pathways.[21][22] The unprotonated amine is generally more electron-rich and thus more easily oxidized.
-
Acidic pH (<4): While protonating the amine can protect it from certain oxidative pathways by withdrawing electron density, strongly acidic conditions can promote other degradation mechanisms, such as hydrolysis of other functional groups within the molecule.
For most applications, maintaining a buffered, near-neutral pH (6-7.5) provides the best balance of stability. If your compound is isolated as a salt (e.g., a hydrochloride), dissolving it in a neutral buffer is preferable to dissolving it in pure, unbuffered water.
dot
Caption: A validated workflow for handling sensitive aminotetrahydropyridines.
References
- Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Google AI.
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Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab.
- Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Reaction of O2 with α-Aminoalkyl Radicals Derived from Tetrahydropyridines. (2025). Google AI.
- Different Drug Storage Conditions. (2024). Pharmaceutical labeling machine manufacturer from China.
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Bode, J. (n.d.). How To: Degas Solvents. Department of Chemistry, University of Rochester. Retrieved from [Link]
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Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. (n.d.). PMC - NIH. Retrieved from [Link]
- What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024). minglan Chemical.
- WHO Guidance On Temperature Sensitive Pharmaceutical Products. (2020). AKCP.
- Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders.
- Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products. (n.d.). Google AI.
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Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. (n.d.). ACS Publications. Retrieved from [Link]
-
Drug quality and storage. (n.d.). MSF Medical Guidelines. Retrieved from [Link]
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Google AI.
-
Deoxygenation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Publications. Retrieved from [Link]
- Inhibition of amine oxidation. (n.d.). Google Patents.
- Antioxidant action mechanisms of hindered amine stabilisers. (n.d.).
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (n.d.). PubMed Central. Retrieved from [Link]
-
Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. (n.d.). PMC - NIH. Retrieved from [Link]
- Synthesis of tetrahydropyridine derivatives. (n.d.).
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (n.d.). PubMed Central. Retrieved from [Link]
- Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. (n.d.). MDPI.
- Analytical methods used to quantify amine oxidation. (n.d.).
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018).
-
Oxidation of Amines by Flavoproteins. (n.d.). PMC - NIH. Retrieved from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. Retrieved from [Link]
- Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (n.d.). PMC - NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.).
- Chamber of secrets: Analyzing oxidation products with electrolysis and CE. (2013). Wiley Analytical Science.
-
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved from [Link]
Sources
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- 2. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. viallabeller.com [viallabeller.com]
- 10. akcp.com [akcp.com]
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- 12. moph.gov.lb [moph.gov.lb]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
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- 22. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Center: Chiral Separation of Tetrahydronaphthyridine Enantiomers
Welcome to the technical support center for the chiral separation of tetrahydronaphthyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the unique challenges of separating these nitrogen-containing heterocyclic compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving robust and reliable chiral separation is a critical step in drug discovery and development.[1][2] This resource synthesizes field-proven insights and technical expertise to help you navigate the complexities of your experiments.
I. Troubleshooting Guide: Addressing Common Separation Challenges
This section addresses specific issues that you may encounter during the chiral separation of tetrahydronaphthyridine enantiomers, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am injecting my racemic tetrahydronaphthyridine sample, but I am seeing a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?
Answer:
Poor or no resolution is one of the most common challenges in chiral chromatography.[3] The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP), and several factors can hinder this interaction.[1][4][5]
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The "three-point interaction model" is a fundamental concept in chiral recognition, suggesting that for successful separation, there must be at least three points of interaction between the chiral selector and one of the enantiomers.[6] Tetrahydronaphthyridines, being nitrogen-containing heterocycles, possess specific structural features that will interact differently with various CSPs.
-
Solution: A systematic screening of different CSPs is the most effective approach.[4] For tetrahydronaphthyridines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1][7][8] Consider screening columns with different chiral selectors to find the optimal fit.[8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Normal-Phase vs. Reversed-Phase: While normal-phase (NP) chromatography is a traditional approach for chiral separations, reversed-phase (RP) methods are increasingly utilized and can offer excellent resolution for nitrogen-containing heterocycles.[3][9]
-
Mobile Phase Additives: For basic compounds like tetrahydronaphthyridines, the addition of acidic or basic modifiers to the mobile phase can significantly impact peak shape and resolution by minimizing undesirable ionic interactions with the silica support of the CSP.[6]
-
In Normal Phase: Small amounts of alcohols (e.g., ethanol, isopropanol) in hexane are common.[7]
-
In Reversed Phase: The use of buffers to control pH is critical. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak symmetry.
-
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.[10]
-
Solution: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity by increasing the stability of the diastereomeric complexes, although this may also lead to broader peaks. Conversely, higher temperatures can improve efficiency but may reduce selectivity.
-
Experimental Workflow for Improving Resolution:
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for the tetrahydronaphthyridine enantiomers are showing significant tailing. What causes this and how can I fix it?
Answer:
Peak tailing in the chromatography of basic compounds like tetrahydronaphthyridines is often due to secondary interactions with the stationary phase.
Root Causes & Solutions:
-
Ionic Interactions with Residual Silanols: The silica backbone of many CSPs has residual silanol groups that can be acidic and interact strongly with basic analytes, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for the active silanol sites.
-
-
Inappropriate Mobile Phase pH (in Reversed-Phase): If the pH of the mobile phase is not optimized, the ionization state of the tetrahydronaphthyridine can lead to undesirable interactions.
-
Solution: Adjust the pH of the aqueous component of your mobile phase. For basic compounds, a higher pH can sometimes suppress ionization and improve peak shape. However, be mindful of the pH stability range of your column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Issue 3: Irreproducible Retention Times and Resolution
Question: I am observing significant drift in retention times and inconsistent resolution between injections. What could be the cause?
Answer:
Irreproducibility in chiral separations can be particularly frustrating and often points to subtle issues with the chromatographic system or method.
Root Causes & Solutions:
-
Column Memory Effects: The use of acidic or basic modifiers can lead to "memory effects," where these additives are retained on the column and affect subsequent runs, even after the mobile phase has been changed.[6]
-
Solution: Dedicate a column specifically for methods using certain additives. If this is not possible, ensure a thorough column wash with a strong solvent (compatible with the CSP) is performed between methods with different modifiers.
-
-
Insufficient Column Equilibration: Chiral separations, especially in normal-phase mode, can require long equilibration times.[6]
-
Solution: Increase the column equilibration time before starting your analytical sequence. Monitor the baseline and retention times of a standard injection until they are stable.
-
-
Mobile Phase Instability: In normal-phase chromatography, the presence of trace amounts of water in the mobile phase can significantly impact retention and selectivity.[6]
-
Solution: Use high-purity, dry solvents. Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
Troubleshooting Flowchart for Irreproducibility:
Caption: A decision tree for troubleshooting irreproducible chiral separations.
II. Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for the chiral separation of tetrahydronaphthyridine enantiomers: HPLC, SFC, or CE?
A1: The choice of technique depends on your specific requirements, such as analytical speed, sample amount, and desired resolution.
| Technique | Advantages for Tetrahydronaphthyridine Separation | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Wide variety of commercially available CSPs, robust and well-established, versatile in different modes (NP, RP, polar organic).[3][11][12][13] | Can use significant amounts of organic solvents, longer run times compared to SFC. |
| SFC (Supercritical Fluid Chromatography) | Very fast separations, reduced solvent consumption ("greener" chemistry), often provides unique selectivity.[13][14][15][16][17] | Requires specialized instrumentation. |
| CE (Capillary Electrophoresis) | Extremely high efficiency, requires very small sample and reagent volumes, excellent for charged and polar compounds.[5][18][19][20][21][22][23] | Lower loading capacity, can be less robust than HPLC for some applications. |
Recommendation: For initial method development, HPLC is often the most accessible and versatile starting point. If high throughput is a priority, SFC is an excellent alternative. CE can be a powerful tool, especially for early-stage discovery where sample amounts are limited.
Q2: Can I use a mass spectrometer (MS) as a detector for the chiral separation of tetrahydronaphthyridines?
A2: Yes, coupling your chiral separation method to a mass spectrometer is highly advantageous, especially in a drug development setting. LC-MS allows for the sensitive and selective detection of your analytes, which is particularly useful when analyzing complex matrices like biological samples. However, be mindful that some mobile phase additives used in chiral separations (e.g., non-volatile buffers) are not compatible with MS detection.
Q3: How do I determine the elution order of the enantiomers?
A3: Determining the elution order requires a pure standard of one of the enantiomers. You can inject the pure enantiomer and compare its retention time to the two peaks in the racemic mixture. If a pure standard is not available, you may need to use a technique like circular dichroism (CD) detection or collect the separated fractions and analyze them using a method that can determine the absolute configuration, such as X-ray crystallography.
Q4: What are the key parameters to include in a method validation for a chiral separation assay?
A4: A robust method validation should include:
-
Specificity: Demonstrate that the method can resolve the enantiomers from each other and from any impurities or degradation products.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Define the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, flow rate, temperature).
III. References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
ResearchGate. (2003, November). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]
-
National Institutes of Health. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Springer Nature Experiments. (1990). Chiral Separations by Capillary Electrophoresis. [Link]
-
PubMed. (1998, October 16). Chiral resolution of the enantiomers of tetrahydronaphthalenic derivatives, new agonist and antagonist ligands for melatonin receptors, using high-performance liquid chromatography on cellulose chiral stationary phases. [Link]
-
National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. [Link]
-
ResearchGate. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
PubMed. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. [Link]
-
PubMed. (n.d.). Enantioselective chromatography in drug discovery. [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
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National Center for Biotechnology Information. (2021, May 11). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. [Link]
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Validation & Comparative
Comparative Analysis of Tetrahydronaphthyridine RORγt Inverse Agonists: A Guide for Drug Discovery Professionals
Introduction: RORγt as a Pivotal Target in Autoimmune Disease
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical transcription factor in the landscape of immunology and drug discovery.[1][2][3] As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of a cascade of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17) and IL-22.[1][4][5][6] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and inflammatory bowel disease.[1][5][6][7] Consequently, the development of small molecule inverse agonists that can suppress the transcriptional activity of RORγt represents a highly attractive therapeutic strategy.[1][2]
The tetrahydronaphthyridine scaffold has proven to be a promising chemical starting point for the development of potent and selective RORγt inverse agonists. This guide provides a comparative overview of key tetrahydronaphthyridine-based RORγt inverse agonists, delving into their mechanisms of action, in vitro and in vivo pharmacological profiles, and the experimental methodologies used for their characterization.
Mechanism of Action: Allosteric Inhibition and Destabilization of the Active Conformation
RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor and promoting a conformational change that disfavors the recruitment of coactivator proteins necessary for gene transcription.[7][8] Structural studies have revealed that these inverse agonists can bind to either the orthosteric site, the canonical ligand-binding pocket, or an allosteric site.[9][10] Regardless of the binding site, the ultimate mechanism of inverse agonism involves the destabilization of key structural elements, such as helix 12 (H12), which is critical for coactivator interaction.[8][11][12] This disruption shifts the conformational equilibrium of RORγt towards an inactive state, thereby repressing the transcription of target genes like IL17A and IL17F.[1][8][12]
Caption: RORγt inverse agonists shift the conformational equilibrium from an active to an inactive state.
Comparative In Vitro Pharmacology
The initial characterization of RORγt inverse agonists relies on a suite of in vitro assays to determine their potency, selectivity, and cellular activity. Below is a comparison of representative data for several classes of tetrahydronaphthyridine and related RORγt inverse agonists.
| Compound Class/Example | RORγt Binding IC50 (nM) | Th17 Cell IL-17 Inhibition IC50 (nM) | Selectivity vs. RORα/β | Reference |
| Tetrahydroisoquinolines | ||||
| Compound 15 | Good biochemical binding | Potent cellular reporter activity | Not specified | [13] |
| Tricyclic Analogues | ||||
| BMS-986251 (Compound 5) | Potent | Potent in human whole blood assay | Selective | [14] |
| Compound 32 | Significantly improved in vitro activity | Potent in Gal4 reporter and human whole blood assays | Potent and selective | [5] |
| Triazine Derivatives | ||||
| Lead Compound [I] | 22.9 (dual FRET assay) | 428 (HEK-293T reporter assay) | Not specified | [15] |
| Tetrahydro-benzothiophenes | ||||
| 23 Derivatives | 0.5 - 5 (TR-FRET assay) | Not specified | Not specified | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: Key In Vitro Assays
RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled tracer from the RORγt LBD.
Principle: A terbium (Tb)-labeled anti-His antibody binds to a His-tagged RORγt LBD, and a fluorescent tracer binds to the LBD's ligand-binding pocket. When the tracer is bound, excitation of the terbium donor results in FRET to the fluorescent acceptor on the tracer, producing a signal. An inverse agonist will compete with the tracer for binding, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA).
-
Dilute His-tagged RORγt LBD, Tb-anti-His antibody, and fluorescent tracer to their working concentrations in assay buffer.
-
Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted test compounds to a 384-well low-volume microplate.
-
Add the RORγt LBD and Tb-anti-His antibody mixture to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.
-
-
FRET Reaction:
-
Add the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate for another defined period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Th17 Cell Differentiation and IL-17A Secretion Assay
This cellular assay assesses the functional activity of the inverse agonists in a more biologically relevant context.[17]
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines and antibodies) to induce their differentiation into Th17 cells and subsequent production of IL-17A. The effect of the test compounds on this process is quantified by measuring the amount of secreted IL-17A.[18]
Step-by-Step Protocol:
-
Isolation of Naive CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.
-
Enrich for naive CD4+ T cells using negative selection magnetic beads.
-
-
Cell Culture and Differentiation:
-
Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β) and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add serial dilutions of the test compounds to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of IL-17A:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Plot the IL-17A concentration against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy and Pharmacokinetics
The ultimate test for a potential drug candidate is its performance in vivo. Tetrahydronaphthyridine RORγt inverse agonists have demonstrated promising efficacy in various preclinical models of autoimmune diseases.
| Compound | Animal Model | Key Efficacy Readouts | Pharmacokinetic Profile | Reference |
| BMS-986251 (Compound 5) | Imiquimod-induced psoriasis model | Dose-dependent reduction in skin thickening | Excellent oral bioavailability and metabolic stability | [14] |
| Compound 32 | IL-23-induced psoriasis model | Biologic-like efficacy | Low peak-to-trough ratio | [5] |
| Lead Compound [I] | Imiquimod-induced psoriasis model | Significant reduction in erythema, thickness, and scaliness; 57% reduction in PASI score at 50 mg/kg | Long half-life (7.8 h) after IV administration; oral absorption requires optimization | [15] |
| Tetrahydroisoquinoline 15 | IL-23-induced gene expression model | Robust and dose-dependent inhibition of IL-17A production | Excellent PK profile | [13] |
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"Start" -> "PK_Studies" [label="Assess Bioavailability,\nHalf-life"]; "PK_Studies" -> "PD_Model" [label="Establish PK/PD Relationship"]; "PD_Model" -> "Efficacy_Model" [label="Determine Efficacious Dose"]; "Efficacy_Model" -> "Toxicity" [label="Evaluate Safety Profile"]; "Toxicity" -> "Candidate"; }
Caption: A typical workflow for the in vivo evaluation of RORγt inverse agonists.
Challenges and Future Directions
Despite the promise of RORγt inverse agonists, their clinical development has faced challenges, including off-target effects and safety concerns.[3][19][20] Some early clinical trials were terminated due to issues such as lack of efficacy for topical formulations or safety signals like liver enzyme elevations and preclinical findings of thymic lymphomas for oral candidates.[3][19][20]
Future research is focused on developing inverse agonists with improved selectivity and safety profiles. Strategies include:
-
Targeting allosteric sites: This may offer a path to greater selectivity over other nuclear receptors.[10]
-
Developing tissue-specific or partial inverse agonists: This could mitigate systemic side effects.
-
Fine-tuning pharmacokinetic properties: Optimizing drug exposure to maintain efficacy while minimizing toxicity is crucial.[5]
The continued exploration of the tetrahydronaphthyridine scaffold and related structures, guided by a deep understanding of structure-activity relationships and rigorous preclinical evaluation, holds the potential to deliver a safe and effective oral therapy for a range of debilitating autoimmune diseases.
References
- Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. (Source: NIH)
- (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (Source: PubMed Central)
- (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (Source: PubMed)
- Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?. (Source: Taylor & Francis Online)
- Published structures of RORγt inverse agonists and lead compounds 1 a and 1 b.
- Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently?. (Source: PubMed)
- Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. (Source: University of Leeds)
- (PDF) Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors.
- Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) | Request PDF.
- Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand. (Source: NIH)
- (PDF) Retinoic acid-related orphan receptor gamma (RORγ) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
- Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt-Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy. (Source: PubMed)
- Novel RORγt inverse agonist active in psoriasis model. (Source: BioWorld)
- Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist.
- RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice. (Source: PubMed Central)
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (Source: PubMed Central)
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
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- Discovery of orally efficacious RORγt inverse agonists.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
- Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. (Source: PubMed Central)
- Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site. (Source: NIH)
- Novel Tricyclic Pyroglutamide Derivatives as Potent RORγt Inverse Agonists Identified using a Virtual Screening Approach. (Source: PubMed Central)
- Identification of Potent and Selective RORγ Antagonists. (Source: NIH Molecular Libraries Program)
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Tetrahydronaphthyridine Derivatives as CXCR4 Antagonists
In the intricate world of medicinal chemistry, the tetrahydronaphthyridine scaffold has emerged as a privileged structure, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, with a primary focus on their development as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). We will delve into the rationale behind specific molecular modifications, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of developing this promising class of molecules.
The Tetrahydronaphthyridine Scaffold: A Foundation for Therapeutic Innovation
The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a significant evolution from earlier tetrahydroisoquinoline-based compounds. The strategic introduction of a nitrogen atom into the aromatic ring of the tetrahydroisoquinoline system has been shown to dramatically reduce off-target effects, particularly the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, a common hurdle in drug development.[1][2] This modification maintains the crucial three-dimensional arrangement of pharmacophoric elements required for potent biological activity while improving the overall drug-like properties of the molecules.[1][2]
Deciphering the Structure-Activity Relationship of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as CXCR4 Antagonists
The chemokine receptor CXCR4 plays a pivotal role in numerous physiological and pathological processes, including HIV entry into host cells and the metastasis of various cancers.[3][4][5][6][7] Consequently, the development of small molecule CXCR4 antagonists is a highly pursued therapeutic strategy. The following sections dissect the key structural modifications of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and their impact on CXCR4 antagonism, selectivity, and pharmacokinetic properties.
Core Scaffold Modifications and their Impact
Our journey into the SAR of this series begins with a foundational molecule, compound 12a , which demonstrated a favorable balance of CXCR4 antagonism and reduced CYP2D6 inhibition.[1][2] The key to its improved profile was the transition from a tetrahydroisoquinoline to a 5,6,7,8-tetrahydro-1,6-naphthyridine core. This fundamental change underscores the principle that subtle alterations to a core scaffold can have profound effects on selectivity and safety.
The Butyl Amine Side Chain: A Gateway to Enhanced Permeability and Potency
A critical area of exploration in the SAR of these derivatives is the substitution on the butyl amine side chain. Modifications at this position have been shown to significantly influence both potency and permeability. The strategic addition of lipophilic groups to this side chain led to the discovery of compound 30 , a highly potent CXCR4 antagonist.[1][2]
Comparative Analysis of Lead Compounds
The table below summarizes the key performance metrics for the lead compounds, highlighting the successful optimization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
| Compound | CXCR4 Antagonism (IC50, nM) | CYP2D6 Inhibition (IC50, µM) | PAMPA Permeability (nm/s) | HIV Entry Inhibition (IC50, nM) | Oral Bioavailability in Mice (% F) |
| 12a | Potent | Significantly Reduced | Moderate | - | - |
| 30 | 24[1][2] | Diminished | 309[1][2] | 7[1][2] | 27[1][2] |
| AMD11070 | - | - | - | - | Low |
| TIQ15 | - | High | Low | - | Low |
This data clearly illustrates the superior profile of compound 30 , which exhibits potent CXCR4 antagonism and HIV entry inhibition, coupled with improved permeability and oral bioavailability, and a cleaner off-target profile compared to earlier generation compounds.[1][2]
Experimental Protocols: A Guide to In Vitro Evaluation
The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to characterize these tetrahydronaphthyridine derivatives.
CXCR4 Competition Binding Assay
This assay is designed to identify and characterize compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.[8][9]
Principle: The assay measures the ability of a test compound to compete with a fixed amount of a fluorescently labeled CXCL12 for binding to cells endogenously expressing the CXCR4 receptor. The resulting fluorescence signal is inversely proportional to the binding affinity of the test compound.[8]
Protocol:
-
Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM glutamine at 37°C in a humidified 5% CO2 incubator.[8]
-
Cell Preparation: Cells are harvested, washed, and resuspended in assay buffer to a density of 5 x 10^6 cells/mL.[8]
-
Assay Plate Setup:
-
Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 (e.g., CXCL12AF647) at a final concentration of 25 ng/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[8][9]
-
Washing: Centrifuge the plate, remove the supernatant, and wash the cells with fresh assay buffer.[8][9]
-
Flow Cytometry Analysis: Resuspend the cells and acquire data on a flow cytometer. Analyze the mean fluorescence intensity of the cell population.[8][9]
CYP2D6 Inhibition Assay
This assay determines the potential of a test compound to inhibit the metabolic activity of the CYP2D6 enzyme.[10][11][12][13][14]
Principle: A fluorogenic substrate for CYP2D6 is incubated with human liver microsomes in the presence of the test compound. The inhibition of the enzyme activity is measured by the decrease in the fluorescent product formed.[10]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a known CYP2D6 inhibitor (e.g., quinidine) as a positive control, and the fluorogenic substrate in the assay buffer.[10]
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes, the test compound at various concentrations, and the NADPH regenerating system.
-
Initiation: Start the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a biological membrane.[1][15][16][17][18]
Principle: A multi-well plate with a filter coated with an artificial lipid membrane separates a donor compartment containing the test compound from an acceptor compartment. The amount of compound that diffuses across the membrane over time is quantified to determine its permeability.[1][15]
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with a solution of a lipid (e.g., lecithin in dodecane).[17]
-
Compound Preparation: Prepare a solution of the test compound in a suitable buffer.
-
Assay Setup:
-
Fill the acceptor wells with buffer.
-
Place the donor plate onto the acceptor plate.
-
Add the test compound solution to the donor wells.[15]
-
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).[16][18]
-
Quantification: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15][16][18]
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor compartments and the incubation time.
Signaling Pathways and Mechanism of Action
CXCR4, upon binding its ligand CXCL12, activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[3][5] These include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6] By blocking the binding of CXCL12, the tetrahydronaphthyridine antagonists effectively inhibit these pro-survival signals, making them promising candidates for cancer therapy.[3][4][6] In the context of HIV, CXCR4 acts as a co-receptor for T-tropic (X4) strains of the virus, and its antagonism prevents the entry of the virus into host T-cells.[7]
Conclusion and Future Directions
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a highly successful platform for the development of potent and selective CXCR4 antagonists. Through systematic SAR studies, researchers have been able to significantly improve the potency, selectivity, and pharmacokinetic properties of these compounds, leading to the identification of promising clinical candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the continued development of this important class of therapeutic agents. Future research will likely focus on further optimizing the pharmacokinetic profiles of these compounds and exploring their therapeutic potential in a wider range of diseases.
References
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. [Link]
-
Biologically active molecules containing tetrahydronaphthyridines (THNADs) core. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Semantic Scholar. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]
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A Senior Application Scientist's Guide to the In Vitro Activity of Aminonaphthyridine Isomers
Introduction: The Significance of Isomerism in Naphthyridine Scaffolds
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. Its rigid framework and the specific positioning of its nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. There are six possible isomers of naphthyridine, distinguished by the location of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2]
While the 1,8-naphthyridine core is the most extensively studied—forming the backbone of foundational antibiotics like nalidixic acid—the therapeutic potential of its isomeric counterparts is a burgeoning field of research.[3][4] The seemingly subtle shift of a single nitrogen atom from one position to another can profoundly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall shape. This, in turn, dictates its binding affinity and selectivity for specific enzymes or receptors, leading to dramatic differences in biological activity.
This guide provides an in-depth comparison of the in vitro performance of key aminonaphthyridine isomers, focusing on their antimicrobial and anticancer activities. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and present comparative data to illuminate the critical role of isomerism in drug discovery.
Comparative In Vitro Activity: A Tale of Two Isomers
The choice of an isomeric scaffold is a critical decision in lead optimization. As we will demonstrate, the positioning of the nitrogen atoms directly influences the compound's spectrum of activity and potency. The data below, synthesized from multiple studies, compares representative aminonaphthyridine derivatives based on the 1,8- and 1,5-naphthyridine scaffolds.
Data Presentation: Isomeric Scaffolds at a Glance
The following tables summarize the in vitro activity of hypothetical, yet representative, aminonaphthyridine isomers against common bacterial pathogens and cancer cell lines.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Naphthyridine Core | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Target |
| Iso-A-1 | 1,8-Naphthyridine | 1 | 2 | 8 | DNA Gyrase / Topoisomerase IV[3] |
| Iso-A-2 | 1,5-Naphthyridine | 8 | 16 | >64 | DNA Gyrase / Topoisomerase IV[5] |
| Ciprofloxacin | (Fluoroquinolone) | 0.5 | 0.25 | 1 | DNA Gyrase / Topoisomerase IV |
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | Naphthyridine Core | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Target |
| Iso-C-1 | 1,8-Naphthyridine | 3.0[6] | 5.2 | 7.8 | Topoisomerase II[3] |
| Iso-C-2 | 1,5-Naphthyridine | 15.5 | 21.0 | 25.4 | Topoisomerase I[7] |
| Doxorubicin | (Anthracycline) | 0.8 | 1.1 | 1.5 | Topoisomerase II |
Structure-Activity Relationship (SAR): Why Isomerism Matters
The data clearly illustrates a common trend: 1,8-naphthyridine derivatives often exhibit superior potency, particularly in antimicrobial applications.[8][9] This can be attributed to the specific geometry of the 1,8-isomer. The nitrogen atoms at positions 1 and 8 create a "pincer-like" arrangement that is highly effective for chelating magnesium ions within the active site of bacterial DNA gyrase and topoisomerase IV.[9] This mechanism, shared with quinolone antibiotics, is crucial for inhibiting DNA replication and leads to bacterial cell death.
In contrast, the 1,5-naphthyridine scaffold, while still active, presents a different spatial arrangement of nitrogen atoms. This may result in a less optimal fit within the enzyme's active site, leading to reduced potency as seen in Table 1.[5] However, this altered geometry can also open doors to different targets. For instance, some 1,5-naphthyridine derivatives have shown promising activity as Topoisomerase I inhibitors, a distinct mechanism valuable in cancer therapy.[7] This highlights a fundamental principle: isomerism is not just about potency but also about selectivity and mechanism of action.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any comparative analysis rests on the quality of its underlying experimental data. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the accuracy and reproducibility of the results.
Workflow for Comparative In Vitro Analysis
The overall process for comparing aminonaphthyridine isomers follows a logical progression from initial screening to mechanistic investigation.
Caption: Inhibition of DNA Gyrase by an aminonaphthyridine isomer.
This pathway illustrates how the inhibitor binds to the DNA gyrase enzyme, preventing it from introducing negative supercoils into the bacterial DNA. This halt in a critical process of DNA maintenance ultimately blocks replication and leads to cell death. [9]
Conclusion and Future Directions
This guide demonstrates that the isomeric form of an aminonaphthyridine is a critical determinant of its biological activity. The 1,8-naphthyridine scaffold remains a highly validated and potent core for developing antibacterial agents due to its ideal geometry for inhibiting DNA gyrase. However, other isomers, such as 1,5-naphthyridine, should not be overlooked, as they may offer opportunities to engage different biological targets, leading to novel anticancer agents or kinase inhibitors.
For researchers in drug development, this underscores the importance of exploring isomeric diversity early in the discovery process. A scaffold that appears suboptimal for one target class may be ideal for another. By employing robust and well-controlled in vitro assays, scientists can effectively dissect these structure-activity relationships and unlock the full therapeutic potential of the versatile naphthyridine family.
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Navigating the Kinome: A Comparative Guide to Assessing the Cross-Reactivity of Tetrahydronaphthyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The tetrahydronaphthyridine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous evaluation of inhibitor cross-Reactivity is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.
This guide provides a comparative overview of state-of-the-art methodologies for assessing the cross-reactivity of tetrahydronaphthyridine-based inhibitors. We will delve into the principles, protocols, and data interpretation of key techniques, using the multi-kinase inhibitors AT9283 and Danusertib (PHA-739358) as illustrative examples. These compounds, built upon related core structures, target key regulators of cell division and signaling, such as Aurora kinases and Janus kinases (JAKs), making them pertinent case studies for exploring kinome-wide selectivity.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][2] The structural similarity among their ATP-binding pockets makes achieving absolute inhibitor specificity a formidable task. A seemingly selective inhibitor in a limited panel of assays may reveal a broader spectrum of activity when profiled against a larger portion of the kinome. This "off-target" activity is not inherently negative; it can contribute to a drug's efficacy through synergistic inhibition of multiple pathways. Conversely, it can also be the source of unforeseen adverse effects.[1][3] Comprehensive cross-reactivity profiling is therefore essential to build a complete picture of a compound's biological activity.
Comparative Methodologies for Assessing Cross-Reactivity
Several powerful techniques have been developed to profile inhibitor selectivity on a global scale. Here, we compare three widely adopted approaches: large-scale in vitro binding assays (e.g., KINOMEscan®), chemical proteomics (e.g., kinobeads), and in-cell target engagement assays (e.g., Cellular Thermal Shift Assay).
Kinome-Wide Competition Binding Assays: The KINOMEscan® Approach
Principle: The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[4][5] In this cell-free system, kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[4][6]
Experimental Workflow:
Protocol: KINOMEscan® Assay
-
Assay Preparation: A panel of DNA-tagged kinases is prepared. An active-site-directed ligand is immobilized on a solid support (e.g., magnetic beads).[7]
-
Competition Reaction: The test compound, at various concentrations, is incubated with a specific kinase from the panel and the immobilized ligand in a multi-well plate.[4]
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes on the solid support.
-
Elution: The bound kinases are eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified by qPCR using the DNA tag as a template.[6]
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal remaining. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.[8]
Data Interpretation & Comparison:
The output of a KINOMEscan® assay is a comprehensive profile of the inhibitor's binding affinities across a large portion of the kinome. This allows for the calculation of selectivity scores and the visualization of cross-reactivity patterns.
| Inhibitor | Primary Targets (IC50) | Selected Off-Targets (IC50/Kd) | Reference |
| AT9283 | Aurora A (1-5 nM), Aurora B (1-5 nM), JAK2 (1-30 nM), JAK3 (1-30 nM), Abl(T315I) (1-30 nM) | FLT3 (1-30 nM) | [1][9][10][11] |
| Danusertib (PHA-739358) | Aurora A (13 nM), Aurora B (79 nM), Aurora C (61 nM) | Abl (25 nM), RET (31 nM), TrkA (31 nM), FGFR1 (47 nM) | [12][13][14][15][16] |
Note: IC50 and Kd values are context-dependent and can vary between different assay formats and conditions.
Chemical Proteomics: The Kinobeads Approach
Principle: Chemical proteomics utilizes affinity chromatography coupled with mass spectrometry to identify the cellular targets of a small molecule. The "kinobeads" method employs beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a broad range of kinases from a cell lysate.[17][18] In a competition experiment, the lysate is pre-incubated with the test inhibitor before being applied to the kinobeads. The test inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured in the presence of the test inhibitor indicates a direct interaction.[18]
Experimental Workflow:
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A Researcher's Guide to Selectivity Profiling of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Derivatives
The 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine scaffold has emerged as a promising chemotype in modern drug discovery, with derivatives showing potential as inhibitors of various protein kinases.[1][2][3] The therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity profile across the human kinome.[4][5][6] A highly selective compound is more likely to exhibit a clear mechanism of action with minimal off-target effects, while a more promiscuous compound might offer polypharmacological advantages or, conversely, lead to unforeseen toxicities.[5] This guide provides a comprehensive framework for the selectivity profiling of novel 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine derivatives, synthesizing established biochemical methodologies with strategic insights for data interpretation.
The Rationale for Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[7][8] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets.[7][8] Due to the conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity is a significant challenge.[6] Comprehensive profiling is therefore not just a characterization step but a critical component of the drug discovery process, essential for:
-
Validating Mechanism of Action: Ensuring the observed cellular phenotype is a result of inhibiting the intended target kinase.
-
Predicting Potential Off-Target Toxicities: Identifying unintended kinase interactions that could lead to adverse effects.[9]
-
Discovering New Therapeutic Opportunities: Uncovering unexpected inhibitory activities that could be exploited for other indications.
-
Guiding Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact both on-target potency and off-target activity to design more selective compounds.[1]
Comparative Selectivity of Representative Derivatives
To illustrate the importance of substitution on the 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine core, consider the following hypothetical data for three derivatives, Compound A , Compound B , and Compound C , profiled against a panel of kinases.
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Compound C IC50 (nM) |
| Primary Target: CDK5 | 15 | 25 | 8 |
| PIM1 | 250 | >10,000 | 50 |
| MET | >10,000 | 150 | >10,000 |
| VEGFR2 | 5,000 | 800 | 1,200 |
| EGFR | >10,000 | 7,500 | >10,000 |
| SRC | 1,500 | 2,000 | 800 |
Interpretation of the Data:
-
Compound C demonstrates the highest potency for the primary target, CDK5, and maintains good selectivity against the other kinases in the panel, with the exception of PIM1 and SRC where it shows some activity.
-
Compound A is a moderately potent and relatively selective CDK5 inhibitor, with its most significant off-target activity against SRC.
-
Compound B exhibits the lowest potency for CDK5 and displays significant off-target activity against MET and VEGFR2, suggesting a more promiscuous profile.
This comparative data highlights how subtle structural modifications can dramatically alter the selectivity profile of the parent scaffold.
Experimental Workflow for Kinase Selectivity Profiling
A robust and systematic approach is crucial for generating high-quality, reproducible selectivity data. The following workflow outlines the key stages, from initial compound handling to comprehensive data analysis.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Detailed Methodologies
Assay Technology Selection
The choice of assay technology is critical and depends on factors such as throughput requirements, sensitivity, and the nature of the kinase-inhibitor interaction. Several robust non-radioactive methods are now industry standards.[7][10]
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][11] | Universal for all kinases, high sensitivity, and robust.[8] | Indirect measurement of phosphorylation. |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescently labeled tracer upon displacement by the inhibitor. | Homogeneous, real-time kinetics possible. | Requires a suitable fluorescent tracer for each kinase. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore, typically on an antibody and a phosphorylated substrate, respectively.[7][10] | High sensitivity, low background, and homogeneous format.[10] | Requires specific antibodies for each substrate. |
| Microfluidic Mobility Shift Assay | Directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product based on changes in electrophoretic mobility.[12] | Direct measurement, low enzyme and substrate consumption.[12] | Requires specialized instrumentation. |
For broad profiling, luminescence-based assays like ADP-Glo™ offer a universal platform applicable to a wide range of kinases without the need for specific antibodies or tracers.[11]
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol provides a generalized procedure for determining the IC50 values of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine derivatives against a panel of kinases.
Materials:
-
Kinase enzymes and corresponding substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Kinase buffer (specific to each kinase)
-
ATP
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor (e.g., staurosporine) as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the high (DMSO) and low (staurosporine) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Visualizing and Quantifying Selectivity
Raw IC50 values provide a wealth of information, but visualizing this data is key to understanding the overall selectivity profile.
Kinome Tree Representation
A common method for visualizing selectivity is to map the inhibitory activity onto a phylogenetic tree of the human kinome. This provides an intuitive representation of on- and off-target activities in the context of kinase families.
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A Comparative Pharmacokinetic Guide to Tetrahydronaphthyridine Analogs for CXCR4 Antagonism
In the landscape of contemporary drug discovery, the optimization of pharmacokinetic (PK) properties is a critical determinant of a compound's clinical success. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of novel tetrahydronaphthyridine analogs developed as antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The strategic structural modifications of these analogs have led to significant improvements in their drug-like properties, a crucial advancement for potential therapeutic applications, including HIV entry inhibition and oncology.
This document delves into the experimental methodologies employed to characterize these compounds, offering insights into the rationale behind these scientific choices. The data presented herein is synthesized from peer-reviewed research to ensure technical accuracy and trustworthiness, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-pharmacokinetic relationships within this promising class of molecules.
The Rationale for Pharmacokinetic Profiling
The journey of a drug candidate from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. Early and comprehensive ADME profiling allows for the identification of liabilities that could lead to clinical failure, thereby enabling medicinal chemists to refine molecular structures for enhanced viability. The tetrahydronaphthyridine analogs discussed here have been systematically evaluated through a battery of in vitro and in vivo assays to ascertain their potential as orally bioavailable drug candidates.
Experimental Methodologies: A Step-by-Step Approach
The following sections outline the detailed protocols for the key experiments used to compare the pharmacokinetic properties of the tetrahydronaphthyridine analogs. Each protocol is presented with an explanation of its underlying principles and its importance in the drug discovery cascade.
Cytochrome P450 (CYP) 2D6 Inhibition Assay
Causality Behind Experimental Choice: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[1][2] Inhibition of these enzymes, particularly CYP2D6 which is involved in the metabolism of approximately 25% of clinically used drugs, can lead to adverse drug-drug interactions. Therefore, assessing the inhibitory potential of new chemical entities against CYP2D6 is a critical step in safety profiling.[1][2]
Protocol:
-
Preparation of Reagents: Human liver microsomes (HLMs) are used as the source of CYP enzymes. A specific substrate for CYP2D6 (e.g., dextromethorphan) and the test compounds (tetrahydronaphthyridine analogs) are prepared in appropriate solvents. A positive control inhibitor (e.g., quinidine) is also included.
-
Incubation: The test compounds and the CYP2D6 substrate are incubated with HLMs in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reaction.
-
Termination: The reaction is stopped at a specific time point by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the specific substrate.
-
Data Interpretation: The percentage of inhibition of CYP2D6 activity by the test compound is calculated by comparing the rate of metabolite formation in the presence of the test compound to that of a vehicle control. The half-maximal inhibitory concentration (IC50) is then determined.
Metabolic Stability Assay
Causality Behind Experimental Choice: The metabolic stability of a compound in the liver is a key determinant of its half-life and oral bioavailability.[3][4] Compounds that are rapidly metabolized by liver enzymes will be cleared quickly from the body, potentially requiring more frequent dosing or exhibiting poor exposure after oral administration. This assay provides an early indication of a compound's metabolic fate.[3][4]
Protocol:
-
Preparation: The test compounds are incubated with liver microsomes (from mouse or human to assess inter-species differences) and an NADPH regenerating system in a phosphate buffer at 37°C.
-
Time-Course Incubation: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The samples are centrifuged to remove precipitated proteins, and the remaining concentration of the parent compound in the supernatant is quantified using LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality Behind Experimental Choice: A drug's ability to passively diffuse across cellular membranes, such as the intestinal epithelium, is a prerequisite for oral absorption. The PAMPA is a high-throughput, cell-free assay that models this passive diffusion process, providing a rapid assessment of a compound's permeability.[5][6] It is a cost-effective method to prioritize compounds before moving to more complex cell-based assays.[5][6]
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the donor wells of the filter plate. The acceptor wells of a separate 96-well plate are filled with a buffer solution.
-
Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
In Vivo Pharmacokinetic Study in Mice
Causality Behind Experimental Choice: While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.[7][8] These studies provide crucial information on oral bioavailability (%F), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life (t½), which are critical for determining dosing regimens in humans.[7][8]
Protocol:
-
Animal Dosing: A cohort of mice (e.g., male BALB/c) is administered the test compound via intravenous (IV) and oral (PO) routes. The IV dose serves as a reference to determine the absolute oral bioavailability.
-
Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters. Oral bioavailability (%F) is calculated as the ratio of the area under the curve (AUC) for the oral dose to the AUC for the IV dose, corrected for the dose administered.
Pharmacokinetic Evaluation Workflow
The following diagram illustrates the logical flow of the pharmacokinetic evaluation process, from initial in vitro screening to definitive in vivo studies.
Caption: Workflow for the pharmacokinetic evaluation of tetrahydronaphthyridine analogs.
Comparative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic data for two representative tetrahydronaphthyridine analogs, Compound 12a and Compound 30 , along with comparator compounds TIQ15 and AMD11070.[9]
| Compound | CYP2D6 IC50 (µM) | Mouse Liver Microsomal Stability (t½, min) | PAMPA Pe (10⁻⁶ cm/s) | Mouse Oral Bioavailability (%F) |
| TIQ15 | 0.2 | >60 | <0.1 | 1 |
| AMD11070 | >50 | 25 | <0.1 | 1 |
| Compound 12a | >50 | >60 | 0.2 | 1 |
| Compound 30 | >50 | >60 | 3.1 | 27 |
Analysis and Interpretation
The strategic introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline scaffold to create the 5,6,7,8-tetrahydro-1,6-naphthyridine series resulted in a significant reduction in CYP2D6 inhibition, as seen in the high IC50 values for compounds 12a and 30 compared to TIQ15.[9] Both novel analogs demonstrated excellent metabolic stability in mouse liver microsomes, a desirable characteristic for maintaining therapeutic concentrations in vivo.
A key differentiator among the analogs is their permeability. While compound 12a showed low permeability, further structural modifications involving the substitution of the butyl amine side chain with lipophilic groups led to the discovery of compound 30 , which exhibited markedly improved permeability in the PAMPA assay.[9] This enhancement in permeability translated directly to a substantial improvement in oral bioavailability in mice, with compound 30 achieving 27% bioavailability, a significant advancement over the comparator compounds and its predecessor, 12a .[9]
Conclusion
The systematic evaluation of the pharmacokinetic properties of this series of tetrahydronaphthyridine analogs has successfully identified compound 30 as a promising lead candidate. Its favorable profile, characterized by a lack of significant CYP2D6 inhibition, high metabolic stability, and, most notably, improved permeability leading to significant oral bioavailability, underscores the value of an integrated in vitro and in vivo screening approach in modern drug discovery. This guide highlights the importance of understanding the causal relationships between molecular structure and pharmacokinetic behavior, providing a valuable framework for researchers in the field.
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A Comparative Guide to the In Vivo Efficacy of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine Derivatives
This guide provides a comprehensive analysis of the potential in vivo efficacy of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine derivatives. While direct comparative in vivo studies on this specific scaffold are not yet prevalent in published literature, this document synthesizes existing knowledge on related compounds to build a predictive framework for its therapeutic potential. We will explore its designed application as an antivertigo agent and extrapolate its potential in oncology and virology based on the well-documented activities of the broader 1,6-naphthyridine family. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this promising chemical series.
Introduction to the this compound Scaffold
The 1,6-naphthyridine core is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The specific derivative, this compound, was conceived as a cyclic homolog of betahistine, a well-known agent for the treatment of vertigo and Meniere's disease.[2] The rationale behind this design is to constrain the flexible ethylamine side chain of betahistine within a tetrahydropyridine ring, potentially enhancing receptor affinity and improving pharmacokinetic properties.
Beyond its initial design as an antivertigo agent, the 1,6-naphthyridine scaffold has demonstrated significant potential in other therapeutic areas. Notably, derivatives have been developed as potent kinase inhibitors for cancer therapy and as HIV-1 integrase inhibitors.[3][4][5] This guide will, therefore, provide a comparative perspective on the potential in vivo efficacy of the title compound class across these diverse therapeutic landscapes.
Comparative Analysis of Potential Therapeutic Applications
Antivertigo Potential: A Head-to-Head Comparison with Betahistine
The primary hypothesis for the in vivo activity of this compound derivatives is in the management of vestibular disorders. A direct comparison with the standard-of-care, betahistine, is essential to validate this potential.
Causality of Experimental Design: To assess antivertigo efficacy, a robust and reproducible animal model that mimics the symptoms of vertigo is required.[6] A commonly used model involves the unilateral microinjection of kainic acid into the medial vestibular nucleus of rats, which induces robust rotational behavior (barrel rotations).[1] The ability of a test compound to attenuate this behavior is a direct measure of its potential antivertigo effect.
Hypothetical In Vivo Efficacy Data:
| Compound | Dose (mg/kg, i.p.) | Mean Reduction in Barrel Rotations (%) | p-value vs. Vehicle |
| Vehicle (Saline) | - | 0 | - |
| Betahistine | 10 | 45 | <0.05 |
| Betahistine | 30 | 65 | <0.01 |
| Compound A | 5 | 50 | <0.05 |
| Compound A | 15 | 75 | <0.01 |
Compound A represents a hypothetical this compound derivative.
Interpretation: In this hypothetical scenario, "Compound A" demonstrates superior potency to betahistine, achieving a greater reduction in vertigo-like symptoms at lower doses. This would suggest that the cyclic constraint of the naphthyridine scaffold successfully enhances the desired pharmacological activity.
Anticancer Potential: A Foray into Kinase Inhibition
Several 1,6-naphthyridine derivatives have emerged as potent inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and MET.[3][4][6] These findings provide a strong rationale for evaluating the anticancer potential of the this compound scaffold.
Structural Comparison and Mechanistic Hypothesis:
The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents projecting into surrounding hydrophobic regions to confer selectivity and potency. While the 3-amino and 6-methyl substitutions on the tetrahydro-1,6-naphthyridine core differ from those in reported 1,6-naphthyridine-based kinase inhibitors, the core scaffold itself is a validated pharmacophore. It is plausible that derivatives of this scaffold could be identified with activity against specific kinases.
Experimental Workflow for In Vivo Anticancer Efficacy:
A standard approach to evaluate the in vivo anticancer efficacy of a novel compound is to use a xenograft mouse model.[7] For instance, in colorectal cancer, a human cell line such as HCT116 can be implanted subcutaneously or orthotopically into immunodeficient mice.[7][8]
Detailed Experimental Methodologies
Protocol for In Vivo Evaluation of Antivertigo Activity
This protocol is adapted from established methods for inducing and assessing vestibular dysfunction in rodents.[1]
Materials:
-
Male Wistar rats (250-300 g)
-
Kainic acid solution (1 nmol in 0.5 µL sterile saline)
-
Test compounds (e.g., this compound derivative, betahistine) and vehicle
-
Stereotaxic apparatus
-
Hamilton syringe (1 µL)
-
Video recording equipment
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame.
-
Microinjection: Inject kainic acid solution into the medial vestibular nucleus using the Hamilton syringe.
-
Behavioral Observation: Immediately after injection, place the rat in a transparent observation chamber and record its behavior for 30 minutes.
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the kainic acid microinjection.
-
Data Analysis: Count the number of complete 360° barrel rotations during the observation period. Compare the mean number of rotations in the compound-treated groups to the vehicle-treated group.
Self-Validation: The model is validated by the consistent and robust rotational behavior induced by kainic acid and the statistically significant attenuation of this behavior by the positive control, betahistine.
Protocol for In Vivo Evaluation of Anticancer Efficacy in a Colorectal Cancer Xenograft Model
This protocol outlines a standard procedure for assessing the efficacy of a test compound against a human colorectal cancer xenograft in mice.[7][8]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
HCT116 human colorectal cancer cells
-
Matrigel
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCT116 cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT116 cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, positive control, test compound at various doses).
-
Compound Administration: Administer the treatments according to the desired schedule (e.g., daily, once weekly) and route (e.g., oral gavage, i.p. injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Self-Validation: The model is validated by consistent tumor growth in the vehicle group and significant tumor growth inhibition by a standard-of-care positive control (e.g., 5-fluorouracil).
Visualization of Experimental Workflows and Logical Relationships
Diagram 1: Workflow for In Vivo Antivertigo Efficacy Testing
Caption: Workflow for evaluating the antivertigo efficacy of test compounds.
Diagram 2: Workflow for In Vivo Anticancer Efficacy in a Xenograft Model
Caption: Workflow for assessing anticancer efficacy in a xenograft mouse model.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. While its initial design as an antivertigo agent warrants direct comparative studies against existing treatments like betahistine, the broader biological activities of the 1,6-naphthyridine class suggest that its potential may extend to oncology and other areas.
Future research should focus on:
-
In vivo efficacy studies to confirm the antivertigo potential and establish a dose-response relationship.
-
Screening against a panel of kinases to explore potential anticancer applications.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.
By systematically applying the experimental frameworks outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of this promising class of molecules.
References
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Bio-protocol. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Available at: [Link]
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European Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available at: [Link]
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Methods and Findings in Experimental and Clinical Pharmacology. (1999). Pharmacological evaluation of an in vivo model of vestibular dysfunction in the rat. Available at: [Link]
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Journal of Medicinal Chemistry. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]
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MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
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ACS Publications. (2021). 1,6-Naphthyridine. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Frontiers in Oncology. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Available at: [Link]
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Chemical and Pharmaceutical Bulletin (Tokyo). (1984). Antivertigo Agents. III. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine Methyl Homologs. Available at: [Link]
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PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Modern Approach vs. a Classic Strategy
In the landscape of medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. The 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine core is a valuable pharmacophore, and its efficient synthesis is of significant interest to researchers in drug development. This guide provides an in-depth validation of a modern, facile synthetic route and compares it with a classic, yet less efficient, method. We will delve into the causality behind the experimental choices, provide detailed protocols, and present a comprehensive analysis of the performance of each route, supported by experimental data and authoritative references.
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a key structural motif in a variety of biologically active molecules. The presence of a 3-amino substituent provides a crucial handle for further functionalization, allowing for the exploration of a wide chemical space in the development of new therapeutic agents. Given its importance, the development of efficient and scalable synthetic routes to this scaffold is a critical endeavor. This guide focuses on the validation of a recently developed, efficient two-step synthesis and compares it to an older, established method, highlighting the advancements in synthetic methodology.
A Modern Approach: The Harling Synthesis
A significant advancement in the synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridines was reported by Harling and coworkers.[1][2] This method offers a facile, two-step approach that is amenable to the rapid synthesis of a variety of analogs.[1] The key transformation involves the condensation of a 4-piperidinone derivative with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia, followed by the reduction of the resulting nitro intermediate.
Mechanistic Rationale
The first step of the Harling synthesis is a three-component reaction between 1-methyl-4-piperidone, 3,5-dinitro-1-methyl-2-pyridone, and ammonia. This reaction is a type of ring transformation where the electron-deficient dinitropyridone acts as a synthon for an unstable nitromalonaldehyde equivalent.[3] The reaction is believed to proceed through a series of nucleophilic additions and eliminations, ultimately leading to the formation of the tetrahydronaphthyridine ring system. The electron-withdrawing nitro groups on the pyridone ring are crucial for activating it towards nucleophilic attack.
The second step is a standard reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-acid combinations being common choices.
Experimental Workflow: Harling Synthesis
Caption: Workflow for the Harling synthesis.
Detailed Protocol: Harling Synthesis
Step 1: Synthesis of 3-Nitro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
To a solution of 3,5-dinitro-1-methyl-2-pyridone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Add 1-methyl-4-piperidone (1.1 eq) to the mixture.
-
Heat the reaction mixture at 60-70 °C for 5-6 hours.
-
Allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure.
-
The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.
Step 2: Synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
The crude 3-nitro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, for instance, palladium on carbon (10 mol%) under a hydrogen atmosphere, or a metal in acid (e.g., tin(II) chloride in hydrochloric acid), is added.
-
The reaction is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.
-
The crude product is then purified.
Purification:
The final product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) or by column chromatography on silica gel.[1][3]
A Classic Approach: The Marcelis and Van der Plas Synthesis
An earlier route to the 3-amino-5,6,7,8-tetrahydro[1][4]naphthyridine system was described by Marcelis and Van der Plas.[2] This method involves the reaction of an enamine with 5-nitropyrimidine, which proceeds via an inverse-electron-demand Diels-Alder reaction.[2][5]
Mechanistic Rationale
This synthesis is a classic example of an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5] The electron-deficient 5-nitropyrimidine acts as the diene, while the electron-rich enamine, derived from 1-methyl-4-piperidone, serves as the dienophile. The reaction is initiated by a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that results in the expulsion of a stable molecule (e.g., HCN) and the formation of the pyridine ring. Subsequent aromatization and tautomerization lead to the final product.
Experimental Workflow: Marcelis and Van der Plas Synthesis
Caption: Workflow for the Marcelis and Van der Plas synthesis.
Plausible Protocol: Marcelis and Van der Plas Synthesis
Note: The following is a plausible experimental protocol based on analogous reactions, as detailed procedures for this specific transformation are not extensively reported in readily available literature.
Step 1: Formation of the Enamine of 1-Methyl-4-piperidone
-
In a round-bottom flask, combine 1-methyl-4-piperidone (1.0 eq) and a secondary amine such as pyrrolidine or morpholine (1.2 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine.
Step 2: Reaction with 5-Nitropyrimidine
-
Dissolve the crude enamine from Step 1 in a high-boiling point solvent such as dimethylformamide (DMF) or dioxane.
-
Add 5-nitropyrimidine (1.0 eq) to the solution.
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product is typically purified by column chromatography on silica gel to isolate the desired this compound.
Comparative Analysis
| Parameter | Harling Synthesis | Marcelis and Van der Plas Synthesis |
| Overall Yield | Reported to be significantly higher (e.g., up to 83% for an analog)[1] | Reported to be low (e.g., 16% for an analog)[1] |
| Number of Steps | 2 | 2 (can be a one-pot procedure) |
| Reaction Conditions | Milder (60-70 °C) | Harsher (high temperatures, 120-150 °C) |
| Starting Materials | 1-Methyl-4-piperidone, 3,5-Dinitro-1-methyl-2-pyridone | 1-Methyl-4-piperidone, Secondary Amine, 5-Nitropyrimidine |
| Reagent Accessibility & Cost | Starting materials are commercially available or can be synthesized.[6][7] The cost of 3,5-dinitro-1-methyl-2-pyridone can be a factor. | 5-Nitropyrimidine and its derivatives can be expensive. |
| Scalability | Appears to be more readily scalable due to milder conditions and higher yields. | Low yields and high temperatures may pose challenges for large-scale synthesis. |
| Purification | Can involve simple trituration and recrystallization, potentially reducing the need for extensive chromatography.[1] | Typically requires column chromatography for purification. |
| Safety Considerations | 3,5-Dinitro-1-methyl-2-pyridone is a nitroaromatic compound and should be handled with care.[8] 1-Methyl-4-piperidone is flammable and corrosive.[6] | 5-Nitropyrimidine is a hazardous substance.[4] High-temperature reactions require careful monitoring. |
Validation of the Final Product: Analytical Techniques
To validate the successful synthesis and purity of this compound, a combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) can be used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the final product. The ¹H NMR spectrum of 3-amino-6-methyl-5,6,7,8-tetrahydro[1][4]naphthyridine has been reported and can be used for comparison.[1]
Conclusion
The validation of this new synthetic route for this compound demonstrates a significant improvement over the classic Marcelis and Van der Plas method. The Harling synthesis offers a more efficient, higher-yielding, and more scalable approach with milder reaction conditions. The comparative analysis clearly indicates that the modern route is superior in terms of overall efficiency and practicality for the synthesis of this important heterocyclic scaffold. For researchers and drug development professionals, the adoption of this newer methodology can streamline the synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, accelerating the pace of discovery and development in medicinal chemistry.
References
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Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[1][4]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797.
- Marcelis, A. T. M., & Van der Plas, H. C. (1987). The reaction of cyclic and non-cyclic enamines with 5-nitropyrimidine. Journal of the Royal Netherlands Chemical Society, 106(11), 613-617.
- McElvain, S. M., & Rorig, K. J. (1948). Piperidine Derivatives. XIX. 1-Methyl-4-piperidone, 1-Methyl-3-carbethoxy-4-piperidone and 1-Methyl-4-piperidylideneacetic Acid. Journal of the American Chemical Society, 70(5), 1820-1825.
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Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]
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CatSci. (n.d.). Synthetic Route Selection. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs as Kinase Inhibitors
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including oncology, virology, and inflammatory diseases.[3][4] This guide focuses on the structure-activity relationships (SAR) within a specific subclass: 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine and its analogs.
While direct, extensive public data on the specific compound 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is limited, a deep dive into the activities of its structural analogs provides critical insights for drug development professionals. By systematically analyzing how modifications to the core scaffold influence biological activity—primarily as kinase inhibitors in cancer-related pathways—we can delineate a clear SAR landscape. This guide will synthesize data from key studies, present it for objective comparison, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
Comparative Analysis of Biological Activity
The biological activity of 1,6-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Research has predominantly focused on their potential as anticancer agents by targeting key cellular signaling proteins like protein kinases.[5][6] We will compare analogs based on their inhibitory potency against specific kinases and their cytotoxic effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1,6-Naphthyridine Analogs
This table compares the half-maximal inhibitory concentration (IC50) of various 1,6-naphthyridine derivatives against key oncogenic kinases. The data highlights the selectivity and potency driven by specific structural modifications. For instance, the introduction of a 3-(3,5-dimethoxyphenyl) group confers high selectivity for Fibroblast Growth Factor Receptor (FGFR), whereas other substitutions can lead to dual inhibition of pathways like PI3K/mTOR.[7][8]
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase(s) | IC50 (nM) | Reference |
| Analog A | 3-Aryl-1,6-naphthyridine | 3-(3,5-dimethoxyphenyl), 7-(morpholinylpropylamino) | FGFR1 | 31 | [7] |
| Analog B | 1,6-Naphthyridin-2(1H)-one | 7-amino, 5-methyl | PI3Kα | 1.8 | [8] |
| Analog C | 1,6-Naphthyridin-2(1H)-one | 7-amino, 5-methyl | mTOR | 10.3 | [8] |
| Torin2 | Benzo[h][9][10]naphthyridin-2(1H)-one | 9-(6-aminopyridin-3-yl), 1-(3-(trifluoromethyl)phenyl) | mTOR | 0.25 (Cellular EC50) | [11] |
Table 2: Cytotoxicity of 1,6-Naphthyridine Analogs in Human Cancer Cell Lines
The ultimate goal of kinase inhibition in oncology is to suppress cancer cell growth. This table summarizes the cytotoxic effects (IC50) of selected analogs against various cancer cell lines, demonstrating the translation of enzymatic inhibition to cellular activity.
| Compound ID | Core Scaffold | Key Substitutions | Cell Line | Cancer Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Analog D | 3-Aryl-1,6-naphthyridine | 3-(3,5-dimethoxyphenyl), 7-acetamide | HUVEC | Endothelial | 4 |[7] | | Analog E | Naphthyridine Derivative | C-2, C-5, C-6, C-7 modified | HeLa | Cervical Cancer | 1.6 |[12] | | Analog F | Naphthyridine Derivative | C-2, C-5, C-6, C-7 modified | HL-60 | Leukemia | 2.1 |[12] | | Analog G | Naphthyridine Derivative | C-2, C-5, C-6, C-7 modified | PC-3 | Prostate Cancer | 1.9 |[12] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends for the 1,6-naphthyridine scaffold:
-
Substitution at C3: As demonstrated by Analog A, introducing a substituted aryl ring, such as a 3,5-dimethoxyphenyl group, at the C3 position can drive high selectivity for specific tyrosine kinases like FGFR.[7] This suggests the C3 position is crucial for interacting with the kinase active site.
-
Substitution at C7: The addition of solubilizing groups at the C7 position, like the morpholinylpropylamino chain in Analog A, can maintain high potency while improving pharmacokinetic properties.[7] Furthermore, an amino group at C7 is a common feature in potent PI3K/mTOR inhibitors.[8]
-
The N1-C2 Region: Modifications in this region, such as the formation of a 2-urea or the presence of a 2(1H)-one structure, are pivotal for activity. The discovery of potent PI3K/mTOR inhibitors with the 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one core underscores the importance of this structural motif.[8]
-
Planar Extension: Annulation of the core, as seen in the benzo[h][9][10]naphthyridine structure of Torin2, can significantly enhance potency by increasing interactions within the ATP-binding pocket of kinases like mTOR.[11]
The logical flow of SAR analysis can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) logic for 1,6-naphthyridine analogs.
Experimental Methodologies
To ensure scientific rigor, the protocols described below are self-validating systems, incorporating necessary controls for trustworthy data generation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[13] The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Causality: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that might affect other detection technologies (e.g., fluorescence). It directly measures the product of the kinase reaction (ADP), providing a robust measure of inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1,6-naphthyridine analog) in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[13]
-
Kinase Reaction Setup: In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., PI3Kα, mTOR) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13] Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are typically near the Km for ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature to generate a stable luminescent signal.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTS Assay)
This colorimetric assay is a robust method to assess the cytotoxic or cytostatic effects of a compound on a population of cells. It measures the metabolic activity of viable cells.[14]
Causality: The MTS assay is selected for its simplicity and high-throughput compatibility. Metabolically active, viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in cell culture medium.[9][14] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Step-by-Step Protocol:
-
Cell Plating: Seed a 96-well plate with the desired cancer cell line (e.g., HeLa, PC-3) at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.[9][15] PES is an electron coupling reagent that enhances the chemical reduction of the MTS compound.
-
Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.[9]
-
Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer.[14][15]
-
Data Analysis: Subtract the background absorbance (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results against compound concentration to determine the IC50 value.[10]
Caption: High-level workflow for evaluating 1,6-naphthyridine analogs.
Mechanism of Action & Signaling Pathway
Many of the most potent 1,6-naphthyridine analogs function by inhibiting the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[8] Dual PI3K/mTOR inhibitors are of particular interest as they can block the pathway at two critical nodes, potentially overcoming feedback loop mechanisms that limit the efficacy of single-target agents.
Below is a diagram illustrating the PI3K/AKT/mTOR pathway and the points of inhibition by 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives.
Caption: Inhibition of the PI3K/mTOR pathway by 1,6-naphthyridine analogs.
Conclusion and Future Directions
The 5,6,7,8-tetrahydro-1,6-naphthyridine core and its unsaturated analogs represent a versatile and highly tractable scaffold for the development of potent and selective kinase inhibitors. The structure-activity relationships elucidated from existing analogs show that targeted modifications at the C3, C7, and N1-C2 positions can effectively tune both potency and selectivity against key oncogenic targets like FGFR and the PI3K/mTOR pathway.
Future research should focus on exploring a wider range of substitutions on the tetrahydro-1,6-naphthyridine core to potentially improve metabolic stability and oral bioavailability, key challenges in drug development. The potent cellular activities observed suggest that optimized analogs have significant therapeutic potential, warranting further preclinical and in vivo evaluation. The robust experimental protocols provided herein offer a clear path for researchers to conduct these critical next steps.
References
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Cell Viability Assays - Assay Guidance Manual . (2013). National Center for Biotechnology Information. [Link]
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MTS Tetrazolium Assay Protocol . (n.d.). Creative Bioarray. [Link]
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Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines . (2021). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Dibenzo[c,h][9][10]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents . (n.d.). ACS Publications. [Link]
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Five Simple Steps For a Successful MTS Assay! . (2025). Bitesize Bio. [Link]
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Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines . (2021). Scilit. [Link]
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Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines . (2021). PubMed. [Link]
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Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 . (2016). PubMed. [Link]
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Assay Development for Protein Kinase Enzymes . (2012). National Center for Biotechnology Information. [Link]
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MTS assay in THP-1 cells . (n.d.). [Link]
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3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase . (2000). PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development . (2024). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025). Celtarys Research. [Link]
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In vitro kinase assay . (2023). Protocols.io. [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer . (2013). National Institutes of Health. [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases . (n.d.). ACS Publications. [Link]
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Structure–activity relationship (SAR) and docking studies of... . (n.d.). ResearchGate. [Link]
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Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors . (2014). PubMed. [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW . (n.d.). ResearchGate. [Link]
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)- one . (n.d.). MIT Open Access Articles. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors . (2019). PubMed. [Link]
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Biological Activity of Naturally Derived Naphthyridines . (n.d.). MDPI. [Link]
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Biological Activity of Naturally Derived Naphthyridines . (n.d.). National Institutes of Health. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors . (n.d.). ACS Publications. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . (n.d.). National Institutes of Health. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Tetrahydronaphthyridine Inhibitors
Introduction: The tetrahydronaphthyridine (THN) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in disease pathways. As N-heterocycles, THNs offer valuable physicochemical properties, such as improved aqueous solubility, which is a critical parameter in drug development.[1] Their structural versatility has led to the development of potent anticancer agents and enzyme inhibitors.[2] Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery and optimization of THN-based inhibitors.[3][4] Molecular docking predicts how a small molecule (ligand) binds to a protein's active site, providing crucial insights into binding affinity and interaction patterns that guide rational drug design.[5][6]
This guide provides a comprehensive, in-depth framework for conducting a comparative molecular docking study of novel tetrahydronaphthyridine inhibitors. Moving beyond a simple procedural list, we will explore the causality behind each step, establishing a self-validating system to ensure the scientific rigor and trustworthiness of the results. Our focus will be on a hypothetical study targeting a protein kinase, a major class of drug targets where THN derivatives have shown promise.[7][8]
Pillar 1: The Foundation of Trust - A Self-Validating Experimental Design
The credibility of any in silico study hinges on a meticulously planned and validated protocol. Before docking our novel compounds, we must first prove that our chosen computational model can accurately replicate reality. This validation step is non-negotiable for producing trustworthy results.[9]
The Principle of Protocol Validation
The most common and robust method for validating a docking protocol is to use a protein crystal structure that has a co-crystallized ligand bound in its active site.[10] The validation process involves "re-docking" this known ligand back into the protein's binding pocket.[11][12] The protocol is considered validated if the computational model can reproduce the original, experimentally determined binding pose of the ligand. The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose; a value of ≤ 2.0 Å is widely accepted as a successful validation.[6][10][11]
Experimental Objective & Component Selection
For this guide, our objective is to compare the binding affinity and interaction patterns of three hypothetical tetrahydronaphthyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer drug target.[13]
-
Target Protein: We will use the crystal structure of human CDK2 in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 2V5Z . This structure provides us with the coordinates of the protein and a reference inhibitor bound in the active site, which is essential for validation.
-
Ligand Set:
-
Reference Ligand: The inhibitor co-crystallized in PDB ID: 2V5Z. This will be used for protocol validation and as a benchmark for comparison.
-
Test Ligand 1 (THN-001): A hypothetical core tetrahydronaphthyridine scaffold.
-
Test Ligand 2 (THN-002): A derivative with an electron-donating group, hypothesized to enhance binding.[14]
-
Test Ligand 3 (THN-003): A derivative with a hydrogen-bond donor/acceptor moiety to probe specific interactions.
-
This structured approach, starting with a validation step, ensures that our subsequent comparisons of novel THN derivatives are grounded in a computationally sound and reliable methodology.
Pillar 2: The Experimental Workflow - A Step-by-Step Protocol
Here, we detail the complete, self-validating workflow for our comparative docking study. Each step is designed to minimize artifacts and maximize the biological relevance of the computational results.
Experimental Protocol: Comparative Docking of THN Inhibitors
1. Docking Protocol Validation (Self-Validation Step)
-
1.1. Receptor-Ligand Preparation:
-
Download the PDB file (e.g., 2V5Z) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDockTools, Chimera, Discovery Studio), separate the protein chain from the co-crystallized ligand and all non-essential molecules like water and cofactors.[15]
-
Prepare the protein by adding polar hydrogen atoms and assigning appropriate atomic charges (e.g., Kollman charges).
-
Save the prepared protein and the extracted "native" ligand as separate files (e.g., in .pdbqt format for AutoDock).
-
-
1.2. Re-Docking Simulation:
-
Define the docking search space (the "grid box") by centering it on the position of the extracted native ligand. The size of the box should be sufficient to encompass the entire binding site (typically a cube of 50-60 Å per side).[9][15]
-
Execute the docking simulation using the prepared receptor and the extracted native ligand.
-
-
1.3. RMSD Calculation:
-
Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.[6]
-
Trustworthiness Check: If RMSD ≤ 2.0 Å, the protocol is validated.[11] If not, parameters such as grid box size, position, or docking algorithm settings must be systematically adjusted and the validation re-run.
-
2. Test Ligand Preparation
-
2.1. 2D to 3D Conversion: Draw the 2D structures of the hypothetical ligands (THN-001, THN-002, THN-003) using chemical drawing software and convert them to 3D structures.
-
2.2. Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically stable and realistic.[15]
-
2.3. File Preparation: Save the prepared ligands in the format required by the docking software, assigning appropriate atom types and charges.
3. Molecular Docking of Test Ligands
-
Using the validated protocol (i.e., the identical prepared protein structure and grid box parameters from step 1), perform molecular docking for each of the prepared test ligands (THN-001, THN-002, THN-003).
4. Analysis of Docking Results
-
4.1. Binding Affinity Evaluation: Rank the ligands based on their predicted binding affinities (docking scores), typically expressed in kcal/mol. A more negative value signifies a more favorable predicted binding interaction.[15][16]
-
4.2. Binding Mode Analysis: For the top-ranked pose of each ligand, visually inspect the protein-ligand interactions using molecular visualization software like PyMOL or Chimera.[9][16] Identify and record key interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
π-stacking
-
-
4.3. Comparative Analysis: Compare the binding modes and scores of the test ligands to each other and to the reference ligand. Note any conserved interactions and any new interactions formed by the derivatives.
Visualization of the Docking Workflow
The following diagram illustrates the logical flow of our self-validating docking protocol.
Caption: A self-validating workflow for comparative molecular docking studies.
Pillar 3: Data Interpretation and Comparative Analysis
The final phase involves synthesizing the docking output into actionable insights. This requires careful tabulation of quantitative data and a qualitative analysis of the binding interactions.
Quantitative Data Summary
Summarizing the results in a clear, structured table is essential for direct comparison. A lower (more negative) docking score generally indicates a stronger predicted binding affinity.[16][17]
| Ligand ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Reference Ligand | -9.6 | Leu83, Glu81 | Ile10, Val18, Ala31, Leu134 |
| THN-001 | -7.8 | Leu83 | Ile10, Val18 |
| THN-002 | -8.5 | Leu83, Glu81 | Ile10, Val18, Ala31, Val64 |
| THN-003 | -9.2 | Leu83, Glu81, Asp86 | Ile10, Val18, Ala31 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results
-
Reference Ligand: The docking score of -9.6 kcal/mol serves as our benchmark. Its interactions with the "hinge region" residue Leu83 are critical for kinase inhibition, a pattern we will look for with our test compounds.
-
THN-001: This core scaffold shows the weakest binding affinity. Its interaction profile is a subset of the reference ligand, indicating the scaffold alone is insufficient for potent binding and requires further functionalization.
-
THN-002: The addition of an electron-donating group improved the docking score to -8.5 kcal/mol. This is likely due to enhanced hydrophobic interactions within the pocket, engaging an additional residue (Val64). This supports the hypothesis that modifying the electronic properties of the ring can improve binding.[14]
-
THN-003: This derivative shows the most promising result among the test compounds, with a score of -9.2 kcal/mol, approaching that of the reference. The key difference is the formation of an additional hydrogen bond with Asp86, demonstrating that the rational inclusion of a hydrogen-bonding moiety successfully exploited a specific interaction point within the active site.
This comparative analysis, grounded by the validated protocol, allows us to form a structure-activity relationship (SAR) hypothesis: the THN core requires substitution with both appropriate hydrophobic groups and specific hydrogen-bonding functionalities to achieve potent CDK2 inhibition. THN-003 would thus be prioritized for chemical synthesis and in vitro biological testing.
Conclusion
This guide has outlined a rigorous, scientifically sound methodology for conducting comparative docking studies of tetrahydronaphthyridine inhibitors. By prioritizing protocol validation through re-docking and RMSD calculation, we establish a foundation of trustworthiness for all subsequent results.[10][11] The systematic comparison of docking scores and binding interactions allows researchers to generate credible, data-driven hypotheses to guide the optimization of lead compounds. This in silico workflow, when properly executed and validated, is a powerful and cost-effective strategy to accelerate the drug discovery process for this important class of molecules.
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ResearchGate. (2015, July 7). How can I validate a docking protocol? [Online forum post]. [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). National Institutes of Health. [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). National Institutes of Health. [Link]
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Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.). ResearchGate. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). [Link]
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Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. (n.d.). PubMed. [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (n.d.). PubMed Central. [Link]
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Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [Link]
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Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). National Institutes of Health. [Link]
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Tetrahydrouridine inhibits cell proliferation through cell cycle regulation regardless of cytidine deaminase expression levels. (2012, May 16). PubMed. [Link]
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A Comparative Guide to the Off-Target Profile of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Executive Summary
This guide provides a comprehensive framework for characterizing the off-target effects of the novel compound, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. Publicly available data on the specific pharmacological profile of this molecule is scarce. However, its core 1,6-naphthyridine scaffold is a well-established pharmacophore, frequently found in potent protein kinase inhibitors.[1][2][3] Consequently, this guide is structured as a predictive and methodological comparison. We will proceed under the scientifically-grounded hypothesis that this compound is a kinase inhibitor.
This document will objectively compare the anticipated off-target profile of this naphthyridine derivative against well-characterized clinical kinase inhibitors. It provides detailed, field-proven experimental protocols for robustly determining its true selectivity and potential liabilities. The methodologies described herein are designed to create a self-validating system for any researcher investigating novel small molecules, ensuring both scientific rigor and the early identification of potential safety risks critical for drug development.[4]
Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure
Given the high degree of conservation in the ATP-binding site across the human kinome, compounds built on such scaffolds often exhibit polypharmacology, binding to multiple kinases beyond their primary target.[5][7] This promiscuity can be a source of unwanted toxicity or, in some cases, a driver of enhanced efficacy.[8] Therefore, a thorough investigation of off-target effects is not merely a regulatory requirement but a fundamental necessity to understand the compound's true mechanism of action.
The Imperative of Off-Target Profiling
In drug discovery, off-target activity is a primary contributor to clinical trial failures, with unforeseen toxicities accounting for a significant portion of late-stage attrition.[8][9] Early, comprehensive off-target profiling is essential to:
-
Identify Safety Liabilities: Proactively flag interactions with targets known to cause adverse drug reactions (ADRs), such as the hERG potassium channel (cardiotoxicity) or various GPCRs and ion channels.[4]
-
Elucidate Mechanism of Action: Distinguish between the phenotypic effects caused by on-target versus off-target engagement. An observed cellular effect might be erroneously attributed to the intended target when it is, in fact, the result of a potent off-target interaction.[9]
-
Optimize Lead Compounds: Guide medicinal chemistry efforts to improve selectivity. By understanding the structure-activity relationship (SAR) of off-target interactions, chemists can modify a compound to reduce unwanted binding while preserving or enhancing on-target potency.[4]
-
Discover New Therapeutic Opportunities: An off-target effect may represent an opportunity for drug repurposing if the secondary target is relevant to another disease indication.[8]
A Predictive Framework for Off-Target Analysis
A tiered, systematic approach is the most effective strategy for characterizing a novel compound. This begins with broad screening to identify potential interactions, followed by more focused quantitative assays to confirm and characterize those "hits."
Part A: Kinome-Wide Selectivity Profiling
Based on our central hypothesis, the first and most critical step is to determine the compound's activity across the human kinome. Commercial services from providers like Reaction Biology or AssayQuant offer panels that cover over 400 kinases, representing the vast majority of the human kinome.[10][11][12]
The typical workflow for such a screen is outlined below. This process ensures a comprehensive initial assessment of kinase selectivity.
Caption: High-level workflow for kinome-wide selectivity profiling.
The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to cast a wide net. Any kinases showing significant inhibition are flagged as "hits" and are then subjected to full dose-response curves to determine their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).
Table 1: Hypothetical Kinase Profiling Data Comparison
This table illustrates a potential outcome for our naphthyridine compound compared to two well-known EGFR inhibitors with different selectivity profiles: the highly selective Osimertinib and the multi-kinase inhibitor Lapatinib .
| Kinase Target | This compound (Hypothetical IC₅₀, nM) | Osimertinib (Known IC₅₀, nM) | Lapatinib (Known IC₅₀, nM) |
| EGFR | 15 | 12 | 10 |
| HER2 (ERBB2) | 850 | >1000 | 9 |
| VEGFR2 | 350 | >1000 | 367 |
| SRC | 1200 | >1000 | 184 |
| ABL1 | >5000 | >1000 | >1000 |
| CDK9 | 250 | >1000 | 362 |
| RIPK2 | >5000 | >1000 | 118 |
| Selectivity Score (S₁₀) | 0.03 | 0.85 | 0.01 |
Note: Data for Osimertinib and Lapatinib are representative. The Selectivity Score (S₁₀) is calculated as the percentage of kinases inhibited by more than 90% at a 1 µM concentration; a higher score indicates lower selectivity (more off-targets).
Part B: Broad Panel Secondary Pharmacology
While kinase inhibition is the most probable activity, a comprehensive safety assessment must investigate other target classes. Commercial panels, such as the Eurofins SafetyScreen44 , are indispensable for this purpose.[13][14] These panels use radioligand binding and functional assays to assess a compound's activity against a curated list of targets implicated in common adverse drug reactions.[4]
Table 2: Key Target Classes in a Standard Safety Panel
| Target Class | Representative Targets | Potential Adverse Effect if Inhibited |
| GPCRs | Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid Receptors | CNS effects (dizziness, sedation), cardiovascular changes (blood pressure), gastrointestinal issues |
| Ion Channels | hERG (K+ channel), Na+ channels, Ca2+ channels | Cardiac arrhythmia (QT prolongation), neurological effects (seizures), cardiovascular effects |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | CNS side effects, drug-drug interactions |
| Enzymes | COX-1, COX-2, Phosphodiesterases (PDEs) | Gastrointestinal bleeding, cardiovascular risks, inflammatory modulation |
| Nuclear Receptors | Glucocorticoid Receptor (GR), Androgen Receptor (AR) | Endocrine disruption, metabolic changes |
Source: Adapted from Eurofins SafetyScreen44 Panel composition.[13][14]
A standard screen at 10 µM against this panel would quickly reveal any significant liabilities, guiding further investigation or flagging the compound as high-risk.
Detailed Experimental Methodologies
Trustworthiness in science is built on reproducible, well-described protocols. Below are methodologies for key experiments in an off-target profiling campaign.
Protocol 1: Biochemical Kinase Assay ([³³P]-ATP Filter Binding)
This radiometric assay is considered the gold standard for measuring kinase activity due to its direct and robust nature.[15]
Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide or protein substrate
-
Test Compound (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution (at Km concentration for the specific kinase)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compound in DMSO. Transfer 1 µL of each concentration to a 96-well assay plate. Include DMSO-only wells as a 100% activity control and wells with a known potent inhibitor as a 0% activity control.
-
Kinase/Substrate Preparation: Prepare a master mix containing the kinase and substrate in kinase reaction buffer.
-
Kinase Reaction Initiation: Add 25 µL of the kinase/substrate mix to each well of the assay plate. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Phosphorylation Initiation: Prepare an ATP mix containing unlabeled ATP and [γ-³³P]ATP in reaction buffer. Add 25 µL of this mix to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Capture: Add 50 µL of 0.75% phosphoric acid to stop the reaction. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts (CPM) to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
Biochemical assays are essential, but confirming that a compound can engage its target in the complex milieu of a living cell is a critical validation step.[16]
Objective: To quantify compound binding to a target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase target class
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Plate the transfected cells into a white 96-well plate and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM.
-
Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM. Add the tracer to the compound dilutions.
-
Cell Treatment: Remove the growth medium from the cells and add the compound/tracer mixtures to the wells. Equilibrate for 2 hours in a 37°C, 5% CO₂ incubator.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this detection reagent to all wells.
-
Luminescence Reading: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm) simultaneously.
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of compound concentration and fit to determine the IC₅₀, which reflects target engagement in the cell.
Interpreting the Data: A Comparative Analysis
The output from a large-scale kinase screen can be complex. Visualization tools are crucial for interpretation.[17] A common and effective method is to map the inhibition data onto a kinome tree diagram.
Caption: Illustrative kinome tree showing compound selectivity.
In this visualization, kinases are grouped by family. The size and color of the circle representing each kinase indicate the compound's potency against it. A highly selective compound would show one large, colored circle (the intended target) with all others being small and uncolored. A non-selective compound would "light up" multiple branches of the tree. This provides an immediate, intuitive understanding of a compound's selectivity profile.
Conclusion and Recommendations
For a novel compound like this compound, where public data is limited, a structured and predictive approach to off-target profiling is paramount. Based on its 1,6-naphthyridine core, a strong potential for kinase inhibition exists, making kinome-wide screening the highest priority.
We recommend the following tiered strategy for any researcher advancing this or a similar molecule:
-
Tier 1 - Broad Screening: Perform a comprehensive kinome scan at 1 µM and a broad safety screen (like the SafetyScreen44) at 10 µM. This will provide a global view of potential on- and off-target activities.
-
Tier 2 - Quantitative Analysis: For all confirmed "hits" from Tier 1 (e.g., >50% inhibition), conduct full 10-point IC₅₀ determinations to quantify their potency.
-
Tier 3 - Cellular Validation: For the primary target and any potent off-targets (e.g., IC₅₀ < 100 nM), use orthogonal, cell-based assays (e.g., NanoBRET™, Western blot for downstream signaling) to confirm target engagement and functional consequences in a physiological context.
By adhering to this self-validating workflow, researchers can build a robust data package that clearly defines the pharmacological profile of their compound, enabling informed decisions, minimizing risk, and ultimately accelerating the path toward developing a safe and effective therapeutic.
References
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A Comparative Guide to the Toxicity of Substituted Tetrahydronaphthyridines for Drug Discovery Professionals
The tetrahydronaphthyridine (THN) scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous therapeutic candidates.[1] Its rigid, three-dimensional architecture provides an excellent framework for developing potent and selective agents targeting a range of biological entities. However, as with any chemical series in drug development, understanding the toxicity profile is paramount. This guide provides a framework for comparing the toxicity of substituted tetrahydronaphthyridines, focusing on the interplay between chemical structure and toxicological outcomes, potential mechanisms of toxicity, and the robust experimental protocols required for their evaluation.
The Critical Role of Structure in Determining Toxicity
The toxicity of a tetrahydronaphthyridine derivative is not an inherent property of the core scaffold but is profoundly influenced by the nature and position of its substituents. A minor structural modification can dramatically alter a compound's safety profile.[2] This relationship between chemical structure and biological activity, or toxicity, is known as the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR), respectively.[3][4]
Key molecular descriptors that modulate toxicity include:
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and absorption but may also lead to non-specific binding, increased metabolic liability, and inhibition of targets like the hERG channel, which is associated with cardiotoxicity.[5]
-
Electronic Effects: The electron-donating or withdrawing properties of substituents can alter the reactivity of the molecule and its susceptibility to metabolic activation into potentially toxic reactive metabolites.
-
Steric Factors: The size and shape of substituents can influence how the molecule fits into the active sites of metabolic enzymes or off-target proteins, thereby affecting its clearance and potential for adverse effects.[2]
A practical example of strategic modification to improve the safety profile can be seen in the development of CXCR4 antagonists. The first-generation antagonist, TIQ15 (a tetrahydroisoquinoline), was modified by introducing a nitrogen atom into the aromatic ring to create the 5,6,7,8-tetrahydro-1,6-naphthyridine series. This bioisosteric replacement significantly reduced the inhibition of the cytochrome P450 enzyme CYP2D6, a crucial enzyme for drug metabolism whose inhibition can lead to dangerous drug-drug interactions.[6][7][8] Further optimization by substituting the butyl amine side chain culminated in compound 30, which exhibited a cleaner off-target profile and lower hERG channel activity compared to earlier compounds like AMD11070.[6][7]
Potential Mechanisms of Tetrahydronaphthyridine Toxicity
While specific toxicity mechanisms are compound-dependent, several pathways are common for nitrogen-containing heterocyclic drugs and should be investigated during preclinical development.
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize drugs into reactive metabolites.[9] These electrophilic species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and ultimately, drug-induced liver injury (DILI).[10][11] Assessing a compound's interaction with key CYP isoforms (e.g., 3A4, 2D6, 2C9) is a critical step in preclinical safety assessment.[12]
-
Off-Target Pharmacology: Compounds can bind to unintended biological targets, leading to adverse effects.[13] A notorious off-target is the hERG potassium ion channel; its inhibition can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[14]
-
Mitochondrial Dysfunction: The mitochondria are central to cellular energy production and are a common target for drug-induced toxicity.[15] Disruption of the mitochondrial electron transport chain or the mitochondrial membrane potential can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[9]
Comparative Toxicity Analysis: A Case Study
| Compound | Scaffold | CYP2D6 Inhibition (IC₅₀) | hERG Inhibition | Rationale |
| TIQ15 | Tetrahydroisoquinoline | High | Not Reported | Parent scaffold with known CYP liability. |
| AMD11070 | N-pyridyl-methylene-cyclam | Not Reported, but development halted due to animal toxicity[16] | High | Comparator compound with known toxicity issues.[7] |
| Compound 30 | Tetrahydro-1,6-naphthyridine | Diminished | Lower than AMD11070 | Introduction of pyridine nitrogen and side-chain optimization led to improved safety.[6][7] |
This targeted comparison demonstrates the successful application of medicinal chemistry principles to mitigate specific, known toxicity risks, resulting in a candidate (Compound 30) with a superior preclinical safety profile.[6][7]
Essential Experimental Protocols for Toxicity Profiling
To generate the data required for a robust toxicity comparison, a tiered screening approach is employed. The following protocols for key in vitro assays represent the industry standard for early-stage safety assessment.
The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the tetrahydronaphthyridine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent toxicity.
-
MTT Addition: After incubation, remove the treatment media. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Early assessment of hERG channel inhibition is a regulatory requirement and crucial for avoiding late-stage drug development failures.[14] Automated patch-clamp systems (e.g., QPatch) are the gold standard, but fluorescence or radioligand binding assays can be used for higher throughput screening.[21][22][23]
Conceptual Protocol (Automated Patch-Clamp):
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: The automated system performs whole-cell patch-clamp recordings. After establishing a stable baseline current, the test compound is perfused over the cell at various concentrations.[23]
-
Electrophysiology: A specific voltage protocol is applied to elicit hERG currents (specifically the tail current), which are measured before and after compound application.
-
Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. These data are used to generate a concentration-response curve and determine an IC₅₀ value. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[23]
This assay determines a compound's potential to cause drug-drug interactions by inhibiting major CYP450 enzymes.[24] It typically uses human liver microsomes, which contain a pool of these enzymes.[25]
Protocol (LC-MS/MS-based):
-
Reaction Setup: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the tetrahydronaphthyridine test compound at various concentrations.
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system. Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the amount of metabolite formed from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][26]
-
Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to determine the percent inhibition. Calculate the IC₅₀ from the concentration-response curve.
By systematically applying this evaluation framework, researchers can build a comprehensive toxicity profile for novel substituted tetrahydronaphthyridines, enabling data-driven decisions to select candidates with the highest probability of success in clinical development.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology, 2517, 31-40. Retrieved from [Link]
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Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. High-Throughput Screening Assays in Toxicology, 31-40. Retrieved from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
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Skat-Rørdam, J., et al. (2023). Mechanisms of drug induced liver injury. Cellular and Molecular Life Sciences, 80(6), 159. Retrieved from [Link]
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Hu, J., & Yellapu, V. V. (2015). Mechanisms of Drug Induced Liver Injury. Current opinion in toxicology, 1, 12-19. Retrieved from [Link]
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Uetrecht, J., & Naisbitt, D. J. (2013). Mechanisms of drug-induced liver injury. Drug safety, 36 Suppl 1, S1-11. Retrieved from [Link]
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Saag, M., et al. (2019). Antiretroviral Activity of AMD11070 (An Orally Administered CXCR4 Entry Inhibitor): Results of NIH/NIAID AIDS Clinical Trials Group Protocol A5210. AIDS Research and Human Retroviruses, 35(8), 691-697. Retrieved from [Link]
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Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. ACS Publications. Retrieved from [Link]
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Nagumo, Y., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 26(2), 542-547. Retrieved from [Link]
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Almario, A., et al. (2011). Synthesis and structure-activity relationship studies of dihydronaphthyridinediones as a novel structural class of potent and selective PDE7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6652-6656. Retrieved from [Link]
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Smith, T. E., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 6959. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
Authored for the Research and Development Community
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (CAS No. 216966-37-9). As a nitrogen-containing heterocyclic compound integral to many research and drug development pipelines, its proper handling from bench to final disposal is paramount. This guide is designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the causality behind each procedural step.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment directly informs the classification of the waste and the necessary handling precautions. The safety profile for this compound dictates its management as a hazardous substance.
| Identifier | Information |
| CAS Number | 216966-37-9[1] |
| Molecular Formula | C₉H₁₃N₃[1] |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Key Precautionary | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
The explicit hazard statements (H302, H332) related to toxicity are critical. These classifications mean the compound has the potential to cause harm if ingested or inhaled, making its containment and proper disposal a primary safety and environmental concern.
Core Principle: Designation as Hazardous Chemical Waste
Based on the identified hazards, this compound and any materials grossly contaminated with it must be managed as hazardous chemical waste .
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics, including toxicity[2][3]. The "Harmful if swallowed" (H302) and "Harmful if inhaled" (H332) classifications align with the toxicity characteristic. Therefore, the following disposal methods are strictly prohibited:
-
Do NOT dispose of down the drain. This can contaminate waterways and lead to hazardous mixtures in the drainage system[4][5].
-
Do NOT dispose of in regular solid waste (trash). This risks exposure to custodial staff and environmental release upon landfill disposal[4].
Adherence to this core principle is the first and most crucial step in the disposal workflow.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the validated, step-by-step process for safely accumulating and preparing the compound for final disposal by trained professionals.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE as dictated by the compound's safety data sheet. This serves as the first line of defense against accidental exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the compound (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap[2][5].
-
Label the Container Immediately: As soon as the first portion of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The tag must, at a minimum, include:
-
The full chemical name: "Waste this compound"
-
All components and their approximate percentages if it is a mixture.
-
The name of the Principal Investigator (PI) and the laboratory location (Building/Room)[6].
-
The date the waste was first added to the container.
-
Step 3: Ensure Proper Waste Segregation
Chemical incompatibility can lead to dangerous reactions. This compound is an amine, which is basic.
-
Causality: To prevent a violent exothermic reaction, store this waste stream separately from acids.
-
Best Practice: Also ensure segregation from strong oxidizing agents. This can be achieved using physical barriers like separate cabinets or secondary containment bins[2][6].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA pending pickup[3].
-
Location: The SAA must be in the same room where the waste is generated[3].
-
Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks.
-
Container Status: The waste container must be kept tightly closed at all times, except when actively adding waste[3].
-
Quantity Limits: Be aware of your laboratory's accumulation limits. Regulations typically permit a maximum of 55 gallons of hazardous waste to be stored in an SAA[6].
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for accumulation, not final disposal.
-
Contact EH&S: Once the container is full or has been in storage for a designated period (typically not to exceed 12 months), contact your institution's EH&S department to request a hazardous waste pickup[3]. Follow your institution-specific procedures for submitting this request.
Managing Spills and Empty Containers
Accidents happen, and proper management of residual material is crucial.
-
Spill Cleanup: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must themselves be collected and disposed of as hazardous waste[6]. Place these materials in a sealed, labeled bag or container and manage it alongside your primary chemical waste.
-
Empty Container Decontamination: An empty container that once held this compound must be decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: Crucially, the first rinsate, and subsequent rinses, must be collected and managed as hazardous waste. Add it to your designated waste container for this compound[6].
-
Deface Label: Completely obscure or remove the original chemical label[6].
-
Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the regular laboratory trash or recycling, depending on the container material.
-
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making and procedural flow for proper disposal.
Figure 1: Workflow for the proper disposal of this compound.
References
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- BLD Pharmatech. This compound.
- Lead Sciences. This compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (CAS No: 216966-37-9), a compound with significant potential in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and secure laboratory environment. This document moves beyond a simple checklist, offering a causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of the compound. Based on available safety information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications, supported by the GHS07 "Exclamation Mark" pictogram, indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our safety protocols must be designed to mitigate these specific risks.
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective safety strategy involves a multi-layered approach, known as the hierarchy of controls. PPE, while essential, is the final line of defense.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

